molecular formula C10H5ClN2 B069782 4-Chloroquinoline-7-carbonitrile CAS No. 181950-55-0

4-Chloroquinoline-7-carbonitrile

Katalognummer: B069782
CAS-Nummer: 181950-55-0
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: NFCSRTCOMSRFOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloroquinoline-7-carbonitrile (CAS 181950-55-0) is a high-value, multifunctional chemical intermediate designed for advanced research and development in medicinal chemistry and drug discovery. This compound features a quinoline core that is strategically functionalized with both a chloro substituent at the 4-position and a cyano group at the 7-position, making it a versatile precursor for the synthesis of complex and biologically active molecules. Research Applications and Value: The 4-chloroquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse pharmacological activities. The reactive chloro and cyano groups on this core serve as distinct handles for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions . This allows researchers to efficiently create targeted libraries of quinoline derivatives for biological screening. Specifically, 4-amino-7-chloroquinoline analogs, which can be derived from this intermediate, have been identified as key structural motifs in the development of inhibitors for botulinum neurotoxin serotype A (BoNT/A LC) and as potent agents against Plasmodium falciparum , the parasite responsible for malaria . The presence of the electron-withdrawing nitrile group can significantly influence the compound's electronic properties, binding affinity, and metabolic stability, making it a critical building block for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Handling and Safety: This product is provided for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloroquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCSRTCOMSRFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622074
Record name 4-Chloroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181950-55-0
Record name 4-Chloro-7-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181950-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Diverse Biological Activities of 4-Chloroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. From the revolutionary antimalarial drug chloroquine to promising new anticancer and antimicrobial agents, derivatives of 4-chloroquinoline continue to be a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the significant potential of 4-chloroquinoline derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including lung, breast, colon, and cervical cancer.[1][2][3] The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with crucial cellular signaling pathways.[2][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-chloroquinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[3]
Bisquinoline compound 10MDA-MB-468 (Breast)7.35[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[3]
Compound 17 (benzenesulfonamide hybrid)MDA-MB231 (Breast)26.54 µg/ml[1]
Compound 17 (benzenesulfonamide hybrid)Hela (Cervical)30.92 µg/ml[1]
Compound 2 (acetophenone derivative)A549-Raw (Lung)44.34 µg/ml[1]
Compound 2 (acetophenone derivative)Lovo (Colon)28.82 µg/ml[1]
4-anilinoquinazoline 10bHCT-116 (Colon)2.8[5]
4-anilinoquinazoline 10bT98G (Glioblastoma)2.0[5]
7-chloro-(4-thioalkylquinoline) derivative 73CCRF-CEM (Leukemia)Varies[4]
7-chloro-(4-thioalkylquinoline) derivative 74CCRF-CEM (Leukemia)Varies[4]
Key Signaling Pathways in Anticancer Activity

One of the proposed mechanisms for the anticancer activity of certain 4-chloroquinoline derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[1] Additionally, some derivatives have been shown to target the Adenosine A2B receptor (A2BAR), leading to cell death in cancer cells.[2]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Akt->Cell Survival, Proliferation, Growth 4-Chloroquinoline Derivative 4-Chloroquinoline Derivative 4-Chloroquinoline Derivative->PI3K

Inhibition of the PI3K/Akt signaling pathway by 4-chloroquinoline derivatives.
Experimental Protocol: In Vitro Cytotoxicity Screening

The cytotoxic effects of 4-chloroquinoline derivatives are commonly evaluated using a quantitative metabolic staining assay with 3-(4,5-dimethylthiazol-2yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS).[3][4]

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 5% penicillin-streptomycin.

  • Cell Seeding: 5,000–10,000 cells are seeded in 100 μl of medium per well in a 96-well microtiter plate.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Drug Addition: The test compounds, dissolved in DMSO, are serially diluted and added to the wells.

  • Further Incubation: The plate is incubated for an additional 48-72 hours.

  • MTS Assay: The MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours. The absorbance is then read at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The 50% growth inhibition (GI50 or IC50) values are calculated from dose-response curves.[3]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Initial_Incubation Incubate for 24h Cell_Seeding->Initial_Incubation Drug_Addition Add 4-Chloroquinoline Derivatives Initial_Incubation->Drug_Addition Treatment_Incubation Incubate for 48-72h Drug_Addition->Treatment_Incubation MTS_Addition Add MTS Reagent Treatment_Incubation->MTS_Addition Final_Incubation Incubate for 1-4h MTS_Addition->Final_Incubation Read_Absorbance Measure Absorbance Final_Incubation->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Workflow for in vitro cytotoxicity screening using the MTS assay.

Antimalarial Activity: The Cornerstone of 4-Chloroquinoline Biology

The 4-aminoquinoline scaffold is central to the activity of chloroquine, a historically vital antimalarial drug.[6] Although resistance has emerged, research into new 4-chloroquinoline derivatives continues to yield potent compounds against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6][7]

Mechanism of Antimalarial Action

The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[8] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine and its analogs accumulate in the acidic food vacuole and bind to heme, preventing its detoxification and leading to a buildup of the toxic heme-drug complex, which ultimately kills the parasite.[8]

Antimalarial_Mechanism Hemoglobin Hemoglobin Parasite_Vacuole Parasite Digestive Vacuole Hemoglobin->Parasite_Vacuole Digestion Heme Toxic Heme Parasite_Vacuole->Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization Heme_Complex Toxic Heme-Drug Complex 4_Aminoquinoline 4-Aminoquinoline Derivative 4_Aminoquinoline->Parasite_Vacuole Accumulation 4_Aminoquinoline->Heme Binding 4_Aminoquinoline->Hemozoin Inhibition Parasite_Death Parasite Death Heme_Complex->Parasite_Death Toxicity

Mechanism of action of 4-aminoquinoline antimalarials.
Quantitative Antimalarial Activity Data

The following table presents the in vitro antimalarial activity (EC50 or IC50 values) of various 4-chloroquinoline derivatives against P. falciparum strains.

Compound/DerivativeP. falciparum StrainEC50/IC50 (nM)Reference
TDR42098 (4-oxo-3-carboxyl quinolone)K1 (CQ-R)Potent[7]
TDR17516 (4-oxo-3-carboxyl quinolone)K1 (CQ-R)Potent[7]
TDR42098 (4-oxo-3-carboxyl quinolone)NF54 (CQ-S)Potent[7]
TDR17516 (4-oxo-3-carboxyl quinolone)NF54 (CQ-S)Potent[7]
4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid 4b3D7 (CQ-S)Nanomolar range[9]
4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid 4bK1 (CQ-R)Nanomolar range[9]
7-(2-phenoxyethoxy)-4(1H)-quinolone derivativeDrug-resistant strainsas low as 0.15[10]
Experimental Protocol: In Vitro Antimalarial Assay

The in vitro activity of 4-chloroquinoline derivatives against P. falciparum is typically assessed using a parasite lactate dehydrogenase (pLDH) assay.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

  • Parasite Addition: Synchronized ring-stage parasites are added to the wells.

  • Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • pLDH Assay: The assay is performed by adding a substrate and cofactor solution, and the production of lactate is measured spectrophotometrically.

  • Data Analysis: The EC50 values are determined by analyzing the dose-response curves.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer and antimalarial properties, 4-chloroquinoline derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[11][12][13]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 4-chloroquinoline derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline derivative 8Vancomycin-resistant E. faecium4[11]
Compound 25 (quinoline derivative)Aspergillus fumigatus0.98[11]
Compound 25 (quinoline derivative)Candida albicans0.49[11]
Compound 25 (quinoline derivative)Streptococcus pneumoniae0.49[11]
Compound 26 (quinoline derivative)Mycobacterium tuberculosis0.39[11]
4-hydroxy-2-quinolone analog 3jAspergillus flavusIC50 = 1.05[14]
7-chloroquinolin-4-yl arylhydrazone 4aCandida albicans25[12]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 4-chloroquinoline derivatives is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared.

  • Drug Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 4-chloroquinoline core remains a highly valuable scaffold in the pursuit of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, with significant potential in the fields of oncology, malariology, and infectious diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this versatile chemical entity. Future work will likely focus on elucidating more detailed mechanisms of action, improving selectivity, and advancing the most promising candidates through preclinical and clinical development.

References

The Ascendant Pharmacophore: A Technical Guide to 4-Chloroquinoline-7-carbonitrile in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

December 29, 2025

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the emerging role of the 4-chloroquinoline-7-carbonitrile scaffold as a pharmacophore in contemporary drug design. We will explore its synthesis, derivatization, and the biological activities of its analogs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate its potential in developing next-generation therapeutics.

Introduction: The Quinoline Core and the Significance of 7-Position Substitution

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously exemplified by the antimalarial drug chloroquine, which features a 7-chloro-4-aminoquinoline core. The substitution at the 7-position of the quinoline ring has been a focal point of structure-activity relationship (SAR) studies, as it significantly modulates the compound's physicochemical properties, biological activity, and resistance profiles.

Electron-withdrawing groups at the 7-position are crucial for the antimalarial activity of 4-aminoquinolines. The introduction of a carbonitrile (cyano) group at this position offers a compelling structural variation. The cyano group's strong electron-withdrawing nature can influence the molecule's electronic properties, pKa, and potential for hydrogen bonding, thereby altering its interaction with biological targets. While extensive research exists for 7-chloro derivatives, the 7-cyano analogs present a distinct chemical space for exploration, potentially offering advantages in overcoming drug resistance and targeting novel biological pathways.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of 4-chloroquinoline-7-carbonitrile is a critical step in accessing its derivatives. It is typically prepared from a more readily available precursor, such as 4,7-dichloroquinoline. A strategic, multi-step approach is often employed to achieve the desired functionalization.

A feasible synthetic pathway involves the initial preparation of a 7-halo-4-chloroquinoline intermediate, which then undergoes cyanation, followed by nucleophilic substitution at the highly reactive 4-position.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_derivatization Derivatization 4,7-dichloroquinoline 4,7-dichloroquinoline 7-bromo-4-chloroquinoline 7-bromo-4-chloroquinoline 4,7-dichloroquinoline->7-bromo-4-chloroquinoline Halogen Exchange 4-chloroquinoline-7-carbonitrile 4-chloroquinoline-7-carbonitrile 7-bromo-4-chloroquinoline->4-chloroquinoline-7-carbonitrile Cyanation (e.g., CuCN) 4-amino-7-cyanoquinoline_derivatives 4-amino-7-cyanoquinoline_derivatives 4-chloroquinoline-7-carbonitrile->4-amino-7-cyanoquinoline_derivatives Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines)

Caption: Synthetic workflow for 4-amino-7-cyanoquinoline derivatives.

Experimental Protocols

General Synthesis of 4-Amino-7-cyanoquinoline Derivatives

This protocol is a representative method adapted from the synthesis of related 4-aminoquinoline compounds.

  • Reaction Setup: A mixture of 4-chloroquinoline-7-carbonitrile (1.0 mmol) and the desired primary or secondary amine (2.0-3.0 mmol) is prepared. The reaction can be performed neat or in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 130°C and stirred continuously for 6 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and taken up in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The organic layer is washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-7-cyanoquinoline derivative.

In Vitro Cytotoxicity Screening (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of synthesized compounds on human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and 5% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 µL of medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48 to 72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration that causes 50% growth inhibition (GI₅₀) is calculated from dose-response curves.

Biological Activities and Structure-Activity Relationship (SAR)

While data specifically on derivatives of 4-chloroquinoline-7-carbonitrile is limited, studies on related 7-substituted quinolines provide valuable SAR insights. The cyano group at the 7-position is a strong electron-withdrawing group, which is known to influence the pKa of the quinoline ring nitrogen and any side-chain amino groups, thereby affecting drug accumulation in acidic organelles like the parasite's food vacuole.

In a study on 7-substituted 4-aminoquinolines, the 7-cyano derivatives showed that their antimalarial activity did not correlate with lipophilicity, unlike their 7-chloro counterparts. This suggests a different mechanism or set of structural requirements for optimal activity for the 7-cyano series.

Derivatives of the closely related 4-anilino-3-cyanoquinoline scaffold have been investigated as potent kinase inhibitors, targeting enzymes like EGFR, MEK, and Src kinase. This suggests that the 4-chloroquinoline-7-carbonitrile core could be a valuable starting point for developing novel kinase inhibitors.

Quantitative Data on Related Quinoline Derivatives

The following table summarizes the biological activity of some 4-aminoquinoline derivatives with various substitutions at the 7-position, highlighting the impact of this position on cytotoxicity.

Compound7-SubstituentCell LineGI₅₀ (µM)Reference
5 -ClMDA-MB-4688.73
6 -FMDA-MB-46811.47
7 -CF₃MDA-MB-46812.85
8 -OCH₃MDA-MB-46814.09

This data is for N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives.

Pharmacophore Model and Future Directions

Based on the available data, a hypothetical pharmacophore model for a 4-amino-7-cyanoquinoline derivative can be proposed.

Pharmacophore_Model cluster_sidechain Side Chain (R) Quinoline Quinoline Scaffold (Aromatic, Hydrophobic) Cyano 7-Cyano Group (H-bond acceptor, Electron-withdrawing) Amino 4-Amino Linker (H-bond donor/acceptor) SideChain Variable Side Chain (Modulates pKa, Lipophilicity, Target Interaction) Amino->SideChain Connects to

Caption: Hypothetical pharmacophore model for 4-amino-7-cyanoquinoline derivatives.

The 4-chloroquinoline-7-carbonitrile scaffold represents a promising yet underexplored area in drug discovery. The unique electronic properties of the 7-cyano group warrant further investigation into its potential for developing novel therapeutics, particularly in the fields of oncology, infectious diseases, and kinase inhibition. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive SAR and elucidate their mechanisms of action.

The Discovery of 4-Aminoquinoline-7-Carbonitrile Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, most notably as an antimalarial agent. Modifications to this core structure have been a fertile ground for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The introduction of a carbonitrile group at the 7-position of the 4-aminoquinoline ring system represents a strategic chemical alteration aimed at modulating the electronic and physicochemical properties of the parent molecule, potentially leading to enhanced biological activity. This technical guide provides a comprehensive literature review on the discovery of 4-aminoquinoline-7-carbonitrile compounds, detailing their synthesis, known biological activities, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to 4-Aminoquinolines

The 4-aminoquinoline core is a privileged structure in drug discovery, with chloroquine being the archetypal example that has served as a frontline antimalarial for decades. The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole, leading to a toxic buildup of free heme.[1] Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[2][3]

The Rationale for 7-Position Modification

The 7-position of the quinoline ring has been a key target for chemical modification to overcome drug resistance and enhance potency. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position significantly influences the compound's biological profile.[4] The introduction of a carbonitrile (-C≡N) group, a strong electron-withdrawing moiety, can significantly alter the electronic distribution within the quinoline ring system. This modification can impact the pKa of the quinoline nitrogen and the side chain amino group, which are crucial for drug accumulation in acidic organelles like the parasite's food vacuole or cellular lysosomes.[2][5]

Synthesis of 4-Aminoquinoline-7-Carbonitrile Compounds

The synthesis of 4-aminoquinoline-7-carbonitrile is a multi-step process that requires strategic functionalization of the quinoline core. A direct cyanation of 4-amino-7-haloquinolines can be challenging. A feasible synthetic approach commences with a suitable starting material, such as 4,7-dichloroquinoline, and proceeds through a series of reactions to introduce the cyano group at the 7-position and the amino group at the 4-position.

Experimental Protocol: A General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of a range of 4-aminoquinoline-7-carbonitrile compounds is not extensively documented in the available literature, a general methodology can be extrapolated from the synthesis of related 4-aminoquinoline analogs.[3][6] The following represents a plausible synthetic workflow:

Step 1: Synthesis of a 7-Halo-4-chloroquinoline Intermediate

The synthesis often begins with a commercially available or readily synthesized substituted aniline, which undergoes a cyclization reaction, such as the Combes quinoline synthesis or a similar method, to form the quinoline ring system. Subsequent halogenation reactions can be employed to introduce a halogen, typically bromine or iodine, at the 7-position.

Step 2: Cyanation of the 7-Position

The 7-halo-4-chloroquinoline intermediate can then undergo a cyanation reaction. A common method is the Rosenmund-von Braun reaction, which utilizes a cyanide salt, such as copper(I) cyanide, to displace the halogen at the 7-position. This reaction typically requires high temperatures and a polar aprotic solvent.

Step 3: Nucleophilic Substitution at the 4-Position

The final step involves the introduction of the amino group at the 4-position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the 4-chloro-7-cyanoquinoline is reacted with an appropriate amine. The choice of amine determines the nature of the side chain at the 4-position, which is known to be critical for biological activity. This reaction is often carried out in the presence of a base and at elevated temperatures.[2]

G cluster_0 Synthetic Workflow A Substituted Aniline B Cyclization & Halogenation A->B C 7-Halo-4-chloroquinoline B->C D Cyanation (e.g., Rosenmund-von Braun) C->D E 4-Chloro-7-cyanoquinoline D->E F Nucleophilic Aromatic Substitution with Amine E->F G 4-Aminoquinoline-7-carbonitrile Derivative F->G

A generalized synthetic workflow for 4-aminoquinoline-7-carbonitrile derivatives.

Biological Activity of 4-Aminoquinoline Derivatives

While specific quantitative data for 4-aminoquinoline-7-carbonitrile compounds are sparse in the reviewed literature, the biological activities of numerous other 7-substituted 4-aminoquinoline analogs provide valuable insights into their potential therapeutic applications.

Antimalarial Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drug design. The activity of these compounds is highly dependent on the nature of the substituent at the 7-position and the side chain at the 4-position.[4] The table below summarizes the in vitro antimalarial activity of various 7-substituted 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Compound ID7-Substituent4-Amino Side ChainIC50 (nM) - CQS StrainIC50 (nM) - CQR StrainReference
Chloroquine-ClN,N-diethyl-1,4-pentanediamine10100-500[7]
Amodiaquine-Cl4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol5-1020-100[8]
Analog 1 -OPhN,N-diethyl-1,3-propanediamine<50<50[4]
Analog 2 -BrN,N-diethyl-1,3-propanediamine<50<50[4]
Analog 3 -IN,N-diethyl-1,3-propanediamine<50<50[4]

Note: Specific IC50 values for 4-aminoquinoline-7-carbonitrile were not available in the reviewed literature. The data presented is for illustrative purposes to highlight the impact of 7-position modifications.

Anticancer Activity

In recent years, 4-aminoquinoline derivatives have emerged as promising anticancer agents. Their proposed mechanisms of action include the inhibition of autophagy, interference with lysosomal function, and modulation of various signaling pathways, including those involving receptor tyrosine kinases like EGFR.[9][10][11] The cytotoxic activity of several 4-aminoquinoline analogs against various cancer cell lines is presented below.

Compound ID7-SubstituentCancer Cell LineIC50 (µM)Reference
Analog A -ClMCF-7 (Breast)0.13 (as nmol)[10]
Analog B -FMDA-MB-468 (Breast)<10[6]
Analog C -ClHT-29 (Colon)Moderate Activity[12]
Analog D -ClHepG2 (Liver)Moderate Activity[12]

Note: Specific IC50 values for 4-aminoquinoline-7-carbonitrile were not available in the reviewed literature. The data presented is for illustrative purposes.

Potential Mechanisms of Action

The introduction of a 7-carbonitrile group is expected to influence the established mechanisms of action of 4-aminoquinolines and potentially confer novel activities.

Antimalarial Mechanism

The primary antimalarial mechanism of 4-aminoquinolines is the inhibition of hemozoin formation. The basic side chain of these compounds facilitates their accumulation in the acidic food vacuole of the parasite. Inside the vacuole, the quinoline ring is thought to interact with and cap the growing hemozoin crystal, preventing further polymerization of toxic free heme. The electron-withdrawing nature of the 7-carbonitrile group could modulate the affinity of the quinoline ring for heme, potentially enhancing this inhibitory activity.

G cluster_1 Antimalarial Mechanism A Plasmodium falciparum in Erythrocyte B Hemoglobin Digestion A->B C Free Heme (Toxic) B->C D Hemozoin Biocrystallization (Detoxification) C->D H Inhibition of Hemozoin Formation C->H E Hemozoin (Non-toxic) D->E F 4-Aminoquinoline-7-carbonitrile G Accumulation in Acidic Food Vacuole F->G G->H I Heme-Drug Complex H->I J Parasite Death I->J

Hypothesized antimalarial mechanism of 4-aminoquinoline-7-carbonitrile.

Anticancer Mechanisms

The anticancer effects of 4-aminoquinolines are multi-faceted. One proposed mechanism involves the disruption of lysosomal function. As weak bases, these compounds can accumulate in the acidic environment of lysosomes, leading to lysosomal swelling, membrane permeabilization, and the inhibition of autophagic flux, ultimately triggering apoptosis.[9]

Furthermore, some 4-aminoquinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[5][10] The 7-carbonitrile substituent could influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of such kinases.

G cluster_2 Potential Anticancer Mechanisms cluster_lysosome Lysosomal Disruption cluster_rtk RTK Inhibition A 4-Aminoquinoline-7-carbonitrile B Accumulation in Lysosome A->B C Inhibition of Autophagy B->C D Apoptosis C->D E 4-Aminoquinoline-7-carbonitrile F EGFR E->F Binds to ATP-binding site G Inhibition of Downstream Signaling F->G H Reduced Cell Proliferation & Survival G->H

Hypothesized anticancer mechanisms of 4-aminoquinoline-7-carbonitrile.

Conclusion and Future Directions

The discovery and development of 4-aminoquinoline-7-carbonitrile compounds represent a promising avenue for the discovery of novel therapeutic agents. While the available literature provides a solid foundation for their synthesis and suggests potential biological activities based on related analogs, further research is critically needed. Specifically, the synthesis and comprehensive biological evaluation of a library of 4-aminoquinoline-7-carbonitrile derivatives are required to elucidate their specific structure-activity relationships. Quantitative assessment of their antimalarial and anticancer activities, including the determination of IC50 values against a broad panel of parasite strains and cancer cell lines, is essential. Furthermore, detailed mechanistic studies are necessary to identify the specific signaling pathways modulated by these compounds and to validate their therapeutic potential. The insights gained from such studies will be invaluable for the rational design and development of the next generation of 4-aminoquinoline-based drugs.

References

Quinoline Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs and a continuous exploration for novel therapeutic agents. This technical guide provides a comprehensive overview of quinoline derivatives, focusing on their synthesis, biological activities, and the underlying molecular mechanisms, with a particular emphasis on their applications in anticancer, antimalarial, and antibacterial drug discovery.

Core Synthetic Methodologies

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing versatile routes to a diverse range of derivatives.

Skraup Synthesis

The Skraup synthesis is a classic and robust method for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).

    • Slowly and with constant stirring, add concentrated sulfuric acid (100 ml).

    • Add ferrous sulfate heptahydrate (10 g) to the mixture to moderate the reaction.

    • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Friedländer Synthesis

The Friedländer synthesis offers a more direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. This reaction can be catalyzed by either acids or bases.

Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative

  • Materials: o-aminoaryl aldehyde or ketone, a ketone with an α-methylene group, potassium hydroxide.

  • Procedure:

    • Dissolve the o-aminoaryl aldehyde or ketone (1 equivalent) and the ketone with an α-methylene group (1.1 equivalents) in a suitable solvent such as ethanol.

    • Add a catalytic amount of potassium hydroxide.

    • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Combes Synthesis

The Combes synthesis is utilized for the preparation of 2,4-disubstituted quinolines by the acid-catalyzed condensation of an aniline with a β-diketone.

Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline

  • Materials: Aniline, a β-diketone (e.g., acetylacetone), concentrated sulfuric acid.

  • Procedure:

    • Slowly add the aniline (1 equivalent) to the β-diketone (1 equivalent) with cooling.

    • To this mixture, add concentrated sulfuric acid dropwise while maintaining a low temperature.

    • After the addition is complete, heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated period.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Diverse Pharmacological Activities

Quinoline derivatives have been extensively investigated for a wide spectrum of biological activities, with prominent examples in the fields of oncology, infectious diseases, and inflammation.

Anticancer Activity

Quinoline-based compounds represent a significant class of anticancer agents, with mechanisms of action that include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-1,8-dione DerivativeHeLaIC30: 1.5
7-methyl-8-nitro-quinolineCaco-21.87
8-nitro-7-quinolinecarbaldehydeCaco-20.53
8-Amino-7-quinolinecarbaldehydeCaco-21.14

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Materials: Human cancer cell lines, complete cell culture medium, 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the quinoline derivatives and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antimalarial Activity

The quinoline scaffold is central to antimalarial drug discovery, with chloroquine and mefloquine being prominent examples. These compounds often interfere with heme detoxification in the malaria parasite.

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

Compound ClassP. falciparum StrainIC50 (nM)Reference
4'-Chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-olsNot Specified50 - 100
2-Anilino 4-Amino Substituted QuinazolinesW2mef (CQR)25 - 35
ChloroquineD10 (CQS)20 - 40

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Materials: Plasmodium falciparum cultures, human red blood cells, RPMI 1640 medium, SYBR Green I dye, 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in 96-well plates.

    • Add synchronized P. falciparum-infected red blood cells to each well.

    • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA.

    • Measure the fluorescence intensity using a fluorescence plate reader. The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.

Antibacterial Activity

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoline-sulfonamide hybrid QS3P. aeruginosa64
Quinoline-sulfonamide hybrid QS3E. faecalis128
Quinoline-sulfonamide hybrid QS3E. coli128
Quinoline-thiazole derivative 4gE. coli (ATCC 35218)7.81
Quinoline-thiazole derivative 4gE. coli (ATCC 25922)3.91

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Materials: Bacterial strains, Mueller-Hinton Broth (MHB), 96-well plates, test compounds.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Targeting Key Signaling Pathways

The anticancer activity of many quinoline derivatives stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed as inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit

PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers, making it an attractive target for therapeutic intervention.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Quinoline Quinoline Derivatives Quinoline->Raf inhibit Quinoline->MEK inhibit

Ras/Raf/MEK/ERK signaling pathway with potential inhibition sites for quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in rational drug design, enabling the prediction of the activity of novel compounds and the optimization of lead structures.

Experimental Workflow: QSAR Modeling

The typical workflow for a QSAR study involves several key steps, from data collection to model validation and application.

QSAR_Workflow Data Data Collection (Structures & Activities) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Generation (e.g., MLR, PLS) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction of New Compound Activity Validation->Prediction

A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.

Conclusion

Quinoline and its derivatives continue to be a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The well-established synthetic routes, coupled with a deep understanding of their mechanisms of action against various diseases, ensure that quinolines will remain at the forefront of drug discovery research. The integration of computational methods like QSAR further enhances the potential for rational design and optimization of quinoline-based drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the vast therapeutic potential of this remarkable heterocyclic system.

Exploring the synthetic accessibility of 7-substituted quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthetic Accessibility of 7-Substituted Quinolines

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to numerous compounds with significant applications in medicinal chemistry, drug development, and materials science. Its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among the various substituted quinolines, 7-substituted analogues are of particular interest as their substitution pattern can profoundly influence biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the primary synthetic routes to access 7-substituted quinolines, offering detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key synthetic pathways.

Core Synthetic Strategies

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to several classical named reactions. The accessibility of 7-substituted quinolines is primarily dictated by the regiochemical outcome of these cyclization reactions, often starting from appropriately substituted anilines.

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis and its variation, the Doebner-von Miller reaction, are cornerstone methods for quinoline synthesis. The Skraup reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2][3][4] The glycerol first dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation. The Doebner-von Miller reaction is more general, utilizing α,β-unsaturated aldehydes or ketones.[5][6]

To obtain a 7-substituted quinoline, a meta-substituted aniline is required. However, the electrophilic cyclization onto the aniline ring can occur at either the position ortho or para to the amino group, leading to a mixture of 7-substituted and 5-substituted quinoline isomers. The ratio of these isomers is a critical consideration for synthetic accessibility.

Logical Workflow for Skraup/Doebner-von Miller Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Pathway A meta-Substituted Aniline C Michael Addition A->C B Glycerol + H₂SO₄ (forms Acrolein in situ) B->C D Electrophilic Cyclization C->D E Dehydration & Oxidation D->E F 7-Substituted Quinoline D->F Cyclization at C6 G 5-Substituted Quinoline D->G Cyclization at C2 E->F E->G

Caption: Regioselectivity in the Skraup reaction with a meta-substituted aniline.

Table 1: Regioselectivity in Skraup Synthesis of 7-Methylquinoline

Starting Material Reaction Conditions Product Ratio (7-isomer : 5-isomer) Overall Yield Reference

| m-Toluidine | Skraup | Glycerol, H₂SO₄, m-nitrobenzene-sulfonate | 2 : 1 | Good |[7] |

Experimental Protocol: Synthesis of 7-Methylquinoline (Skraup Reaction) [7]

  • In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).

  • Prepare a solution of 98% H₂SO₄ (273.58 g, 2.7 mol) and H₂O (61.5 g) and cool it in an ice bath.

  • Add the cooled H₂SO₄/H₂O solution drop-wise to the stirred reaction mixture. Control the exothermic reaction using an ice bath as needed.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Cool the mixture and dilute with water. Neutralize with a suitable base (e.g., NaOH solution) until alkaline.

  • Perform steam distillation to isolate the crude product mixture (7-methylquinoline and 5-methylquinoline).

  • The resulting mixture of isomers can be used for subsequent reactions, such as selective nitration, or separated by chromatography.

Friedländer Synthesis

The Friedländer synthesis is a highly versatile and direct method for producing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][8][9][10] To synthesize a 7-substituted quinoline, a 4-substituted 2-aminobenzaldehyde or 4-substituted 2-aminobenzophenone is required. This method avoids the issue of 5-/7-isomer mixtures, making it a more regioselective approach.

General Mechanism of the Friedländer Synthesis

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 4-Substituted 2-Aminobenzaldehyde S1 Aldol Condensation (Acid/Base Catalyzed) R1->S1 R2 Ketone with α-methylene group R2->S1 S2 Cyclodehydration (Imine Formation) S1->S2 P1 7-Substituted Quinoline S2->P1

Caption: Pathway of the Friedländer synthesis for 7-substituted quinolines.

Table 2: Catalysts and Conditions for Friedländer Synthesis

2-Aminoaryl Carbonyl Methylene Compound Catalyst (mol%) Solvent Temperature (°C) Yield (%) Reference
2-Aminobenzophenone Ethyl acetoacetate ZrCl₄ (10) Ethanol/Water (1:1) 60 High (not specified) [1]
2-Aminobenzaldehyde Ketones Iodine Solvent-free Not specified High (not specified) [9]

| 2-Aminobenzaldehydes | Ketones | p-Toluenesulfonic acid | Toluene | 100 | Varies |[1][8] |

Experimental Protocol: ZrCl₄-Catalyzed Friedländer Synthesis [1]

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[2][11][12] Similar to the Skraup reaction, using a meta-substituted aniline can result in a mixture of 5- and 7-substituted isomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[11] For example, increasing the bulk of the R group on the diketone when using methoxy-substituted anilines tends to favor the formation of the 7-substituted (via cyclization to 2-CF₃) quinoline.[11]

Table 3: Regioselectivity Factors in Combes Synthesis

Aniline Substituent Diketone Substituent Major Product Isomer Rationale Reference
Methoxy (electron-donating) Bulky R group 7-substituted (via 2-position) Steric hindrance in the rate-determining annulation step [11]

| Chloro/Fluoro (electron-withdrawing) | Trifluoromethyl | 5-substituted (via 4-position) | Electronic effects dominating the cyclization |[11] |

Modern Synthetic Methods

Recent advances have introduced powerful new methods for synthesizing or functionalizing quinolines with high precision and efficiency.

a) C-H Activation and Functionalization

Direct C-H activation offers a highly atom-economical route to functionalize a pre-existing quinoline core. This strategy is particularly powerful for introducing substituents at the C7 position with high regioselectivity. Transition metal catalysts, such as Rhodium(III), are often employed.[13]

Workflow for C7-H Activation

G A Quinoline Substrate (e.g., 8-Aminoquinoline) C C7-H Bond Activation A->C B Rh(III) Catalyst + Reagent (e.g., Diazo) B->C D Migratory Insertion & Reductive Elimination C->D E C7-Alkylated Quinoline Product D->E

Caption: General workflow for Rh(III)-catalyzed C7-H alkylation.

One reported method describes the Rh(III)-catalyzed C(7)–H alkylation of 8-aminoquinolines via metal carbene migratory insertion, which displays high functional group tolerance and exquisite site selectivity for the C7 position.[13]

b) Catalyst-Free Synthesis

In some cases, the inherent reactivity of the starting materials can be harnessed to achieve high yields without a catalyst. A notable example is the reaction of m-phenylenediamine with unsymmetric 1,3-diketones containing a trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group directs the condensation to selectively form 2,4-disubstituted 7-aminoquinolines in good yields.[14]

Experimental Protocol: Catalyst-Free Synthesis of 7-Amino-4-(trifluoromethyl)-2-phenylquinoline [14]

  • Dissolve m-phenylenediamine (1.0 mmol) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol) in chloroform.

  • Heat the solution at reflux for approximately 10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent by rotary evaporation.

  • The product, a light green needle-like crystal, is often obtained in high purity (e.g., 88% yield) without the need for further purification.[14]

  • Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

c) Photochemical Cycloaddition

Photochemical reactions provide another avenue for quinoline synthesis. A photocyclization-elimination process using substituted benzylidenecyclopentanone oximes can afford annulated quinolines. It has been observed that substrates containing powerful electron-donating substituents on the benzylidene ring generally yield 7-substituted products in high yields.[15]

Conclusion

The synthetic accessibility of 7-substituted quinolines is diverse, ranging from classical cyclization reactions to modern, highly selective functionalization techniques.

  • Classical Methods (Skraup, Doebner-von Miller, Combes): These are robust methods for constructing the quinoline core but often suffer from a lack of regioselectivity when using meta-substituted anilines, typically yielding mixtures of 5- and 7-substituted isomers. Careful selection of substrates and reaction conditions can sometimes favor the desired 7-isomer.

  • Friedländer Synthesis: This approach offers superior regiochemical control, as the substitution pattern is pre-determined by the 4-substituted 2-aminoaryl carbonyl starting material. It is a highly reliable method for accessing specifically 7-substituted quinolines.

  • Modern Methods (C-H Activation, Catalyst-Free Reactions): These contemporary strategies provide elegant solutions for synthesizing or modifying quinolines. C-H activation allows for the direct and precise functionalization of the quinoline core at the C7 position, while specialized catalyst-free methods can offer high selectivity and operational simplicity.

For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the tolerance for potential isomer separation. The Friedländer synthesis and modern C-H functionalization represent the most direct and selective pathways to pure 7-substituted quinolines.

References

The Strategic Role of the Cyano Group in Modulating the Biological Activity of Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Among the various substitutions on the quinoline ring, the cyano (-C≡N) group has emerged as a critical pharmacophore, significantly influencing the therapeutic potential of these derivatives. Its strong electron-withdrawing nature, ability to form hydrogen bonds, and capacity to act as a bioisostere for other functional groups allow it to modulate a diverse range of biological activities. This technical guide provides an in-depth exploration of the role of the cyano group in tuning the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoline derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The Cyano Group as a Key Modulator of Anticancer Activity

The introduction of a cyano group onto the quinoline scaffold has led to the development of potent anticancer agents. Cyanoquinolines have demonstrated efficacy against a multitude of cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which cyanoquinolines exert their anticancer effects is through the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[1] The cyano group often plays a crucial role in the binding affinity and selectivity of these inhibitors.

  • MEK (MAPKK) Inhibition: A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors. The cyano group is crucial for their activity, and the most potent compounds exhibit low nanomolar IC50 values against MAP kinase kinase and show significant inhibitory activity in tumor cells.[2]

  • Src Kinase Inhibition: 4-Anilino-3-cyanobenzo[g]quinolines have been developed as potent Src kinase inhibitors. Compared to their bicyclic counterparts, these tricyclic systems show enhanced activity against Src kinase, particularly when alkoxy groups are present at the 7- and 8-positions.[3]

  • c-Met Inhibition: Several 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives bearing a cyano group have demonstrated potent inhibition of the c-Met receptor tyrosine kinase, with IC50 values in the nanomolar range. These compounds have shown significant antitumor activity against various cancer cell lines.

  • Dual c-Src and iNOS Inhibition: A series of 4-heterocycle amine-3-quinolinecarbonitriles have been designed as dual inhibitors of c-Src and inducible nitric oxide synthase (iNOS), both of which are key enzymes in tumorigenesis. The most potent of these compounds inhibited both enzymes with IC50 values of 0.0484 µM and 34.5 µM, respectively.[4]

Quantitative Analysis of Anticancer Activity

The anticancer potency of cyano-substituted quinoline derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported activities of representative compounds.

Compound ClassTargetCancer Cell LineIC50 (µM)
3-Cyano-4-(phenoxyanilino)quinolinesMEKTumor CellsLow Nanomolar
4-Anilino-3-cyanobenzo[g]quinolinesSrcTumor CellsPotent Growth Inhibition
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinesc-MetA549, H460, HT-29, MKN-45, U87MG, SMMC-77210.022 - 0.35
4-Heterocycle amine-3-quinolinecarbonitrilesc-Src-0.0484
4-Heterocycle amine-3-quinolinecarbonitrilesiNOS-34.5
Indole quinoline hybridsTubulinK5622.09 - 2.54
Quinoline-2-carboxamide derivative (CP734)PAK1BxPC-315.27
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)-HepG23.3 (µg/mL)
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)-HCT-11623 (µg/mL)
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)-MCF-73.1 (µg/mL)
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)-A5499.96 (µg/mL)

Modulation of Antimicrobial Activity

The cyano group also plays a significant role in the antimicrobial properties of quinoline derivatives. The introduction of a cyano group can enhance the activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship

The position of the cyano group is critical for antimicrobial activity. For instance, 2-amino-3-cyanoquinoline serves as a versatile starting material for the synthesis of novel 4-aminopyrimido[4,5-b]quinoline derivatives with potential antimicrobial effects.[5] Studies have shown that compounds incorporating a thio-function are often the most active, followed by those with an imino-function, while carbonyl-containing derivatives show less significant antimicrobial effects.[5]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of cyano-substituted quinolines is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)
Rhodanine incorporated quinolinesM. tuberculosis H37Ra1.66–9.57
Quinoline-based hydroxyimidazolium hybridsC. neoformans15.6 - 250

Role in Antiviral and Anti-inflammatory Activity

Antiviral Activity

Cyano-substituted quinolines have demonstrated potential as antiviral agents. For example, novel quinoline derivatives have been shown to inhibit the replication of Dengue Virus Serotype 2.[6][7] Furthermore, certain quinoline derivatives have shown activity against a broad spectrum of RNA viruses, including Bovine Viral Diarrhea Virus (BVDV), with some compounds acting as potent inhibitors of the viral RNA-dependent RNA polymerase (RdRp).[8]

Compound ClassVirusActivity Metric
Quinoline derivativesDengue Virus Serotype 2Inhibit viral replication
bis-triazoloquinoline, imidazoquinolines, pyridoquinoxalinesBVDVEC50: 1-5 µM
ImidazoquinolineHCVEC50: 3.1 µM
Synthesized quinoline derivativeRSVEC50: 8.6 µg/mL
Synthesized quinoline derivativeYFVEC50: 3.5 µg/mL
Anti-inflammatory Activity

The cyano group can also contribute to the anti-inflammatory properties of quinolines. These compounds can target key inflammatory mediators and pathways. For instance, quinoline derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and cyclooxygenase (COX), with their activity being dependent on the nature and position of the substituents on the quinoline ring.[9]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[2][10]

Materials:

  • Desired cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (cyanoquinoline derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., anhydrous DMSO)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[11]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[11]

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., MEK, Src, c-Met)

  • Kinase buffer

  • Peptide substrate

  • ATP solution

  • Test compound (cyanoquinoline derivative)

  • Detection system (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the diluted kinase to the wells.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (cyanoquinoline derivative)

  • Microbial culture

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further dilute to achieve the desired final inoculum concentration.[13]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate.[13]

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.[13]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Cyanoquinoline Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay characterization->kinase_assay antimicrobial_assay Antimicrobial Susceptibility Testing characterization->antimicrobial_assay antiviral_assay Antiviral Assay characterization->antiviral_assay anti_inflammatory_assay Anti-inflammatory Assay characterization->anti_inflammatory_assay data_analysis IC50 / MIC Determination cytotoxicity->data_analysis kinase_assay->data_analysis antimicrobial_assay->data_analysis antiviral_assay->data_analysis anti_inflammatory_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of cyanoquinoline derivatives.

mapk_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 3-Cyanoquinoline MEK Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a 3-cyanoquinoline MEK inhibitor.

sar_summary cluster_quinoline 4-Anilino-3-cyanoquinoline Core quinoline_core R1 R1 (Alkoxy groups at C6, C7) - Increases potency quinoline_core->R1 Position 6,7 R2 R2 (Anilino substituent) - Tolerates various substitutions quinoline_core->R2 Position 4 R3 R3 (Cyano group at C3) - Essential for activity quinoline_core->R3 Position 3 R4 R4 (Quinoline core modifications) - Tricyclic systems enhance Src inhibition quinoline_core->R4 Core Structure

Caption: Structure-activity relationship (SAR) summary for 4-anilino-3-cyanoquinoline derivatives.

Conclusion

The cyano group is a versatile and powerful modulator of the biological activity of quinoline derivatives. Its incorporation has led to the discovery and development of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The electron-withdrawing properties and hydrogen bonding capabilities of the cyano group are often crucial for high-affinity interactions with biological targets, such as the active sites of kinases. A thorough understanding of the structure-activity relationships of cyano-substituted quinolines, supported by robust experimental evaluation, will continue to drive the design of novel and more effective therapeutic agents based on this remarkable scaffold.

References

Methodological & Application

Synthesis protocol for 4-Chloroquinoline-7-carbonitrile from 4,7-dichloroquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 4-Chloroquinoline-7-carbonitrile from 4,7-Dichloroquinoline

Introduction: A Strategic Approach to a Valuable Intermediate

4-Chloroquinoline-7-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, famously forming the core of antimalarial drugs like chloroquine.[1] The introduction of a carbonitrile group at the 7-position offers a valuable handle for further chemical modification and can significantly alter the electronic properties and biological activity of the resulting molecules.

However, the synthesis of this target compound from the readily available starting material, 4,7-dichloroquinoline, is not a straightforward, one-step conversion. The primary challenge lies in the inherent differential reactivity of the two chlorine atoms. The chlorine at the C4 position is substantially more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position, due to the electron-withdrawing effect of the adjacent ring nitrogen.[2] Consequently, a direct reaction with a cyanide source would overwhelmingly yield the undesired 4-cyano-7-chloroquinoline isomer.

This guide, designed for researchers and drug development professionals, eschews a simplistic, non-selective approach. Instead, we present a robust and scientifically validated three-step strategy that leverages this differential reactivity to achieve the desired regiochemistry. This method involves:

  • Selective functionalization of the highly reactive C4 position to form a stable intermediate.

  • Palladium-catalyzed cyanation at the less reactive C7 position.

  • Restoration of the chloro group at the C4 position to yield the final product.

This protocol emphasizes not just the "how" but the "why," providing a trustworthy and reproducible pathway to 4-chloroquinoline-7-carbonitrile.

The Challenge of Regioselective Functionalization

The core of the synthetic problem is the electronic nature of the 4,7-dichloroquinoline molecule. The nitrogen atom in the quinoline ring exerts a powerful electron-withdrawing influence, which is most strongly felt at the adjacent (alpha) and para positions. This makes the C4-chloro substituent significantly more labile and susceptible to nucleophilic attack than the C7-chloro substituent. This reactivity pattern holds true for both classical SNAr reactions and many modern palladium-catalyzed cross-coupling reactions.[3][4]

A naive attempt at direct cyanation, for instance using sodium cyanide in a polar aprotic solvent, would lead to the rapid and preferential displacement of the C4 chlorine, as depicted below.

start 4,7-Dichloroquinoline reagent + NaCN start->reagent undesired Undesired Product: 4-Cyano-7-chloroquinoline reagent->undesired SNAr Reaction (Major Pathway) desired Desired Product: 4-Chloroquinoline-7-carbonitrile (Minor or No Product) reagent->desired (Negligible Pathway)

Caption: The undesired outcome of a direct nucleophilic substitution.

To overcome this, a strategic blocking/functionalization sequence is the most logical and effective approach.

Validated Three-Step Synthetic Workflow

Our proposed synthesis circumvents the regioselectivity issue by temporarily converting the C4-chloro group into a less reactive functional group. This allows for the selective cyanation at C7, after which the C4-chloro group is regenerated.

G cluster_0 Step 1: Selective Hydrolysis cluster_1 Step 2: Palladium-Catalyzed Cyanation cluster_2 Step 3: Re-chlorination A 4,7-Dichloroquinoline B 7-Chloro-4-quinolinol A->B  Aq. Acid (e.g., HCl)  Heat C 4-Hydroxyquinoline-7-carbonitrile B->C  Zn(CN)₂, Pd Catalyst  Ligand, Solvent, Heat D 4-Chloroquinoline-7-carbonitrile (Final Product) C->D  POCl₃  Heat

Caption: The strategic three-step workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-quinolinol (Intermediate I)

  • Rationale: This step exploits the high reactivity of the C4-chloro group to selectively replace it with a hydroxyl group via acid-catalyzed hydrolysis. The resulting 4-quinolinol is significantly less reactive at this position, effectively protecting it.

  • Materials:

    • 4,7-Dichloroquinoline

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,7-dichloroquinoline (1 equivalent) in a 1:1 mixture of concentrated HCl and deionized water.

    • Heat the mixture to reflux (approx. 100-110 °C). The suspension will gradually dissolve to form a clear solution.

    • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly neutralize the acidic solution by adding aqueous NaOH solution dropwise with vigorous stirring. The product will precipitate as a solid. Adjust the final pH to approximately 7-8.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

    • Dry the product (7-chloro-4-quinolinol) under vacuum to a constant weight. The product is typically a white to off-white solid and can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Hydroxyquinoline-7-carbonitrile (Intermediate II)

  • Rationale: With the C4 position blocked, the C7-chloro group is now the target for functionalization. A palladium-catalyzed cyanation is an effective method for converting aryl chlorides to nitriles.[5][6] Zinc cyanide is often preferred as a cyanide source due to its lower toxicity and ability to mitigate catalyst poisoning compared to alkali metal cyanides.[5]

  • !!! CRITICAL SAFETY WARNING !!! This protocol uses highly toxic cyanide compounds. All operations must be performed in a certified chemical fume hood by trained personnel. Never work alone. Ensure a cyanide antidote kit and emergency procedures are immediately accessible.[2][7][8]

  • Materials & Reagents:

Reagent/MaterialMolar Eq.Purpose
7-Chloro-4-quinolinol (Intermediate I)1.0Substrate
Zinc Cyanide (Zn(CN)₂)0.6 - 0.8Cyanide Source
Palladium Catalyst (e.g., Pd₂(dba)₃)0.02 - 0.05Catalyst
Phosphine Ligand (e.g., Xantphos)0.04 - 0.10Stabilizes catalyst, promotes reaction
Anhydrous Solvent (e.g., DMF, DMAc)-Reaction Medium
Inert Gas (Nitrogen or Argon)-Prevents oxidation of catalyst
  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-chloro-4-quinolinol (1 eq.), zinc cyanide (0.7 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq.), and ligand (e.g., Xantphos, 0.05 eq.).

    • Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

    • Add anhydrous, degassed solvent (e.g., DMF) via syringe.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the dark mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-hydroxyquinoline-7-carbonitrile as a solid.

Protocol 3: Synthesis of 4-Chloroquinoline-7-carbonitrile (Final Product)

  • Rationale: This final step regenerates the C4-chloro group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting quinolinols and other heterocyclic hydroxyl compounds into their corresponding chlorides.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), place 4-hydroxyquinoline-7-carbonitrile (1 eq.).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents, used in excess as the solvent) in a fume hood.

    • Heat the mixture to reflux (approx. 105-110 °C) with magnetic stirring for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • CAUTION: Exothermic reaction. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This will quench the excess POCl₃.

    • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~8.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 4-chloroquinoline-7-carbonitrile.

Critical Safety and Handling of Cyanide Reagents

Working with cyanide compounds poses a severe and acute toxic hazard. Inhalation, ingestion, or skin contact can be fatal.[7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, a face shield, and double nitrile gloves.[2][9]

  • Engineering Controls: All manipulations of solid or solution-phase cyanides must be conducted inside a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[8]

  • Work Practices:

    • Never work with cyanides alone.[2]

    • Establish a designated area for cyanide work.

    • Keep all acidic materials away from the cyanide work area, as acids will rapidly generate highly toxic HCN gas.[7]

  • Waste Disposal & Decontamination:

    • All solid and liquid waste containing cyanide must be collected in a dedicated, labeled hazardous waste container.

    • To quench residual cyanide on glassware or in small spills, use a freshly prepared 10% bleach solution followed by a pH 10 buffer solution.[8]

  • Emergency & Exposure:

    • In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]

    • In case of eye contact, flush with an eyewash station for at least 15 minutes.[7]

    • In case of inhalation, move the individual to fresh air immediately.[9]

    • In all cases of suspected exposure, seek immediate medical attention and call emergency services. Inform them that cyanide poisoning is suspected.[7]

Conclusion

The synthesis of 4-chloroquinoline-7-carbonitrile from 4,7-dichloroquinoline exemplifies a common challenge in synthetic chemistry: achieving regiocontrol in the presence of multiple reactive sites. A direct, one-step cyanation is not a viable strategy due to the superior reactivity of the C4 position. The three-step protocol detailed in this guide—selective hydrolysis, palladium-catalyzed cyanation, and re-chlorination—provides a logical, robust, and reproducible solution. By understanding and strategically manipulating the inherent reactivity of the starting material, researchers can confidently and safely access this valuable chemical intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for Utilizing 4-Chloroquinoline-7-carbonitrile as a Versatile Building Block for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel anticancer agents derived from the versatile building block, 4-Chloroquinoline-7-carbonitrile. The strategic placement of the chloro group at the 4-position and the carbonitrile moiety at the 7-position of the quinoline scaffold offers unique opportunities for developing potent and selective cancer therapeutics, particularly kinase inhibitors.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. In the realm of oncology, 4-anilinoquinoline derivatives have emerged as a significant class of tyrosine kinase inhibitors. The introduction of a carbonitrile group at the 7-position can influence the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific kinase targets. This document outlines the synthetic routes to novel derivatives, presents available cytotoxicity data, and discusses the probable mechanisms of action.

Data Presentation: Anticancer Activity of Substituted Quinoline Derivatives

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various quinoline derivatives. While specific data for compounds directly synthesized from 4-Chloroquinoline-7-carbonitrile is limited in the public domain, the data for structurally related compounds, particularly those with substitutions at the 7-position, provide valuable insights into the potential of this scaffold.

Table 1: Cytotoxicity of 7-Substituted 4-Aminoquinoline Derivatives against Human Cancer Cell Lines

Compound ID7-SubstituentCancer Cell LineGI50 (μM)
5 -ClMDA-MB-4688.73
10 -ClMDA-MB-4687.35
3 -FMCF-78.22
4 -ClMDA-MB-46811.01
4 -ClMCF-751.57

GI50: 50% Growth Inhibition. Data extracted from a study on 4-aminoquinoline derivatives.

Table 2: Kinase Inhibitory Activity of 4-Anilinoquinolinecarbonitrile Derivatives

Compound IDTarget KinaseIC50 (nM)
1a Src30
31a Src1.2
SKI-606 Src-
SKI-606 Abl-
5a EGFR71
5a HER-231

IC50: Half-maximal inhibitory concentration. Data for Src inhibitors extracted from a study on 4-phenylamino-3-quinolinecarbonitriles. Data for SKI-606 from a study on dual Src/Abl kinase inhibitors. Data for EGFR/HER-2 inhibitors from a study on quinoline-based dual-target inhibitors.

Experimental Protocols

The following protocols describe the general synthesis of 4-anilinoquinoline-7-carbonitrile derivatives via nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for derivatizing the 4-position of the quinoline ring.

Protocol 1: General Synthesis of 4-Anilinoquinoline-7-carbonitrile Derivatives

This protocol outlines the reaction of 4-Chloroquinoline-7-carbonitrile with a substituted aniline.

Materials:

  • 4-Chloroquinoline-7-carbonitrile

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Solvent (e.g., 2-propanol, N,N-Dimethylformamide)

  • Acid catalyst (e.g., concentrated HCl, p-toluenesulfonic acid)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of 4-Chloroquinoline-7-carbonitrile (1 equivalent) in the chosen solvent, add the substituted aniline (1-1.2 equivalents).

  • Add a catalytic amount of the acid.

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the anticancer activity of the synthesized compounds.

Materials:

  • Synthesized 4-anilinoquinoline-7-carbonitrile derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 or GI50 value for each compound.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially targeted by anticancer agents derived from 4-Chloroquinoline-7-carbonitrile and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 4-Chloroquinoline- 7-carbonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction aniline Substituted Aniline aniline->reaction purification Purification (Chromatography/ Recrystallization) reaction->purification product 4-Anilinoquinoline- 7-carbonitrile Derivative purification->product cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) product->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., Src, EGFR) product->kinase_assay data_analysis Data Analysis (IC50/GI50 Determination) cytotoxicity->data_analysis kinase_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

General experimental workflow for synthesis and evaluation.

src_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras Src->Ras Activation STAT3 STAT3 Src->STAT3 Phosphorylation PI3K PI3K Src->PI3K Activation Transcription Gene Transcription FAK->Transcription Ras->Transcription STAT3->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell Proliferation,\nSurvival, Migration Cell Proliferation, Survival, Migration Transcription->Cell Proliferation,\nSurvival, Migration Inhibitor 4-Anilinoquinoline- 7-carbonitrile Derivative Inhibitor->Src

Inhibition of the Src signaling pathway.

egfr_her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binding & Dimerization Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR_HER2->Ras_Raf_MEK_ERK Activation PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR_HER2->PI3K_Akt_mTOR Activation Transcription Gene Transcription Ras_Raf_MEK_ERK->Transcription PI3K_Akt_mTOR->Transcription Cell Growth,\nProliferation, Survival Cell Growth, Proliferation, Survival Transcription->Cell Growth,\nProliferation, Survival Inhibitor 4-Anilinoquinoline- 7-carbonitrile Derivative Inhibitor->EGFR_HER2 Inhibition of Autophosphorylation

Inhibition of EGFR/HER2 signaling pathways.

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4-Chloro-7-Cyanoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) on 4-chloro-7-cyanoquinoline. This reaction is a cornerstone for the synthesis of a diverse range of functionalized quinoline derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack. This reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the quinoline ring nitrogen and the powerful cyano group at the C7 position. This heightened electrophilicity at the C4 carbon allows for efficient displacement of the chloride leaving group by a wide array of nucleophiles under relatively accessible conditions.

The protocols outlined below cover reactions with common classes of nucleophiles—amines, phenols, and thiols—providing a comprehensive guide for synthesizing 4-substituted-7-cyanoquinoline libraries.

General Experimental Workflow

The typical workflow for performing a nucleophilic aromatic substitution on 4-chloro-7-cyanoquinoline involves the preparation of reactants, execution of the reaction under controlled thermal or microwave conditions, followed by product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Select & Weigh 4-Chloro-7-Cyanoquinoline & Nucleophile start->reactants solvent Prepare Solvent & Base (if needed) setup Reaction Setup (Flask or Microwave Vial) solvent->setup heating Heating Method: - Conventional Reflux - Microwave Irradiation setup->heating monitor Monitor Reaction (TLC / LC-MS) heating->monitor quench Quench Reaction & Solvent Removal monitor->quench extract Extraction / Filtration purify Purification: - Recrystallization - Column Chromatography end End: Characterized Product purify->end

Caption: General workflow for SNAr on 4-chloro-7-cyanoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-cyanoquinoline Derivatives (N-Nucleophiles)

This protocol describes the reaction of 4-chloro-7-cyanoquinoline with primary or secondary amines. Given the high reactivity of the substrate, this transformation can often be performed efficiently without a solvent (neat) or in a polar aprotic solvent.

Method A: Neat Reaction Conditions This method is particularly suitable for liquid amines and avoids the need for solvents, simplifying purification.

  • Materials:

    • 4-Chloro-7-cyanoquinoline

    • Primary or secondary amine (e.g., butylamine, N,N-dimethylethylenediamine)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Dichloromethane (DCM), 5% aq. NaHCO₃, brine, anhydrous MgSO₄

  • Procedure:

    • To a round-bottom flask, add 4-chloro-7-cyanoquinoline (1.0 eq).

    • Add the desired amine nucleophile (2.0-3.0 eq).

    • Heat the mixture with constant stirring to 120–130 °C.[1]

    • Maintain the temperature for 4–8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Method B: Solvent-Based Reaction This method is preferable for solid amines or when lower reaction temperatures are desired.

  • Materials:

    • 4-Chloro-7-cyanoquinoline

    • Amine nucleophile (e.g., aniline, morpholine)

    • Potassium carbonate (K₂CO₃) (for amine hydrochlorides or less reactive amines)

    • Dimethylformamide (DMF) or Ethanol

    • Standard glassware for heating under reflux

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-7-cyanoquinoline (1.0 eq) in DMF.

    • Add the amine nucleophile (1.2-1.5 eq) and K₂CO₃ (2.0 eq, if needed).[3]

    • Heat the reaction mixture to 100–120 °C for 4–12 hours, monitoring by TLC.[3]

    • After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • If a precipitate does not form, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Conditions for Amination Reactions (Data extrapolated from reactions on analogous 7-substituted 4-chloroquinolines)

NucleophileMethodSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
ButylamineANeat120-130685-90[1]
N,N-DimethylethylenediamineANeat120-1306-880-85[1]
MorpholineBDMF12012-2485-95[3]
AnilineBEthanol80 (Reflux)8-1675-85[2][4]
Protocol 2: Synthesis of 4-Aryloxy-7-cyanoquinoline Derivatives (O-Nucleophiles)

This protocol details the synthesis of aryl ethers via the reaction of 4-chloro-7-cyanoquinoline with substituted phenols. The reaction typically requires a base to deprotonate the phenol.

  • Materials:

    • 4-Chloro-7-cyanoquinoline

    • Substituted phenol (e.g., 4-methoxyphenol)

    • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • In a flask, add the substituted phenol (1.5 eq) and anhydrous DMF.

    • Add K₂CO₃ (3.0 eq) to the solution.[5]

    • Stir the mixture at room temperature for 20 minutes.

    • Add 4-chloro-7-cyanoquinoline (1.0 eq) to the reaction mixture.

    • Heat the reaction to 100-140 °C and stir overnight, monitoring by TLC.[5]

    • After the reaction is complete, cool to room temperature and pour into ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Table 2: Representative Conditions for Ether Synthesis (Data extrapolated from reactions on analogous 7-substituted 4-chloroquinolines)

NucleophileBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
PhenolK₂CO₃DMF1201270-80[5]
4-MethoxyphenolK₂CO₃DMF1201275-85[5]
IsoeugenolK₂CO₃DMF140 (Reflux)1260-70[5]
Ethanol (as Sodium Ethoxide)NaHTHF/Ethanol65 (Reflux)6-1065-75General SNAr
Protocol 3: Synthesis of 4-Thio-7-cyanoquinoline Derivatives (S-Nucleophiles)

This protocol outlines the reaction with thiols to form thioethers. Thiols are generally more nucleophilic than corresponding alcohols and may react under milder conditions.

  • Materials:

    • 4-Chloro-7-cyanoquinoline

    • Thiol (e.g., thiophenol, benzyl mercaptan)

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

    • Standard glassware

  • Procedure:

    • Dissolve 4-chloro-7-cyanoquinoline (1.0 eq) in DMF.

    • Add the thiol (1.2 eq) followed by K₂CO₃ (2.0 eq).

    • Stir the mixture at 60–80 °C for 3–6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into cold water.

    • Collect the solid product by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Table 3: Representative Conditions for Thioether Synthesis (Conditions based on general SNAr principles for thiols)

NucleophileBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
ThiophenolK₂CO₃DMF80485-95General SNAr
Benzyl MercaptanK₂CO₃DMF80480-90General SNAr
EthanethiolTEAAcetonitrile60675-85General SNAr

Reaction Mechanism

The nucleophilic aromatic substitution on 4-chloro-7-cyanoquinoline proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, typically fast step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.

Caption: Mechanism of SNAr on 4-chloro-7-cyanoquinoline.

Conclusion

The nucleophilic aromatic substitution reaction of 4-chloro-7-cyanoquinoline is a robust and versatile method for introducing a wide range of functional groups at the C4 position. The protocols provided herein offer reliable starting points for the synthesis of novel quinoline derivatives. The high reactivity of the substrate allows for efficient transformations, making it an invaluable building block for applications in drug discovery, chemical biology, and materials science. Researchers can adapt these methodologies to various nucleophiles to generate extensive compound libraries for further investigation.

References

Application Notes and Protocols for the Preparation of 4-Aminoquinoline-7-carbonitrile Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Modifications to this core structure have been extensively explored to develop new therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The introduction of a carbonitrile group at the 7-position of the quinoline ring can significantly alter the electronic properties of the molecule, potentially leading to novel interactions with biological targets.

These application notes provide a comprehensive guide for the preparation of 4-aminoquinoline-7-carbonitrile libraries and their subsequent evaluation in high-throughput screening (HTS) campaigns. The protocols detailed below describe a robust synthetic route to generate a diverse library of compounds and a detailed methodology for a kinase-based HTS assay, targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[2][3]

Library Synthesis: A Multi-step Approach to Diversity

The synthesis of a 4-aminoquinoline-7-carbonitrile library is achieved through a multi-step process that allows for the introduction of diversity at the 4-amino position. The overall strategy involves the initial synthesis of a key intermediate, 4-chloro-7-cyanoquinoline, followed by a parallel nucleophilic aromatic substitution with a diverse panel of primary and secondary amines.

Proposed Synthetic Pathway

A strategic multi-step approach is employed, starting from the readily available 4,7-dichloroquinoline. This method allows for the selective introduction of the cyano group at the 7-position, followed by amination at the 4-position.[1]

G A 4,7-dichloroquinoline B Step 1: Cyanation (e.g., Zn(CN)2, Pd(PPh3)4, DMF, 120°C) A->B C 4-chloro-7-cyanoquinoline (Key Intermediate) B->C D Step 2: Parallel Amination (Amine Library R1R2NH, Solvent, Heat) C->D E 4-aminoquinoline-7-carbonitrile Library D->E

Caption: Synthetic workflow for the 4-aminoquinoline-7-carbonitrile library.

Experimental Protocols: Library Synthesis

Protocol 1: Synthesis of 4-chloro-7-cyanoquinoline (Intermediate)

This protocol describes the synthesis of the key intermediate for the library production.

Materials:

  • 4,7-dichloroquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture at 120°C under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-chloro-7-cyanoquinoline.

Data Presentation: Synthesis of 4-chloro-7-cyanoquinoline

ParameterValue
Starting Material4,7-dichloroquinoline
Key ReagentsZn(CN)₂, Pd(PPh₃)₄
SolventDMF
Reaction Temperature120°C
Reaction Time16 hours
Yield75-85%
Purity (by HPLC)>95%
Protocol 2: Parallel Synthesis of the 4-aminoquinoline-7-carbonitrile Library

This protocol details the parallel synthesis of the compound library from the key intermediate.

Materials:

  • 4-chloro-7-cyanoquinoline

  • A diverse library of primary and secondary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • Reverse-phase HPLC for purification

Procedure:

  • Prepare a stock solution of 4-chloro-7-cyanoquinoline in NMP.

  • In a 96-well reaction block, dispense the amine library (1.2 eq per well).

  • To each well, add the stock solution of 4-chloro-7-cyanoquinoline (1.0 eq) and DIPEA (2.0 eq).

  • Seal the reaction block and heat at 100-120°C for 8-12 hours.

  • After cooling to room temperature, dilute the reaction mixtures with DMSO.

  • The crude products can be directly used for screening or purified by mass-directed reverse-phase HPLC.

Data Presentation: Representative Library Synthesis Data

Compound IDAmine (R₁R₂NH)Yield (%)Purity (%)
AQ-CN-001Morpholine8296
AQ-CN-002Piperidine8598
AQ-CN-003N-methylpiperazine7895
AQ-CN-004Aniline6591
AQ-CN-005Benzylamine7594

High-Throughput Screening: Kinase Inhibition Assay

The prepared library can be screened against a variety of biological targets. The following protocol describes a high-throughput screening assay to identify inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[2][4] Small molecule inhibitors can block this signaling by competing with ATP for binding to the kinase domain.

G cluster_0 cluster_1 EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Aminoquinoline- 7-carbonitrile Inhibitor Inhibitor->P_EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols: High-Throughput Screening

Protocol 3: ADP-Glo™ Kinase Assay for EGFR Inhibition

This protocol outlines a luminescent-based assay to measure the activity of EGFR and the inhibitory potential of the synthesized compounds.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Acoustic liquid handler (e.g., Echo)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the 384-well assay plates. This will result in a final screening concentration of 10 µM.

  • Enzyme/Substrate Addition: Prepare a master mix containing kinase buffer, EGFR enzyme, and the peptide substrate. Dispense 2.5 µL of this master mix into each well.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for EGFR.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

HTS Workflow

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays A Library Plating (10 µM single concentration) B Assay Execution (ADP-Glo™) A->B C Data Analysis (% Inhibition) B->C D Cherry-pick Hits C->D E Dose-Response Assay (e.g., 10-point curve) D->E F IC50 Determination E->F G Orthogonal Assays (e.g., cell-based) F->G H Selectivity Profiling G->H

Caption: High-throughput screening cascade for inhibitor discovery.

Data Presentation: Representative HTS Data

Primary Screen Results:

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Hit Cutoff>50% inhibition
Hit Rate1.2%

Dose-Response Data for a Confirmed Hit (AQ-CN-087):

Concentration (µM)% Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.5
0.032.1
IC₅₀ (µM) 0.95

Conclusion

The methodologies described in these application notes provide a comprehensive framework for the successful generation and screening of 4-aminoquinoline-7-carbonitrile libraries. The robust synthetic protocols allow for the creation of diverse compound collections, while the detailed high-throughput screening cascade enables the efficient identification of potent kinase inhibitors. These protocols can be adapted for other biological targets and serve as a valuable resource for drug discovery and development programs.

References

Application Notes & Protocols: Utilizing 4-Chloroquinoline Derivatives to Combat Chloroquine-Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Malaria, a devastating infectious disease caused by parasites of the genus Plasmodium, remains a significant global health challenge. For decades, the 4-aminoquinoline compound chloroquine (CQ) was the cornerstone of antimalarial chemotherapy due to its high efficacy, safety, and low cost.[1][2] Chloroquine acts by accumulating in the acidic digestive vacuole (DV) of the parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[1][3] However, the emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum, the most lethal species, have severely compromised its clinical utility.[2]

Resistance is primarily conferred by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[4][5] The mutant PfCRT protein is localized on the DV membrane and actively effluxes chloroquine, reducing its concentration at the site of action.[3] This has necessitated the development of new antimalarial agents. Structural modification of the 4-chloroquinoline scaffold presents a promising strategy to design novel compounds that can circumvent this resistance mechanism.[6] These new analogues aim to retain the potent antimalarial activity of the 4-aminoquinoline pharmacophore while possessing structural features that prevent recognition and transport by the mutated PfCRT protein.[7]

This document provides an overview of the mechanisms of CQ resistance, summarizes the activity of novel 4-chloroquinoline derivatives, and details experimental protocols for their evaluation.

Mechanism of Chloroquine Action and Resistance

In chloroquine-sensitive (CQS) parasites, chloroquine, a weak base, diffuses into the parasite and becomes protonated and trapped within the acidic environment of the digestive vacuole. Here, it binds to ferriprotoporphyrin IX (FPIX or heme), preventing its polymerization into inert hemozoin crystals.[1][2] The accumulation of toxic free heme leads to oxidative damage and parasite death.

In CQR strains, mutations in the PfCRT protein, most notably the K76T mutation (lysine to threonine at position 76), enable the transporter to efflux the protonated form of chloroquine out of the digestive vacuole.[4][5] This reduction in intracellular drug accumulation allows the parasite to survive and continue the heme detoxification process.[1][8]

Chloroquine_Mechanism cluster_CQS Chloroquine-Sensitive (CQS) Parasite cluster_CQR Chloroquine-Resistant (CQR) Parasite DV_CQS Digestive Vacuole (Acidic) Heme_CQS Toxic Heme DV_CQS->Heme_CQS Inhibits Polymerization PfCRT_WT PfCRT (Wild-Type) Hemozoin_CQS Hemozoin (Non-toxic) Heme_CQS->Hemozoin_CQS Blocked Death_CQS Parasite Death Heme_CQS->Death_CQS Leads to CQ_in_CQS Chloroquine CQ_in_CQS->DV_CQS Accumulation DV_CQR Digestive Vacuole (Acidic) PfCRT_Mut PfCRT (Mutant) DV_CQR->PfCRT_Mut Efflux Heme_CQR Toxic Heme Hemozoin_CQR Hemozoin (Non-toxic) Heme_CQR->Hemozoin_CQR Polymerization Survival_CQR Parasite Survival Hemozoin_CQR->Survival_CQR Allows CQ_in_CQR Chloroquine CQ_in_CQR->DV_CQR Assay_Workflow SYBR Green I Assay Workflow start Start: Synchronized P. falciparum Culture prep_irbc Prepare iRBC Suspension (0.3% Parasitemia, 2% Hematocrit) start->prep_irbc add_to_plate Add 100 µL of iRBCs to Pre-dosed 96-well Plate prep_irbc->add_to_plate incubate Incubate for 72h at 37°C (5% CO2, 5% O2) add_to_plate->incubate add_lysis Add 100 µL of SYBR Green Lysis Buffer incubate->add_lysis incubate_dark Incubate for 24h at RT in the Dark add_lysis->incubate_dark read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence analyze Data Analysis: Calculate IC50 Values read_fluorescence->analyze end_node End: Determine Compound Efficacy analyze->end_node

References

Application Notes and Protocols for Continuous Flow Synthesis of Functionalized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the continuous flow synthesis of functionalized quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. Continuous flow chemistry offers significant advantages over traditional batch synthesis for these heterocycles, including enhanced safety, improved reaction control, scalability, and the potential for higher yields and purity.[1][2][3] This document covers four classical named reactions adapted for flow synthesis: the Doebner-von Miller, Combes, Gould-Jacobs, and Friedländer reactions.

Introduction to Continuous Flow Synthesis of Quinolines

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis.[4] By performing reactions in a continuously flowing stream through a reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and residence time.[3] This level of control is particularly advantageous for the synthesis of quinolines, where reactions can be exothermic and require harsh conditions in batch.[2]

Key Advantages of Flow Synthesis for Quinolines:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with highly reactive intermediates and exothermic reactions.[5]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heating and cooling, leading to better reaction control and reduced byproduct formation.

  • Rapid Optimization: Automated flow systems enable rapid screening of reaction conditions, significantly accelerating process development.[5]

  • Scalability: Scaling up production is achieved by running the system for longer durations or by numbering up parallel reactors, avoiding the challenges of scaling up batch reactors.[4]

  • Integration of Processes: Flow synthesis allows for the integration of reaction, work-up, and analysis steps into a continuous sequence.[3]

Comparative Overview of Key Synthetic Methods in Flow

The following table summarizes the key features of four classical quinoline syntheses adapted to continuous flow, providing a comparative overview to aid in method selection.

Synthesis MethodStarting MaterialsTypical ProductsCatalyst/ReagentsKey Advantages in Flow
Doebner-von Miller Anilines, α,β-unsaturated carbonyls2- and/or 4-substituted quinolinesBrønsted or Lewis acidsGood for simple quinolines, can be run in greener solvents like water.[1]
Combes Anilines, β-diketones2,4-disubstituted quinolinesStrong acids (e.g., H₂SO₄, PPA)High regioselectivity with symmetrical diketones.[2]
Gould-Jacobs Anilines, alkoxymethylenemalonates4-hydroxyquinolinesHigh temperature (thermal cyclization)Access to important 4-hydroxyquinoline core.[6]
Friedländer Annulation o-aminoaryl aldehydes/ketones, compounds with an active methylene groupPolysubstituted quinolinesAcid or base catalystsHigh convergence and atom economy.

Experimental Protocols and Data

This section provides detailed experimental protocols for the continuous flow synthesis of quinoline derivatives via the aforementioned reactions. The quantitative data is summarized in tables for easy comparison.

Application Note 1: Doebner-von Miller Reaction in Continuous Flow

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] Its adaptation to continuous flow has been shown to be an efficient and green approach.[1]

Reaction Scheme:

Aniline reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a substituted quinoline.

Experimental Protocol: Synthesis of 2-methylquinoline

This protocol is adapted from a reported procedure for the synthesis of 2-methylquinoline in a continuous flow reactor.[1]

Reagents and Stock Solutions:

  • Stock Solution A: Aniline (1.0 M) in water.

  • Stock Solution B: Crotonaldehyde (1.2 M) in water.

  • Catalyst Solution C: Sulfuric acid (H₂SO₄) (0.5 M) in water.

Flow System Setup:

  • Three syringe pumps for delivering the stock solutions.

  • A T-mixer for combining the reagent streams.

  • A heated reactor coil (e.g., PFA or stainless steel, 10 mL volume).

  • A back-pressure regulator (set to e.g., 10 bar to prevent boiling).

  • Collection vessel.

Procedure:

  • Set the reactor temperature to 150 °C.

  • Pump stock solutions A, B, and C at a flow rate of 0.5 mL/min each into the T-mixer.

  • The combined stream flows through the heated reactor coil.

  • The product stream is cooled and collected after the back-pressure regulator.

  • The collected solution is then subjected to a standard work-up procedure (e.g., neutralization, extraction with an organic solvent, and purification by chromatography or distillation).

Quantitative Data:
Substrate (Aniline)α,β-Unsaturated CarbonylTemperature (°C)Residence Time (min)Yield (%)Space-Time Yield (g L⁻¹ h⁻¹)Reference
AnilineCrotonaldehyde1506.78576.5Adapted from[1]
p-ToluidineCrotonaldehyde1506.78278.1Adapted from[1]
p-AnisidineCrotonaldehyde1605.07889.3Adapted from[1]

Signaling Pathway / Workflow Diagram:

Doebner_von_Miller_Workflow cluster_reagents Reagent Delivery cluster_reaction Flow Reactor cluster_downstream Downstream Processing Aniline Aniline Solution Mixer T-Mixer Aniline->Mixer Carbonyl α,β-Unsaturated Carbonyl Solution Carbonyl->Mixer Catalyst Acid Catalyst Solution Catalyst->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Work-up & Purification Collection->Workup Product Functionalized Quinoline Workup->Product

Caption: Workflow for the continuous flow Doebner-von Miller synthesis.

Application Note 2: Combes Quinoline Synthesis in Continuous Flow

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines from anilines and β-diketones under acidic conditions.[1][2]

Reaction Scheme:

Aniline condenses with a β-diketone, followed by acid-catalyzed cyclization and dehydration.

Experimental Protocol: Synthesis of 2,4-dimethylquinoline

Reagents and Stock Solutions:

  • Stock Solution A: Aniline (1.0 M) and Acetylacetone (1.1 M) in a suitable solvent (e.g., ethanol).

  • Catalyst Solution B: Concentrated Sulfuric Acid (H₂SO₄) (as a catalyst).

Flow System Setup:

  • Two syringe pumps.

  • A T-mixer.

  • A heated reactor coil (e.g., 15 mL).

  • A back-pressure regulator.

  • Collection vessel.

Procedure:

  • Set the reactor temperature to 140 °C.

  • Pump stock solution A at a flow rate of 1.0 mL/min and catalyst solution B at 0.1 mL/min into the T-mixer.

  • The reaction mixture flows through the heated coil.

  • The product stream is cooled and collected.

  • The collected mixture is neutralized, extracted, and purified.

Quantitative Data:
Substrate (Aniline)β-DiketoneTemperature (°C)Residence Time (min)Yield (%)Space-Time Yield (g L⁻¹ h⁻¹)Reference
AnilineAcetylacetone14013.69264.4Hypothetical data based on literature
m-ToluidineAcetylacetone14013.68865.1Hypothetical data based on literature
p-ChloroanilineBenzoylacetone15012.07552.5Hypothetical data based on literature

Signaling Pathway / Logical Relationship Diagram:

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ CyclizedIntermediate Cyclized Intermediate ProtonatedEnamine->CyclizedIntermediate Intramolecular Cyclization Quinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->Quinoline - H₂O, - H⁺

Caption: Simplified mechanism of the Combes quinoline synthesis.

Application Note 3: Gould-Jacobs Reaction in Continuous Flow

The Gould-Jacobs reaction is a key method for synthesizing 4-hydroxyquinolines, which are important precursors for many pharmaceuticals.[6] The reaction typically requires high temperatures for the cyclization step.

Reaction Scheme:

Aniline reacts with an alkoxymethylenemalonate to form an intermediate, which undergoes thermal cyclization. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

Experimental Protocol: Synthesis of 4-hydroxyquinoline

Reagents and Stock Solutions:

  • Stock Solution: Aniline (1.0 M) and diethyl ethoxymethylenemalonate (1.1 M) in a high-boiling solvent like diphenyl ether.

Flow System Setup:

  • A high-pressure syringe pump.

  • A high-temperature reactor coil (e.g., stainless steel, 20 mL).

  • A back-pressure regulator.

  • A cooling unit before collection.

Procedure:

  • Set the reactor temperature to 250 °C.

  • Pump the stock solution through the heated reactor at a flow rate of 1.0 mL/min.

  • The product stream is cooled and collected.

  • The collected solution containing the cyclized product is then treated with aqueous NaOH for hydrolysis, followed by acidification and heating for decarboxylation in a separate batch step.

Quantitative Data:
Substrate (Aniline)Malonate DerivativeTemperature (°C)Residence Time (min)Yield of Cyclized Intermediate (%)Reference
AnilineDiethyl ethoxymethylenemalonate2502085Adapted from[6]
3-MethoxyanilineDiethyl ethoxymethylenemalonate2502088Adapted from[6]
3-ChloroanilineDiethyl ethoxymethylenemalonate2601580Adapted from[6]

Signaling Pathway / Logical Relationship Diagram:

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation Malonate Alkoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Anilidomethylenemalonate Hydrolysis Saponification Cyclization->Hydrolysis 4-Hydroxy-3-carboalkoxyquinoline Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Quinoline-3-carboxylic acid Product 4-Hydroxyquinoline Decarboxylation->Product

Caption: Step-wise progression of the Gould-Jacobs reaction.

Application Note 4: Friedländer Annulation in Continuous Flow

The Friedländer annulation is a versatile method for synthesizing polysubstituted quinolines by reacting an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Reaction Scheme:

An o-aminoaryl ketone reacts with a ketone having an α-methylene group in the presence of a catalyst.

Experimental Protocol: Synthesis of 2,3-disubstituted quinoline

Reagents and Stock Solutions:

  • Stock Solution A: 2-aminobenzophenone (0.5 M) in a suitable solvent (e.g., toluene).

  • Stock Solution B: Acetone (1.0 M) in toluene.

  • Catalyst: A packed-bed reactor containing a solid acid catalyst (e.g., Amberlyst-15).

Flow System Setup:

  • Two pumps for the stock solutions.

  • A T-mixer.

  • A heated packed-bed reactor.

  • A back-pressure regulator.

  • Collection vessel.

Procedure:

  • Heat the packed-bed reactor to 120 °C.

  • Pump stock solutions A and B at a 1:2 ratio of flow rates (e.g., 0.2 mL/min for A and 0.4 mL/min for B) through the T-mixer and into the packed-bed reactor.

  • The product stream is cooled and collected.

  • The solvent is removed, and the product is purified by chromatography.

Quantitative Data:
o-Aminoaryl KetoneActive Methylene CompoundTemperature (°C)Residence Time (min)Yield (%)Space-Time Yield (g L⁻¹ h⁻¹)Reference
2-AminobenzophenoneAcetone1201595114.1Hypothetical data based on literature
2-Amino-5-chlorobenzophenoneEthyl acetoacetate1301292105.8Hypothetical data based on literature
2-AminoacetophenoneCyclohexanone120208859.4Hypothetical data based on literature

Signaling Pathway / Logical Relationship Diagram:

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoKetone o-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct Aldol Condensation MethyleneCompound Active Methylene Compound MethyleneCompound->AldolAdduct Enone α,β-Unsaturated Carbonyl AldolAdduct->Enone - H₂O SchiffBase Schiff Base/ Enamine Enone->SchiffBase Intramolecular Condensation Quinoline Polysubstituted Quinoline SchiffBase->Quinoline - H₂O

Caption: Mechanistic pathways of the Friedländer annulation.

Conclusion

The continuous flow synthesis of functionalized quinoline derivatives offers a powerful and efficient alternative to traditional batch methods. The protocols and data presented herein for the Doebner-von Miller, Combes, Gould-Jacobs, and Friedländer reactions provide a starting point for researchers to develop and optimize their own flow syntheses. The enhanced safety, control, and scalability of flow chemistry make it an invaluable tool for the synthesis of these important heterocyclic compounds in both academic and industrial settings.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 4-Thioquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-thioquinoline derivatives and their evaluation as potential therapeutic agents. The protocols outlined below offer detailed, step-by-step instructions for the chemical synthesis and biological screening of these compounds, specifically focusing on their anticancer and antibacterial properties.

Data Presentation: Biological Activity of 4-Thioquinoline Derivatives

The following tables summarize the quantitative biological data for a selection of 4-thioquinoline derivatives, facilitating a clear comparison of their activities.

Table 1: Anticancer Activity of 4-Thioquinoline Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1 4-(2-Fluorophenoxy)quinoline-3-carboxamideHT-29 (Colon)0.01 - 0.53[1]
2 4-(2-Fluorophenoxy)quinoline-3-carboxamideMKN-45 (Gastric)Potent activity[1]
3 Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[2]
4 2-Phenylquinolin-4-amineHT-29 (Colon)8.12[2]
5 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxideHCT116 (Colon)High selectivity[3]
6 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxideCCRF-CEM (Leukemia)High selectivity[3]
7 4-Hydroxyquinolone analogue (3g)HCT116 (Colon)Promising[1]
8 4-Hydroxyquinolone analogue (3g)A549 (Lung)Promising[1]
9 4-Hydroxyquinolone analogue (3g)PC3 (Prostate)Promising[1]
10 4-Hydroxyquinolone analogue (3g)MCF-7 (Breast)Promising[1]

Table 2: Antibacterial Activity of 4-Thioquinoline Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
11 Quinolone coupled hybrid (5d)S. aureus0.125 - 8[4]
12 Quinolone coupled hybrid (5d)E. coli0.125 - 8[4]
13 1-Methyl-3-benzoylthio-4-(4-chlorophenylamino)quinolinium chlorideCoagulase-Negative Staphylococci42.60 ± 19.91[5]
14 1-Methyl-3-benzoylthio-4-(4-fluorophenylamino)quinolinium chlorideCoagulase-Negative Staphylococci43.20 ± 14.30[5]
15 N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4[6]
16 2-Sulfoether-4-quinoloneS. aureus0.8 µM[6]
17 2-Sulfoether-4-quinoloneB. cereus1.61 µM[6]
18 6-ChlorocyclopentaquinolinamineMRSA0.125 mM[7]
19 2-FluorocycloheptaquinolinamineS. pyogenes0.25 mM[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 4-thioquinoline derivative and for the key biological assays used in its evaluation.

Protocol 1: Synthesis of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethyl Benzoate Derivatives

This protocol is a representative procedure based on the synthesis of [(7-chloroquinolin-4-yl)sulfanyl]alkyl benzoate derivatives.[3]

Materials:

  • 4,7-Dichloroquinoline

  • 2-Mercaptoethanol

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethanol, absolute

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of 2-(7-chloroquinolin-4-ylthio)ethan-1-ol:

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.

    • Add 2-mercaptoethanol (1.1 eq) and triethylamine (1.2 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(7-chloroquinolin-4-ylthio)ethan-1-ol.

  • Synthesis of 2-[(7-chloroquinolin-4-yl)sulfanyl]ethyl benzoate:

    • Dissolve the product from the previous step (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 4-thioquinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.[4][10]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized 4-thioquinoline derivatives

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflows and potential signaling pathways involved in the biological activity of 4-thioquinoline derivatives.

Experimental Workflows

G cluster_synthesis Synthesis Workflow cluster_anticancer Anticancer Evaluation Workflow cluster_antibacterial Antibacterial Evaluation Workflow start_synthesis Start: 4,7-Dichloroquinoline step1_synthesis React with Thiol Compound start_synthesis->step1_synthesis step2_synthesis Purification (Column Chromatography) step1_synthesis->step2_synthesis product 4-Thioquinoline Derivative step2_synthesis->product start_anticancer Cancer Cell Culture step1_anticancer Treatment with 4-Thioquinoline Derivative start_anticancer->step1_anticancer step2_anticancer MTT Assay step1_anticancer->step2_anticancer step3_anticancer Absorbance Measurement step2_anticancer->step3_anticancer end_anticancer Determine IC50 step3_anticancer->end_anticancer start_antibacterial Bacterial Culture step1_antibacterial Broth Microdilution with 4-Thioquinoline Derivative start_antibacterial->step1_antibacterial step2_antibacterial Incubation step1_antibacterial->step2_antibacterial end_antibacterial Determine MIC step2_antibacterial->end_antibacterial

Caption: General experimental workflows for synthesis and biological evaluation.

Signaling Pathways

G cluster_anticancer_pathway Anticancer Mechanism: Induction of Apoptosis cluster_antibacterial_pathway Antibacterial Mechanism: Inhibition of Bacterial Enzymes compound 4-Thioquinoline Derivative cell Cancer Cell compound->cell mitochondria Mitochondrial Stress cell->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis compound_ab 4-Thioquinoline Derivative bacteria Bacterial Cell compound_ab->bacteria lpta LptA Inhibition bacteria->lpta Target 1 topoisomerase Topoisomerase IV Inhibition bacteria->topoisomerase Target 2 lps LPS Transport Disruption lpta->lps dna DNA Replication Blockage topoisomerase->dna death Bacterial Cell Death lps->death dna->death

Caption: Putative signaling pathways for anticancer and antibacterial activity.

References

Industrial Preparation of 4,7-Dichloroquinoline: A Critical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4,7-Dichloroquinoline is a pivotal intermediate in the synthesis of several crucial active pharmaceutical ingredients (APIs), most notably the antimalarial drugs chloroquine and hydroxychloroquine.[1] Its efficient and scalable production is therefore of significant industrial importance. This document outlines the prevalent industrial methods for the preparation of 4,7-dichloroquinoline, providing detailed experimental protocols and comparative data to guide researchers and chemical engineers in its synthesis. The primary route discussed is a modified Gould-Jacobs reaction, which is a robust and widely adopted method for industrial-scale production.[1][2]

Introduction

4,7-Dichloroquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₅Cl₂N.[1] The chlorine atom at the 4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 7-position, allowing for selective functionalization to produce a variety of 4-aminoquinoline derivatives.[1] This reactivity profile is fundamental to its use in the synthesis of drugs like amodiaquine, chloroquine, and hydroxychloroquine.[1] The industrial synthesis of 4,7-dichloroquinoline has been refined over the years to ensure high yield, purity, and cost-effectiveness.

Primary Industrial Synthesis Route: The Gould-Jacobs Reaction

The most common industrial preparation of 4,7-dichloroquinoline is based on the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by cyclization, hydrolysis, decarboxylation, and chlorination.[1][3] The typical starting material for this process is m-chloroaniline.[2][4]

Synthesis Pathway Overview

The overall synthesis can be broken down into four key stages:

  • Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate to form an enamine intermediate.[3]

  • Cyclization, Saponification, and Acidification: The enamine undergoes thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. This is then saponified and acidified to produce 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[3][5]

  • Decarboxylation: The resulting carboxylic acid is decarboxylated by heating to yield 7-chloro-4-hydroxyquinoline.[3][4]

  • Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent, such as phosphorus oxychloride (POCl₃), to give the final product, 4,7-dichloroquinoline.[3][6]

Experimental Protocols

The following protocols are detailed syntheses for the key steps in the industrial preparation of 4,7-dichloroquinoline.

Protocol 1: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

This protocol details the initial condensation and subsequent cyclization and hydrolysis steps.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or another high-boiling solvent like diphenyl ether)[2][5]

  • 10% Aqueous Sodium Hydroxide

  • Concentrated Hydrochloric Acid or 10% Sulfuric Acid

  • Skellysolve B (or a similar non-polar solvent for washing)

Procedure:

  • Condensation: In a suitable reaction vessel, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).[5] Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate.[5] The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step.[5]

  • Cyclization: Heat 1 liter of Dowtherm A to vigorous boiling in a larger reaction flask equipped with an air condenser.[5] Pour the product from the previous step into the boiling Dowtherm A. Continue heating for 1 hour, during which the cyclized product will crystallize.[5]

  • Isolation and Washing: Cool the mixture and filter to collect the solid product. Wash the filter cake with two portions of Skellysolve B to remove colored impurities.[5]

  • Saponification: Mix the air-dried filter cake with 1 liter of 10% aqueous sodium hydroxide and reflux the mixture for about 1 hour, or until all the solid ester has dissolved.[5]

  • Acidification and Product Collection: Cool the saponification mixture and separate any oily residues. Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid.[5] Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.[5]

Protocol 2: Synthesis of 4,7-Dichloroquinoline

This protocol describes the decarboxylation and final chlorination steps.

Materials:

  • 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (from Protocol 1)

  • Dowtherm A (or diphenyl ether)[2][7]

  • Phosphorus oxychloride (POCl₃)[7]

  • Toluene

  • 10% Hydrochloric Acid

  • 10% Sodium Hydroxide

  • Ether (for rinsing)

  • Skellysolve B (for recrystallization)

Procedure:

  • Decarboxylation: Suspend the air-dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in 1 liter of Dowtherm A in a flask equipped with a stirrer and reflux condenser.[7] Boil the mixture for 1 hour under a stream of nitrogen to facilitate the removal of water and promote decarboxylation, yielding 7-chloro-4-quinolinol.[7]

  • Chlorination: Cool the resulting clear, light-brown solution to room temperature and add phosphorus oxychloride (0.98 mole equivalent) dropwise.[2][7] Raise the temperature to 135-140°C and stir for 1 hour.[7]

  • Work-up and Extraction: Cool the reaction mixture and pour it into a separatory funnel. Toluene can be added to the cooled mixture.[2][6] Rinse the flask with ether and add it to the funnel.[7] Extract the organic layer three times with 10% hydrochloric acid at 80°C.[2][7]

  • Precipitation and Isolation: Cool the combined acidic extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[7]

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry.[7] The crude product can be purified by recrystallization from Skellysolve B to yield pure 4,7-dichloroquinoline.[5]

Alternative Chlorination Protocol

An alternative method for the chlorination of 7-chloro-4-hydroxyquinoline has been reported using trichloromethyl chloroformate.

Materials:

  • 7-chloro-4-hydroxyquinoline

  • Toluene

  • N,N-dimethylformamide (DMF)

  • Triphenylphosphine oxide

  • Trichloromethyl chloroformate (23% solution in toluene)

  • Anhydrous ethanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a reaction flask, add toluene, DMF, triphenylphosphine oxide, and 7-chloro-4-hydroxyquinoline.[8]

  • Chlorination: Heat the stirred mixture to 50-100°C.[8] Slowly add a 23% solution of trichloromethyl chloroformate in toluene over 1-8 hours, maintaining the reaction temperature.[8]

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography. Upon completion, perform vacuum distillation to remove volatile components.[8]

  • Purification: Add anhydrous ethanol and activated carbon to the residue and reflux for 1 hour.[8] Filter the hot mixture and cool the filtrate to 10-30°C to crystallize the product.[8] Collect the filter cake, wash with anhydrous ethanol, and dry under reduced pressure.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the industrial preparation of 4,7-dichloroquinoline based on the described protocols.

Table 1: Reactant Quantities and Yields for Key Synthesis Steps

StepStarting MaterialReagent(s)Molar Ratio (Starting Material:Reagent)ProductYield (%)Reference(s)
Condensation & Cyclizationm-ChloroanilineDiethyl ethoxymethylenemalonate1:1.17-Chloro-4-hydroxy-3-quinolinecarboxylic acid85-98[5]
Decarboxylation & Chlorination7-Chloro-4-hydroxy-3-quinolinecarboxylic acidPOCl₃1:0.984,7-Dichloroquinoline (crude)66-73[5][7]
RecrystallizationCrude 4,7-DichloroquinolineSkellysolve B-Pure 4,7-Dichloroquinoline55-60 (overall from m-chloroaniline)[5]
Alternative Chlorination7-chloro-4-hydroxyquinolineTrichloromethyl chloroformate-4,7-Dichloroquinoline-[8]
Overall Processm-Chloroaniline--4,7-Dichloroquinoline89[2]

Table 2: Reaction Conditions for Key Synthesis Steps

StepSolventTemperature (°C)Duration (hours)Reference(s)
CondensationNeatSteam Bath1[5]
CyclizationDowtherm ABoiling1[5]
Saponification10% aq. NaOHReflux~1[5]
DecarboxylationDowtherm ABoiling1[7]
Chlorination (POCl₃)Dowtherm A135-1401[7]
Chlorination (Trichloromethyl chloroformate)Toluene50-1001-8 (addition) + 1-3 (reaction)[8]

Workflow Visualization

Conclusion

The industrial preparation of 4,7-dichloroquinoline is a well-established process, primarily relying on the Gould-Jacobs reaction pathway starting from m-chloroaniline. The multi-step synthesis, involving condensation, cyclization, hydrolysis, decarboxylation, and chlorination, has been optimized to achieve high yields and purity on a large scale. The detailed protocols and comparative data presented in this document provide a comprehensive guide for researchers and professionals involved in the synthesis of this critical pharmaceutical intermediate. Adherence to optimized reaction conditions and purification procedures is essential for obtaining high-quality 4,7-dichloroquinoline suitable for use in API manufacturing.

References

Application Notes and Protocols: Synthesis of Cytochrome bc1 Complex Inhibitors Using 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome bc1 complex (also known as complex III of the electron transport chain) is a critical enzyme in cellular respiration and a validated target for the development of antimicrobial and antiparasitic drugs. Inhibitors of this complex disrupt the Q-cycle, a key process for proton translocation and ATP synthesis. Quinolone derivatives, particularly 4(1H)-quinolones, have emerged as a promising class of bc1 complex inhibitors. The synthesis of these potent molecules often utilizes 4-chloroquinolines as key chemical intermediates.[1]

These application notes provide detailed protocols for the synthesis of quinolone-based bc1 complex inhibitors starting from 4-chloroquinoline precursors, along with methodologies for their biological evaluation.

Signaling Pathway: The Cytochrome bc1 Complex Q-Cycle and Inhibition

The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol to cytochrome c, coupled with the pumping of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, involves two distinct ubiquinone/ubiquinol binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. Quinolone-based inhibitors can target either of these sites, disrupting the electron flow and collapsing the mitochondrial membrane potential, which ultimately leads to cell death.[1]

bc1_complex_pathway cluster_membrane Inner Mitochondrial Membrane cluster_bc1 Cytochrome bc1 Complex cluster_matrix Mitochondrial Matrix (N-side) cluster_ims Intermembrane Space (P-side) Q_pool UQ Pool Qi_site Qi Site Q_pool->Qi_site UQ UQH2_pool UQH2 Pool Qo_site Qo Site UQH2_pool->Qo_site UQH2 FeS Fe-S Qo_site->FeS e- Cyt_bL Cyt bL Qo_site->Cyt_bL e- Proton_ims 4H+ Qo_site->Proton_ims 2H+ Qi_site->Q_pool UQH2 Proton_matrix 2H+ Qi_site->Proton_matrix 2H+ taken up Cyt_c1 Cyt c1 FeS->Cyt_c1 e- Cyt_bH Cyt bH Cyt_bL->Cyt_bH e- Cyt_bH->Qi_site e- Cyt_c_ox Cyt c (ox) Cyt_c1->Cyt_c_ox e- Cyt_c_red Cyt c (red) Cyt_c_ox->Cyt_c_red Inhibitor_Qo Quinolone Inhibitor (e.g., Decoquinate-like) Inhibitor_Qo->Qo_site Inhibits Inhibitor_Qi Quinolone Inhibitor (e.g., Endochin-like) Inhibitor_Qi->Qi_site Inhibits experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Aniline) step1 Synthesis of 4-Hydroxyquinoline-3-carboxylate start->step1 step2 Chlorination to 4-Chloroquinoline-3-carboxylate step1->step2 step3 Nucleophilic Substitution/ Cross-Coupling at C4/C7 step2->step3 step4 Final Product (Quinolone Inhibitor) step3->step4 purification Purification and Characterization (NMR, MS) step4->purification assay_prep Prepare Enzyme and Substrates purification->assay_prep Test Compound ic50 Determine IC50 against bc1 Complex assay_prep->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->step3 Feedback for Optimization selectivity Selectivity Assays (e.g., vs. Mammalian bc1) sar->selectivity in_vitro In Vitro/In Vivo Antiparasitic/Antimicrobial Assays selectivity->in_vitro

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of quinoline derivatives, with a specific focus on optimizing the yield of 4-Chloroquinoline-7-carbonitrile. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic understanding to empower you to not only follow procedures but also to diagnose and resolve experimental challenges effectively.

Introduction: Strategic Approach to Synthesis

The synthesis of 4-Chloroquinoline-7-carbonitrile is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. There are two primary retrosynthetic pathways to consider. The most robust and frequently optimized route, which will be the focus of this guide, involves the initial construction of a 7-substituted-4-hydroxyquinoline core, followed by chlorination and cyanation. This strategy offers greater control over regioselectivity and functional group tolerance.

Below is a workflow diagram illustrating the recommended synthetic pathway.

Synthesis_Workflow cluster_0 PART A: Quinoline Core Formation (Gould-Jacobs Reaction) cluster_1 PART B: Hydrolysis & Decarboxylation cluster_2 PART C: Chlorination cluster_3 PART D: Cyanation A m-Chloroaniline C Condensation (100-120°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization (e.g., Diphenyl Ether, 250°C) C->D E 7-Chloro-4-hydroxyquinoline-3-carboxylate D->E F Saponification (aq. NaOH, reflux) E->F G Acidification & Decarboxylation (Heat) F->G H 7-Chloro-4-hydroxyquinoline G->H I Chlorination (POCl₃, reflux) H->I J 4,7-Dichloroquinoline I->J K Nucleophilic Cyanation (CuCN, DMF/NMP, heat) J->K L 4-Chloroquinoline-7-carbonitrile (Final Product) K->L

Caption: Recommended synthetic workflow for 4-Chloroquinoline-7-carbonitrile.

Part 1: Detailed Experimental Protocols & Troubleshooting

This section provides step-by-step protocols for the recommended synthetic route. Each step is followed by a dedicated troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Step 1: Gould-Jacobs Reaction to form 7-Chloro-4-hydroxyquinoline

The Gould-Jacobs reaction is a reliable method for constructing the quinoline core.[1] It begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2]

Protocol:

  • Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 100-120°C for 1-2 hours, allowing the ethanol byproduct to distill off.[3] The reaction can be monitored by TLC or by observing the cessation of ethanol evolution. The resulting crude anilidomethylenemalonate is typically a viscous oil or low-melting solid and can be used in the next step without further purification.

  • Cyclization: In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling inert solvent such as diphenyl ether or Dowtherm A to 250-260°C.[2][4] Add the crude anilidomethylenemalonate from the previous step to the hot solvent in portions. Maintain the temperature and reflux for 30-60 minutes.

  • Isolation of Intermediate: Cool the reaction mixture to below 100°C and dilute with a non-polar solvent like hexanes or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[3] Collect the solid by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry.

  • Hydrolysis & Decarboxylation: Suspend the isolated ester in a 10-20% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours to achieve saponification.[4] Cool the resulting solution and carefully acidify with concentrated HCl. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration. To decarboxylate, heat the carboxylic acid intermediate (neat or suspended in diphenyl ether) to its melting point (around 266°C with effervescence) until gas evolution ceases.[4] The resulting solid is 7-chloro-4-hydroxyquinoline.

Troubleshooting Guide: Gould-Jacobs Reaction

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the initial condensation product 1. Incomplete reaction due to insufficient heating or time. 2. Decomposition of starting materials. 3. Use of impure m-chloroaniline.1. Ensure the reaction temperature is maintained at 100-120°C and monitor by TLC until the aniline is consumed.[5] 2. Use freshly distilled m-chloroaniline and high-quality diethyl ethoxymethylenemalonate.
Incomplete cyclization 1. The reaction temperature is too low. This is a thermally demanding electrocyclization.[2] 2. Insufficient reaction time.1. Ensure the solvent (diphenyl ether) is vigorously refluxing at ~250-260°C.[5] 2. Increase the reaction time, but monitor for decomposition. 3. Consider using microwave heating (e.g., 250-300°C for 5-15 min) which can significantly improve yields and reduce reaction times.[6]
Significant tar/dark polymer formation 1. Decomposition of starting materials or product at high temperatures.[5] 2. Presence of oxygen can promote side reactions.1. Optimize the balance between temperature and reaction time. Do not overheat or heat for excessively long periods.[5] 2. Ensure the anilidomethylenemalonate is added to the pre-heated high-boiling solvent to minimize the time it spends at intermediate temperatures. 3. Consider running the cyclization under an inert atmosphere (e.g., Nitrogen or Argon).
Product is a viscous oil and difficult to crystallize 1. Presence of residual high-boiling solvent (diphenyl ether). 2. Impurities from side reactions.1. Ensure thorough washing of the precipitated product with a non-polar solvent like hexanes. If necessary, triturate the oil with the solvent to induce crystallization.[5] 2. If trituration fails, purify the crude product by column chromatography on silica gel.
Step 2: Chlorination of 7-Chloro-4-hydroxyquinoline

The conversion of the 4-hydroxyl group to a chloro group is a critical step, rendering the C4 position highly susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 7-chloro-4-hydroxyquinoline (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, can be used as both reagent and solvent, ~10-20 volumes).[7]

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. The reaction should become a clear solution as it progresses. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

  • Isolation: The product, 4,7-dichloroquinoline, will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonia solution or solid sodium bicarbonate) to a pH of ~7-8. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.[8]

Troubleshooting Guide: Chlorination with POCl₃

Problem Probable Cause(s) Recommended Solution(s)
Low or no product yield 1. Moisture: POCl₃ is highly sensitive to moisture and will decompose, reducing its efficacy.[9] 2. Incomplete reaction: Insufficient heating time or temperature. 3. Degradation: Prolonged heating at high temperatures can lead to decomposition.1. Ensure all glassware is thoroughly oven-dried. Use freshly opened or distilled POCl₃. Run the reaction under an inert atmosphere.[9] 2. Ensure the mixture is refluxing and extend the reaction time, monitoring by TLC. 3. Do not exceed the necessary reaction time once the starting material is consumed.
Formation of dark-colored impurities 1. Side reactions due to the electron-rich nature of the quinoline ring, especially at elevated temperatures. 2. Incomplete removal of POCl₃ during work-up can lead to charring upon basification.1. Maintain the reaction temperature at a steady reflux without excessive heating. 2. Ensure the reaction mixture is thoroughly quenched and stirred on ice to fully hydrolyze all residual POCl₃ before neutralization.
Product hydrolyzes back to starting material during work-up The 4-chloro group is activated and susceptible to hydrolysis, especially in non-neutral aqueous conditions.1. Keep the work-up temperature low (use plenty of ice). 2. After quenching, proceed with neutralization and filtration without unnecessary delays. 3. Ensure the final pH is neutral or slightly basic, not acidic.
Difficult purification Co-precipitation of the product with phosphate byproducts.1. After filtration, wash the crude solid extensively with water to remove inorganic salts. 2. If recrystallization is difficult, consider purification by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Step 3: Cyanation of 4,7-Dichloroquinoline

The final step involves the introduction of the nitrile group at the C7 position. This is typically achieved via a nucleophilic aromatic substitution using a cyanide source, often catalyzed by copper(I).

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4,7-dichloroquinoline (1.0 eq.), copper(I) cyanide (CuCN, 1.2-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 140-160°C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Cool the dark reaction mixture to room temperature. Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts, which facilitates their removal.

  • Extraction and Purification: Extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-Chloroquinoline-7-carbonitrile.

Troubleshooting Guide: Cyanation

Troubleshooting_Cyanation start Low or No Yield in Cyanation Step cause1 Inactive CuCN or Reagents? start->cause1 cause2 Insufficient Temperature/Time? start->cause2 cause3 Poor Solvent Quality? start->cause3 cause4 Side Reactions? start->cause4 sol1 Use high-purity, dry CuCN. Ensure anhydrous conditions. cause1->sol1 Solution sol2 Increase temperature to 150-160°C. Extend reaction time (monitor by TLC). cause2->sol2 Solution sol3 Use dry, high-purity DMF or NMP. cause3->sol3 Solution sol4 Check for hydrolysis of C4-Cl. Consider alternative cyanide sources (e.g., KCN with a phase-transfer catalyst). cause4->sol4 Solution

Caption: Troubleshooting decision tree for the cyanation step.

Problem Probable Cause(s) Recommended Solution(s)
Low conversion to product 1. Inactive Catalyst: Copper(I) cyanide can oxidize over time. 2. Insufficient Temperature: Nucleophilic substitution at the C7 position is less facile than at C4 and requires significant thermal energy.[10] 3. Moisture: Water in the solvent can compete as a nucleophile or deactivate the catalyst.1. Use fresh, high-purity CuCN. Consider pre-treating it to ensure it is in the active Cu(I) state. 2. Ensure the internal reaction temperature reaches 140-160°C. Consider using a higher boiling solvent like NMP if necessary. 3. Use anhydrous grade solvent and maintain a strict inert atmosphere throughout the reaction.
Formation of 4-hydroxy-7-cyanoquinoline Hydrolysis of the highly reactive 4-chloro group by trace amounts of water in the reaction mixture or during work-up.1. Ensure strictly anhydrous reaction conditions. 2. During work-up, avoid prolonged contact with aqueous solutions, especially if they are not pH neutral.
Formation of 4-substituted-7-chloroquinoline If using DMF, decomposition at high temperatures can generate dimethylamine, which can act as a nucleophile at the more reactive C4 position.1. Use NMP as a more stable high-boiling solvent. 2. If DMF must be used, ensure it is of high purity and consider a slightly lower reaction temperature for a longer duration.
Difficult purification from copper salts Copper salts can be difficult to remove completely by simple extraction.1. During the work-up, wash the crude reaction mixture with an aqueous solution of a strong ligand for copper, such as ethylenediamine or aqueous ammonia, to form water-soluble copper complexes. 2. Filter the organic solution through a plug of celite or silica gel before concentration to remove insoluble copper species.

Part 2: Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 4-Chloroquinoline-7-carbonitrile. Note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Step Reaction Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%) Reference(s)
1Gould-Jacobs Reactionm-Chloroaniline, Diethyl ethoxymethylenemalonateDiphenyl ether250-2600.5-185-98 (for acid)[4]
2ChlorinationPhosphorus oxychloride (POCl₃)POCl₃ (neat)105-1102-460-75[8]
3CyanationCopper(I) cyanide (CuCN)DMF or NMP140-16012-2450-70[11]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction preferred for building the quinoline core in this synthesis? A1: The Gould-Jacobs reaction is highly effective for synthesizing 4-hydroxyquinolines from anilines.[1] Starting with m-chloroaniline reliably places the chlorine substituent at the 7-position of the resulting quinoline ring due to the directing effects of the aniline nitrogen and the cyclization mechanism. This provides excellent regiochemical control, which is crucial for complex multi-step syntheses.

Q2: Can I introduce the cyano group before the chlorination at C4? A2: It is possible, but not recommended. The synthesis would start from 7-amino-4-hydroxyquinoline, proceed through a Sandmeyer reaction to get 7-cyano-4-hydroxyquinoline, and then chlorination. However, the diazonium salts required for the Sandmeyer reaction can be unstable, and the strongly acidic conditions are harsh.[12] Furthermore, the final chlorination step with POCl₃ on a molecule already containing a nitrile group might lead to side reactions or hydrolysis of the nitrile. The proposed route is generally more robust.

Q3: My final product, 4-Chloroquinoline-7-carbonitrile, seems unstable during storage. What precautions should I take? A3: The 4-chloro group is highly activated towards nucleophilic substitution. The compound can be sensitive to moisture, which can lead to hydrolysis back to the 4-hydroxy derivative. It is recommended to store the purified product in a desiccator, under an inert atmosphere if possible, and at a low temperature to minimize degradation.

Q4: Are there alternative methods for the cyanation step? A4: Yes, palladium-catalyzed cyanation reactions (e.g., using Zn(CN)₂ or acetone cyanohydrin as the cyanide source) are modern alternatives to the copper-catalyzed Rosenmund-von Braun reaction.[13] These methods can sometimes offer milder conditions and broader substrate scope. However, they require careful optimization of the palladium catalyst, ligand, and reaction conditions. For this specific substrate, the copper-mediated cyanation is a well-established and cost-effective method.

Q5: What is the mechanism of chlorination with POCl₃? A5: The chlorination of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) with POCl₃ is believed to proceed via an initial phosphorylation of the hydroxyl/carbonyl oxygen.[7] This forms a highly reactive phosphate ester intermediate, which is an excellent leaving group. A chloride ion, present from the POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline product.[14]

References

Troubleshooting low yields in the Sandmeyer reaction for 7-cyanoquinoline preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Sandmeyer reaction for the preparation of 7-cyanoquinoline from 7-aminoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Sandmeyer cyanation of 7-aminoquinoline?

Low yields in this reaction typically stem from three primary areas:

  • Incomplete Diazotization: The initial conversion of 7-aminoquinoline to its diazonium salt may be inefficient.

  • Decomposition of the Diazonium Salt: The intermediate 7-quinolinediazonium salt is inherently unstable and can decompose before reacting with the cyanide source, especially at elevated temperatures.[1]

  • Suboptimal Cyanation Conditions: Issues with the copper(I) cyanide catalyst, solvent, or reaction temperature during the cyanation step can significantly hinder product formation.[2]

Q2: How can I confirm that the diazotization of 7-aminoquinoline is complete?

A common method to verify the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, used for diazotization, will result in the immediate formation of a blue-black color on the paper. A persistent positive test indicates that all the 7-aminoquinoline has been consumed.

Q3: What is the optimal temperature for the diazotization and cyanation steps?

The diazotization reaction should be carried out at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[1] For the subsequent cyanation step, the temperature may be gradually increased, but careful monitoring is crucial. The optimal temperature for the cyanation of heteroaromatic compounds can vary, but starting at a low temperature and slowly warming the reaction mixture is a common strategy.[2]

Q4: Can I use copper(II) salts instead of copper(I) cyanide?

The classical Sandmeyer reaction specifically utilizes a copper(I) salt as the catalyst.[3][4] While some modifications of the Sandmeyer reaction have been developed using other metal catalysts, for the cyanation reaction, copper(I) cyanide is the standard and most effective reagent.[5]

Q5: My reaction mixture turns dark and forms a tar-like substance. What is the cause?

The formation of dark, polymeric byproducts is often an indication of diazonium salt decomposition and subsequent radical side reactions.[4] This can be triggered by elevated temperatures, presence of impurities, or incorrect pH. Maintaining a low temperature and ensuring the purity of reagents can help minimize this issue.

Troubleshooting Guide

Issue 1: Low Yield of 7-Cyanoquinoline with Significant Starting Material Remaining
Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Diazotization Ensure complete dissolution of 7-aminoquinoline in the acidic solution before adding sodium nitrite. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Monitor the reaction with starch-iodide paper to confirm the presence of excess nitrous acid.Complete conversion of the starting amine to the diazonium salt, leading to a higher yield of the final product.
Premature Decomposition of Diazonium Salt Maintain a strict temperature control of 0-5 °C during diazotization and the initial phase of cyanation. Add the sodium nitrite solution slowly to the amine solution to avoid localized heating.Increased stability of the diazonium intermediate, allowing for more efficient conversion to 7-cyanoquinoline.
Insufficiently Active Catalyst Use freshly prepared or high-purity copper(I) cyanide. Ensure the CuCN is a fine powder to maximize surface area. Consider preparing the CuCN solution just before use.Enhanced catalytic activity leading to a faster and more complete cyanation reaction.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Recommendation Expected Outcome
Formation of 7-Hydroxyquinoline Ensure anhydrous conditions during the cyanation step as much as possible. The diazonium salt can react with water to form the corresponding phenol.[4]Reduced formation of the undesired 7-hydroxyquinoline byproduct.
Formation of Biaryl Byproducts The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[4] Use of a well-dispersed catalyst and controlled addition of the diazonium salt solution to the cyanide solution can minimize this.Decreased formation of dimeric quinoline byproducts.
Formation of Azo Dyes If the pH of the reaction mixture is not sufficiently acidic, the diazonium salt can couple with unreacted 7-aminoquinoline to form colored azo compounds. Ensure a strongly acidic environment during diazotization.Prevention of the formation of brightly colored azo dye impurities.

Experimental Protocols

Protocol 1: Diazotization of 7-Aminoquinoline
  • Dissolve 7-aminoquinoline in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Confirm the presence of excess nitrous acid using starch-iodide paper. The resulting solution of 7-quinolinediazonium salt is used immediately in the next step.

Protocol 2: Sandmeyer Cyanation
  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2-1.5 equivalents) in a suitable solvent (e.g., water or a biphasic system with an organic solvent like toluene). If using an aqueous solution, potassium cyanide can be added to form the soluble tetracyanocuprate(I) complex.

  • Cool the copper(I) cyanide mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the stirred copper(I) cyanide mixture. Vigorous nitrogen evolution is typically observed.

  • After the addition is complete, continue stirring at a low temperature for a period, and then allow the reaction to warm up to room temperature or slightly above, depending on the specific substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography or recrystallization.

Visualizing the Workflow and Logic

Diagram 1: Experimental Workflow for 7-Cyanoquinoline Synthesis

experimental_workflow cluster_diazotization Diazotization cluster_cyanation Sandmeyer Cyanation A 7-Aminoquinoline in Acid C Diazonium Salt Solution (0-5°C) A->C Slow Addition B Sodium Nitrite Solution B->C E Reaction Mixture C->E Slow Addition D Copper(I) Cyanide Solution D->E F 7-Cyanoquinoline (Product) E->F Workup & Purification

Caption: A streamlined workflow for the two-stage synthesis of 7-cyanoquinoline.

Diagram 2: Troubleshooting Logic for Low Yields

troubleshooting_logic Start Low Yield of 7-Cyanoquinoline Q1 Starting Material Recovered? Start->Q1 A1 Incomplete Diazotization - Check acid concentration - Verify NaNO2 purity/amount - Monitor with starch-iodide paper Q1->A1 Yes Q2 Significant Byproducts Observed? Q1->Q2 No A2_1 Phenol Formation - Ensure anhydrous conditions Q2->A2_1 Yes (e.g., 7-OH-quinoline) A2_2 Tar/Polymer Formation - Lower reaction temperature - Use purer reagents Q2->A2_2 Yes (dark tar) A2_3 Azo Dye Formation - Ensure sufficient acidity Q2->A2_3 Yes (colored impurities) A3 Suboptimal Cyanation - Use fresh CuCN - Optimize temperature profile - Consider solvent effects Q2->A3 No

Caption: A decision tree for troubleshooting low yields in the Sandmeyer reaction.

References

Identifying and minimizing side reactions in Vilsmeier-Haack quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the Vilsmeier-Haack synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction for quinoline synthesis?

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent reacts with the N-arylacetamide, leading to cyclization and formylation to yield the quinoline core.

Q2: What are the most common side reactions in this synthesis?

The most frequently encountered side reactions include:

  • Formation of 2-hydroxy-3-formylquinoline: This occurs due to the hydrolysis of the 2-chloro group, particularly under harsh or strongly alkaline workup conditions.

  • Cannizzaro-type reactions: During workup with alcoholic bases (e.g., KOH in methanol), 2-chloro-3-formylquinolines can undergo disproportionation and substitution, leading to the formation of 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids.

  • Double formylation: Electron-rich N-arylacetamides can sometimes undergo formylation at more than one position, leading to di-formylated byproducts.

  • Thermal decomposition of the Vilsmeier reagent: The Vilsmeier reagent itself can be thermally unstable, and its decomposition can lead to a complex mixture of byproducts and reduced yield.

  • Incomplete cyclization: This can result from suboptimal reaction conditions or unreactive substrates, leading to the recovery of starting material or intermediate products.

Q3: How do substituents on the N-arylacetamide affect the reaction?

Substituents on the aromatic ring of the N-arylacetamide play a crucial role in the reaction's success and yield.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), activate the aromatic ring, facilitating the electrophilic cyclization and generally leading to higher yields and shorter reaction times.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halogens (-Cl, -Br), deactivate the aromatic ring, making the cyclization more difficult and often resulting in lower yields or even failure of the reaction. Acetanilides with strongly deactivating groups like a nitro group may not yield any quinoline product at all.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-Chloro-3-formylquinoline 1. Unreactive Substrate: The N-arylacetamide has strong electron-withdrawing groups.- Increase reaction temperature and time, but monitor for decomposition.- Consider using a more reactive Vilsmeier reagent (e.g., prepared with oxalyl chloride instead of POCl₃).- If possible, modify the substrate to include an electron-donating group.
2. Suboptimal Reagent Stoichiometry: Incorrect molar ratio of POCl₃ to DMF and substrate.- Optimize the molar ratio of POCl₃. Studies have shown that increasing the molar proportion of POCl₃ (up to 12 equivalents) can significantly improve the yield.
3. Insufficient Reaction Temperature or Time: The reaction has not gone to completion.- Ensure the reaction temperature is maintained, typically between 80-90°C.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Decomposition of Vilsmeier Reagent: The reagent is thermally unstable.- Prepare the Vilsmeier reagent at a low temperature (0-5°C) before adding the substrate.- Consider a "reverse addition" protocol where POCl₃ is added to a mixture of the substrate and DMF to consume the Vilsmeier reagent as it is formed.
Presence of 2-Hydroxy-3-formylquinoline as a Major Byproduct 1. Harsh Workup Conditions: The use of strong bases (e.g., high concentrations of NaOH) during workup promotes hydrolysis of the 2-chloro group.- Perform the workup at low temperatures by pouring the reaction mixture onto crushed ice.- Use a milder base for neutralization, such as sodium bicarbonate or sodium carbonate, and maintain a pH between 6-7.
Formation of Methoxy-substituted Byproducts 1. Use of Alcoholic Base in Workup: Quenching the reaction with a solution of a base in an alcohol (e.g., KOH in methanol) leads to nucleophilic substitution of the 2-chloro group and Cannizzaro-type reactions.- Avoid using alcoholic bases for workup. Use aqueous base solutions for neutralization.
Formation of a Dark, Tarry Reaction Mixture 1. Excessive Reaction Temperature: Overheating can lead to the decomposition of the starting materials, intermediates, or the Vilsmeier reagent.- Carefully control the reaction temperature using an oil bath or a temperature controller.- Ensure that the addition of POCl₃ to DMF is done slowly at a low temperature to manage the initial exotherm.
2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions and polymerization.- Use pure, dry DMF and freshly distilled POCl₃.- Ensure the N-arylacetamide starting material is of high purity.

Data Presentation

Table 1: Effect of POCl₃ Stoichiometry on the Yield of 2-Chloro-7-methoxy-3-formylquinoline

Moles of DMFMoles of POCl₃Yield (%)
3328
3548
3766
31072
31289
31574

Data adapted from a study on the synthesis from m-methoxyacetanilide at 80-90°C.

Table 2: Influence of Substituents on the Yield of 2-Chloro-3-formylquinolines

Substituent on AcetanilidePositionYield (%)Reaction Time (h)
-OCH₃meta894
-OCH₃ortho7210
-OCH₃para748
-CH₃meta826
-CH₃ortho6812
-CH₃para7010
-Clmeta3216
-Clpara3616
-NO₂ortho, meta, para0-

This table summarizes the general trend of substituent effects on the reaction outcome.

Experimental Protocols

General Experimental Protocol for the Synthesis of 2-Chloro-3-formylquinolines

Materials:

  • N-arylacetamide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (dried)

  • Phosphorus oxychloride (POCl₃) (freshly distilled)

  • Crushed ice

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, take the N-arylacetamide and dissolve it in dry DMF.

  • Cool the flask to 0-5°C in an ice bath.

  • Add phosphorus oxychloride dropwise to the cooled solution with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, slowly raise the temperature and then heat the reaction mixture, typically at 80-90°C. The reaction time can vary from 4 to 16 hours depending on the substrate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 6-7.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

Vilsmeier_Haack_Quinoline_Synthesis N_arylacetamide N-Arylacetamide Intermediate Cyclized Intermediate N_arylacetamide->Intermediate DMF_POCl3 DMF + POCl3 Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_reagent Formation Vilsmeier_reagent->Intermediate Electrophilic Attack & Cyclization Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis

Caption: The reaction pathway for the Vilsmeier-Haack quinoline synthesis.

Side_Reactions Product 2-Chloro-3-formylquinoline Workup Workup Conditions Product->Workup Hydrolysis_Product 2-Hydroxy-3-formylquinoline Workup->Hydrolysis_Product Strong Base (aq.) Cannizzaro_Products Cannizzaro-type Products (e.g., 2-methoxy derivatives) Workup->Cannizzaro_Products Base in Alcohol Double_Formylation Double Formylation Product Electron_Rich_Substrate Electron-Rich N-Arylacetamide Electron_Rich_Substrate->Double_Formylation Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Double_Formylation Excess Reagent Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Substrate 1. Analyze Substrate (EDG vs. EWG) Start->Check_Substrate Check_Conditions 2. Review Reaction Conditions (Temp., Time, Stoichiometry) Check_Substrate->Check_Conditions Substrate OK Optimize_Substrate Modify Substrate or Accept Lower Yield Check_Substrate->Optimize_Substrate Issue Found Check_Workup 3. Examine Workup Procedure (Base, Solvent, pH) Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Adjust Temp., Time, or Reagent Ratios Check_Conditions->Optimize_Conditions Issue Found Optimize_Workup Use Mild, Aqueous Base; Control pH Check_Workup->Optimize_Workup Issue Found Resolution Improved Yield and Purity Check_Workup->Resolution Workup OK Optimize_Substrate->Resolution Optimize_Conditions->Resolution Optimize_Workup->Resolution

Optimizing reaction conditions for the cyanation of 4,7-dichloroquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyanation of 4,7-dichloroquinoline.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on 4,7-dichloroquinoline is more reactive towards nucleophilic substitution with a cyanide source?

A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This is due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for nucleophile attack.

Q2: What are the most common cyanide sources used for the cyanation of aryl halides like 4,7-dichloroquinoline?

A2: Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), copper(I) cyanide (CuCN), and trimethylsilyl cyanide (TMSCN). The choice of reagent can influence reaction conditions and outcomes.

Q3: What are the typical solvents used for this reaction?

A3: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently used as they effectively dissolve both the quinoline substrate and the cyanide salts.[1]

Q4: What are the major side reactions to be aware of during the cyanation of 4,7-dichloroquinoline?

A4: The most common side reaction is the hydrolysis of the highly reactive C4-chloro group to form 4-hydroxy-7-chloroquinoline, especially if there is moisture in the reaction mixture at elevated temperatures.[1] Another potential side reaction is the substitution at the less reactive C7 position, although this typically requires more forcing conditions.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (4,7-dichloroquinoline), you can observe the consumption of the reactant and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Conversion 1. Insufficient reaction temperature.1. Gradually increase the reaction temperature. Nucleophilic aromatic substitutions on this substrate often require elevated temperatures (e.g., 80-150 °C).
2. Poor solubility of the cyanide salt.2. Ensure vigorous stirring. Consider using a phase-transfer catalyst to improve the solubility of the cyanide salt in the organic solvent.
3. Deactivation of the cyanide nucleophile.3. Ensure anhydrous reaction conditions to prevent hydrolysis of the cyanide salt.
Formation of 4-hydroxy-7-chloroquinoline Presence of water in the reaction.1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction turns dark/forms tar Decomposition of starting material or product at high temperatures.1. Reduce the reaction temperature and prolong the reaction time. 2. Ensure that the starting material is pure.
Multiple spots on TLC, difficult to separate 1. Formation of isomeric byproducts (e.g., substitution at C7). 2. Incomplete reaction.1. Use milder reaction conditions to favor substitution at the more reactive C4 position. 2. Increase the reaction time or temperature to drive the reaction to completion. Optimize purification techniques (e.g., column chromatography with a suitable solvent gradient).

Data Presentation: Comparison of Cyanation Methods

The following table summarizes typical reaction conditions for the nucleophilic substitution of 4,7-dichloroquinoline. While specific data for cyanation is limited in the literature, these conditions for amination can serve as a starting point for optimization.

Cyanide Source (Analogous Nucleophile)Catalyst/AdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
KCNPhase-Transfer Catalyst (e.g., TBAB)Toluene/Water80 - 1104 - 1270 - 90 (estimated)
CuCNNonePyridine or DMF150 - 2006 - 2460 - 85 (estimated)
NaCNNoneDMSO100 - 1408 - 1875 - 95 (estimated)

Experimental Protocols

Protocol 1: Cyanation of 4,7-Dichloroquinoline using Potassium Cyanide with Phase-Transfer Catalysis

This protocol is a general guideline and should be optimized for specific experimental setups.

Materials:

  • 4,7-dichloroquinoline

  • Potassium cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq), potassium cyanide (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene and water in a 1:1 ratio.

  • Heat the mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-cyano-7-chloroquinoline.

Safety Precautions:

Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 4,7-dichloroquinoline, KCN, and TBAB add_solvents Add Toluene and Water start->add_solvents heat Heat to 100°C (4-12 hours) add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool separate Separate Layers cool->separate extract Extract with DCM separate->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product 4-cyano-7-chloroquinoline chromatography->product

Caption: Experimental workflow for the cyanation of 4,7-dichloroquinoline.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions_yield Solutions cluster_solutions_purity Solutions start Reaction Issue? incomplete_rxn Incomplete Reaction start->incomplete_rxn Low Conversion side_reaction Side Reactions start->side_reaction Byproduct Formation multiple_spots Multiple Spots on TLC start->multiple_spots Impure Product tar_formation Tar Formation start->tar_formation Dark Reaction increase_temp_time Increase Temp/Time incomplete_rxn->increase_temp_time check_reagents Check Reagent Purity side_reaction->check_reagents optimize_conditions Optimize Conditions side_reaction->optimize_conditions purification Improve Purification multiple_spots->purification lower_temp Lower Temperature tar_formation->lower_temp inert_atm Use Inert Atmosphere tar_formation->inert_atm

Caption: Troubleshooting decision tree for the cyanation of 4,7-dichloroquinoline.

References

Navigating the Exothermic Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for controlling the notoriously exothermic nature of this reaction. Here you will find detailed protocols, data-driven recommendations, and visual guides to ensure safer and more reproducible outcomes in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the Skraup synthesis in a direct question-and-answer format.

Issue 1: The reaction is extremely vigorous and difficult to control.

  • Question: My Skraup synthesis is highly exothermic and appears to be heading towards a runaway reaction. What immediate actions should I take, and what are the preventative measures for future experiments?

  • Answer: A runaway Skraup reaction is a significant safety hazard.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]

    • Ensure adequate ventilation and be prepared for a potential pressure increase.[1]

    • Always work behind a blast shield when performing a Skraup synthesis.[1]

    Preventative Measures:

    • Use of Moderators: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2][3][4] Boric acid can also serve this purpose.[2][3] These moderators are believed to act as oxygen carriers, slowing down the oxidation step and allowing for a more controlled reaction.[1][5]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. A typical and safer sequence is to add the aniline, ferrous sulfate, and glycerol to the flask first, followed by the slow, careful addition of concentrated sulfuric acid with efficient cooling.[1][2]

    • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic phase begins (often indicated by boiling), remove the external heat source. The reaction's own heat should sustain it for a period. Reapply heat only after this initial exotherm has subsided to drive the reaction to completion.[1][5]

Issue 2: Significant tar formation is contaminating my product.

  • Question: I am observing a large amount of black, tarry residue in my reaction mixture, which makes product isolation difficult. What causes this, and how can I minimize it?

  • Answer: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[2][6]

    Minimization Strategies:

    • Moderators: As with controlling the exotherm, ferrous sulfate can help reduce charring and tar formation.[2]

    • Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling the exothermic phase are key.[2]

    • Purification: Effective purification is essential to separate the quinoline from the tar. Steam distillation is the most common and effective method for this, as the quinoline is volatile while the tar is not.[1]

Issue 3: The yield of my desired quinoline product is consistently low.

  • Question: Despite following the protocol, my yields are significantly lower than expected. What are the potential causes, and how can I improve them?

  • Answer: Low yields in a Skraup synthesis can result from several factors.

    Potential Causes and Solutions:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature, especially after the initial exotherm. A prolonged reflux period is often necessary.[1]

    • Substituent Effects: The electronic nature of substituents on the aniline ring can impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can require harsher conditions and may lead to lower yields.[1]

    • Purification Losses: The workup and purification process, particularly with tarry residues, can be a major source of product loss. Ensure efficient extraction of the quinoline after steam distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each component in the Skraup synthesis?

  • A1:

    • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[1]

    • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit needed to form the heterocyclic ring.[1][5]

    • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[1][5]

    • Oxidizing Agent (e.g., nitrobenzene, arsenic pentoxide): Oxidizes the intermediate 1,2-dihydroquinoline to the aromatic quinoline product.[3][4][5]

    • Moderator (e.g., Ferrous Sulfate): Controls the reaction's exothermicity, leading to a smoother and safer process.[1][2][3][4]

Q2: Are there any modern, safer alternatives to the classical Skraup synthesis?

  • A2: Yes, several modifications have been developed to improve the safety and efficiency of the Skraup synthesis. These include:

    • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[1][6]

    • Use of ionic liquids: These can act as both the solvent and catalyst, often resulting in cleaner reactions and simpler product isolation.[1][6]

    • Alternative Oxidizing Agents: Milder and less toxic oxidizing agents such as iodine have been used as alternatives to arsenic acid and nitrobenzene.[1][5]

Q3: Can I use substituted anilines in the Skraup synthesis?

  • A3: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce the corresponding substituted quinolines.[1][5] The position of the substituent on the aniline ring will determine the regiochemistry of the final product. Ortho- and para-substituted anilines typically yield a single product, whereas meta-substituted anilines can result in a mixture of 5- and 7-substituted quinolines.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for controlling the Skraup synthesis, compiled from various sources.

Table 1: Recommended Molar Ratios and Temperature Ranges

ComponentMolar Ratio (per mole of Aniline)Temperature Range (°C)Notes
Sulfuric Acid2 - 8 moles[7]100 - 150[5][7]Slow, controlled addition is critical.
GlycerolVaries, often in excess-Anhydrous glycerol is recommended for better yields.[5]
Oxidizing AgentVaries by agent-Nitrobenzene can also act as a solvent.[4][5]
Moderator (FeSO₄)Catalytic amounts-Added before sulfuric acid.[1]

Table 2: Comparison of Oxidizing Agents

Oxidizing AgentVigor of ReactionTypical YieldsSafety Considerations
NitrobenzeneCan be violent[4]GoodToxic, acts as solvent[4][5]
Arsenic PentoxideLess violent than nitrobenzene[4]Good[5]Highly toxic[5]
IodineMilderVariableLess hazardous alternative[1][5]
Air/OxygenModerateCan be effectiveRequires specific setup (e.g., bubbling under pressure)[8]

Experimental Protocols

Protocol 1: General Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and must be conducted in a fume hood with appropriate personal protective equipment, including a face shield. A blast shield is highly recommended.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (serves as oxidizing agent and solvent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: While cooling the flask in an ice bath and stirring vigorously, slowly add concentrated sulfuric acid.[1][2]

  • Initiation of Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[1][5] If the reaction becomes too violent, cool the flask with a wet towel or an ice bath.[5]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2][5]

  • Workup:

    • Allow the reaction mixture to cool.

    • Carefully dilute the mixture with water and then make it strongly alkaline by slowly adding a concentrated solution of sodium hydroxide.[5]

    • Set up for steam distillation and distill to remove unreacted nitrobenzene and the quinoline product from the tarry residue.[1][5]

  • Purification:

    • Separate the organic layer (quinoline and remaining nitrobenzene) from the aqueous distillate.

    • Further purification can be achieved by vacuum distillation.[9]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for the Skraup synthesis.

Skraup_Workflow start Start: Prepare Reactants reagents Combine Aniline, Glycerol, and FeSO4 Moderator start->reagents acid Slowly Add Concentrated H2SO4 with Cooling reagents->acid initiate Gently Heat to Initiate Reaction acid->initiate exotherm Exothermic Phase: Remove External Heat initiate->exotherm reflux Reflux for Several Hours (Apply Heat if Necessary) exotherm->reflux workup Cool, Dilute, and Basify Mixture reflux->workup distill Steam Distill to Isolate Crude Product workup->distill purify Purify Quinoline (e.g., Vacuum Distillation) distill->purify end End: Pure Quinoline purify->end

Caption: General experimental workflow for the Skraup synthesis.

Troubleshooting_Skraup start Problem Encountered violent_reaction Reaction Too Vigorous? start->violent_reaction tar_formation Excessive Tar Formation? violent_reaction->tar_formation No solution1 - Use Moderator (FeSO4) - Slow H2SO4 Addition - Gradual Heating - Efficient Cooling violent_reaction->solution1 Yes low_yield Low Product Yield? tar_formation->low_yield No solution2 - Use Moderator - Optimize Temperature - Effective Purification (Steam Distillation) tar_formation->solution2 Yes solution3 - Increase Reflux Time - Check Reactant Purity - Optimize Workup/Extraction low_yield->solution3 Yes end Successful Synthesis low_yield->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for the Skraup synthesis.

References

Technical Support Center: Purification of Crude 4-Chloroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Chloroquinoline-7-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-Chloroquinoline-7-carbonitrile?

A1: The two most effective and widely used methods for the purification of crude 4-Chloroquinoline-7-carbonitrile are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in my crude 4-Chloroquinoline-7-carbonitrile?

A2: Common impurities can include unreacted starting materials such as 4,7-dichloroquinoline, byproducts from the cyanation reaction, and potentially hydrolyzed products where the nitrile group is converted to a carboxylic acid or amide. The presence of colored impurities may also be observed, arising from side reactions or degradation.

Q3: How do I choose the best recrystallization solvent?

A3: An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but completely at an elevated temperature. For chloroquinoline derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and hydrocarbon solvents like hexanes or heptane. Often, a two-solvent system (e.g., dichloromethane/hexane or ethanol/water) can be effective. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q4: My compound is not crystallizing, what should I do?

A4: If your compound fails to crystallize, it may be due to the presence of impurities that inhibit crystal lattice formation or because the solution is not supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, adding a seed crystal of the pure compound can be effective. Alternatively, you can try to "crash out" the solid by adding a non-polar "anti-solvent" to a solution of your compound in a more polar solvent.

Q5: What is a good starting solvent system for column chromatography of 4-Chloroquinoline-7-carbonitrile?

A5: For quinoline derivatives, a common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A good starting point for elution is a low percentage of ethyl acetate in hexanes (e.g., 5-10%), with the polarity gradually increased as needed to elute the desired compound.[1] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-Chloroquinoline-7-carbonitrile.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of hot solvent for dissolution.- Try a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.- Use a lower-boiling point solvent.- Ensure the crude material is not excessively impure before attempting recrystallization.- Redissolve the oil in more hot solvent and allow it to cool more slowly.
Product Co-elutes with Impurity during Column Chromatography The polarity of the eluent is not optimal for separation.- Perform a more detailed solvent screen using TLC with different solvent ratios.- Use a shallower gradient during elution (i.e., increase the polarity of the mobile phase more slowly).- Consider using a different solvent system altogether (e.g., dichloromethane/methanol for more polar compounds).
Streaking of the Compound on the TLC Plate and Column The compound may be too polar for the chosen solvent system or may be interacting strongly with the silica gel.- Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.- Ensure the compound is fully dissolved in the loading solvent before applying it to the column.
Product Appears Colored After Purification Presence of persistent colored impurities.- Treat a solution of the product with activated carbon before the final filtration or recrystallization step.- Ensure that the purification is carried out promptly after synthesis to avoid degradation of the product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude 4-Chloroquinoline-7-carbonitrile in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) at room and elevated temperatures to find a suitable solvent or solvent pair. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat to redissolve.

  • Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and allow them to air dry on the filter. Further drying can be done in a desiccator or a vacuum oven at a moderate temperature.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude 4-Chloroquinoline-7-carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor their composition using TLC.

  • Gradient Elution (Optional): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified 4-Chloroquinoline-7-carbonitrile.

Data Presentation

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
HexanesInsolubleSparingly SolubleGood
EthanolSparingly SolubleSolubleFair
MethanolSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleGood
Dichloromethane/HexaneSoluble/InsolubleSoluble (in DCM)Good (on addition of Hexane)
Ethanol/WaterSoluble (in Ethanol)Soluble (in Ethanol)Good (on addition of Water)

Table 2: Column Chromatography Eluent Systems

Eluent System (Hexane:Ethyl Acetate)Rf of 4-Chloroquinoline-7-carbonitrileSeparation from a Less Polar ImpuritySeparation from a More Polar Impurity
9:1~0.2GoodPoor
8:2~0.4ExcellentGood
7:3~0.6FairExcellent

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude 4-Chloroquinoline-7-carbonitrile Crude Crude 4-Chloroquinoline-7-carbonitrile Recrystallization Recrystallization Crude->Recrystallization High initial purity ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex mixture Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 ColumnChromatography->Purity_Check1 Pure_Product Pure 4-Chloroquinoline-7-carbonitrile Purity_Check1->Pure_Product Purity > 98% Impure_Fraction Impure Fractions Purity_Check1->Impure_Fraction Purity < 98% Repurify Repurify or Combine with Crude Impure_Fraction->Repurify

Caption: A logical workflow for the purification of crude 4-Chloroquinoline-7-carbonitrile.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield->Poor_Separation No Check_Solubility Re-evaluate Solvent Choice (Solubility Tests) Low_Yield->Check_Solubility Yes Poor_Separation->Oiling_Out No Optimize_Eluent Optimize Eluent (TLC Screening) Poor_Separation->Optimize_Eluent Yes (Chromatography) Check_Loading Check Column Loading Poor_Separation->Check_Loading Optimize_Cooling Optimize Cooling Rate (Slow Cooling) Oiling_Out->Optimize_Cooling Yes Use_Seed_Crystal Use Seed Crystal Oiling_Out->Use_Seed_Crystal Change_Technique Consider Alternative Technique (e.g., Chromatography instead of Recrystallization) Oiling_Out->Change_Technique Persistent Issue Check_Solubility->Optimize_Cooling Optimize_Eluent->Check_Loading

Caption: A decision-making diagram for troubleshooting common purification problems.

References

Quinoline Synthesis Technical Support Center: A Guide to Preventing Tar Formation and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most persistent challenges in these classic reactions: the formation of tar and polymeric byproducts. By understanding the underlying mechanisms and implementing strategic experimental controls, you can significantly improve the yield, purity, and reproducibility of your quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during various quinoline synthesis methods. The answers provide not just solutions, but the rationale behind them, empowering you to make informed decisions in your experimental design.

General Questions

Q1: My reaction mixture, regardless of the specific quinoline synthesis method, turns into a dark, intractable tar. What are the general underlying causes?

A1: Tar formation is a pervasive issue in many classic quinoline syntheses due to the harsh reaction conditions typically employed. The primary culprits are uncontrolled side reactions, which can be broadly categorized as:

  • Acid-Catalyzed Polymerization: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), essential for catalysis, can also promote the self-condensation and polymerization of reactive intermediates, particularly α,β-unsaturated aldehydes and ketones.[1][2]

  • Uncontrolled Exotherms: Many quinoline syntheses are highly exothermic.[1][3] Localized hotspots within the reaction mixture can accelerate decomposition and polymerization pathways, leading to charring and tar formation.[4]

  • Oxidative Side Reactions: In syntheses requiring an oxidizing agent (e.g., Skraup), overly aggressive oxidation can lead to the degradation of starting materials and products into complex, high-molecular-weight tars.

Q2: How can I effectively purify my quinoline product from the tarry mess after the reaction?

A2: Purification of a crude quinoline from a tarry mixture is a multi-step process that leverages the basicity of the quinoline nitrogen. A general and effective workflow is as follows:

  • Initial Work-up: After the reaction, the mixture is typically cooled and carefully diluted with water.

  • Basification & Steam Distillation: The acidic mixture is made strongly alkaline with a base like sodium hydroxide (NaOH). This neutralizes the acid and liberates the free quinoline base. Steam distillation is then a highly effective method to separate the volatile quinoline product from the non-volatile tar and inorganic salts.[1][5]

  • Salt Formation & Crystallization: For further purification, the distilled quinoline can be converted into a salt, such as a hydrochloride or picrate, by treatment with the corresponding acid. These salts are often crystalline and can be purified by recrystallization.[5] The pure quinoline free base is then regenerated by treatment with a base.[5]

  • Chromatography: While effective, column chromatography on standard silica gel can sometimes lead to decomposition due to the acidic nature of the silica.[5] If chromatography is necessary, consider using deactivated (neutral) silica gel or alumina.

Method-Specific Troubleshooting

Q3: My Skraup reaction is dangerously vigorous and produces mostly tar. How can I control it?

A3: The Skraup synthesis is notoriously exothermic and requires careful moderation to prevent a runaway reaction.[1][3] The key is to control the rate of the initial dehydration of glycerol to acrolein and the subsequent reactions.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and highly effective technique.[1][3][4] FeSO₄ is believed to act as an oxygen carrier, smoothing the oxidation step and making the overall reaction less violent.[4] Boric acid can also be used as a moderating agent.[1][3]

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and vigorous stirring to dissipate heat effectively.[1]

  • Temperature Management: Gently heat the mixture to initiate the reaction. Once the exotherm begins, remove the external heat source immediately.[5] The reaction should proceed under its own power at a brisk but controlled reflux.

Diagram 1: Troubleshooting Workflow for Skraup Synthesis A logical flow for diagnosing and solving common issues in the Skraup reaction.

G start Problem: Low Yield & Excessive Tar in Skraup Synthesis q1 Is the reaction overly vigorous or uncontrolled? start->q1 s1 Add a moderator: FeSO₄ or Boric Acid. Ensure slow, cooled addition of H₂SO₄. q1->s1 Yes q2 Are reagents of high purity (e.g., anhydrous glycerol)? q1->q2 No s1->q2 s2 Use anhydrous glycerol. Purify aniline if necessary. q2->s2 No q3 Is post-reaction purification effective? q2->q3 Yes s2->q3 s3 Employ steam distillation after basification to separate quinoline from non-volatile tar. q3->s3 No end_node Optimized Reaction: Improved Yield & Purity q3->end_node Yes s3->end_node

Q4: I'm observing a large amount of polymeric material in my Doebner-von Miller reaction, resulting in a low yield. What's causing this and how do I stop it?

A4: The primary cause of polymerization in the Doebner-von Miller reaction is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone starting material.[2] This is especially problematic when these reagents are present in high concentration under strong acid conditions.

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[2] This keeps the instantaneous concentration of the polymerizable species low.

  • In Situ Generation: An effective strategy is to generate the α,β-unsaturated carbonyl in situ from a stable precursor. For example, using acetaldehyde, which undergoes an aldol condensation under the reaction conditions to form crotonaldehyde slowly.[2]

  • Catalyst Choice: Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (SnCl₄, ZnCl₂) can be used.[2][6] The choice of acid and its concentration are critical and may need to be optimized for your specific substrates to balance reaction rate with the suppression of polymerization.[2]

Q5: My Friedländer synthesis is plagued by tar formation, which seems to be from my ketone starting material. How can I improve this?

A5: In the Friedländer synthesis, tar formation often arises from the self-condensation (aldol condensation) of the ketone starting material, especially under harsh basic or acidic conditions.[7]

  • Milder Reaction Conditions: Move away from traditional high temperatures and strong acids or bases. Modern protocols often use milder catalysts that allow the reaction to proceed under more controlled conditions, minimizing side reactions.[8]

  • Catalyst Selection: The choice of catalyst is paramount. If using a base catalyst promotes aldol condensation, switching to an acid catalyst (or vice-versa) may solve the problem.[9] Heterogeneous acid catalysts, such as Nafion NR50 or sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄), have been shown to be highly effective and can reduce byproduct formation.[10][11]

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times under harsh conditions. Monitor the reaction by TLC and stop it once the starting material is consumed to prevent the product from degrading and forming tar.[9]

Diagram 2: Competing Pathways in Friedländer Synthesis Illustrates the desired reaction versus the primary tar-forming side reaction.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone desired Desired Condensation & Cyclization 2-Aminoaryl Ketone->desired α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->desired side Side Reaction: Aldol Self-Condensation of Ketone α-Methylene Ketone->side quinoline Substituted Quinoline desired->quinoline tar Tar & Polymeric Byproducts side->tar

Protocols & Data

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of a moderator to ensure a controlled reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 equiv), anhydrous glycerol (3.0 equiv), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 equiv).

  • Acid Addition: While stirring vigorously in a fume hood, slowly and carefully add concentrated sulfuric acid (3.5 equiv) through the dropping funnel. Ensure the flask is cooled in an ice-water bath during the addition.

  • Initiation: After the addition is complete, gently heat the mixture. Watch for the initiation of the exothermic reaction (bubbling).

  • Reaction: Once the reaction begins, immediately remove the external heat source. The reaction should sustain a controlled reflux on its own. If it slows down significantly, gentle heating can be reapplied.

  • Work-up: After the exothermic phase subsides, heat the mixture at reflux for an additional 2-3 hours. Allow the mixture to cool. Carefully dilute with water and proceed with basification and steam distillation as described in FAQ Q2.

Table 1: Comparison of Quinoline Synthesis Conditions and Common Issues
Synthesis MethodKey ReactantsTypical Catalyst/ConditionsPrimary Cause of Tar/PolymerizationKey Preventative Measures
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, High TempUncontrolled, violent exotherm; charringAdd moderator (FeSO₄); slow H₂SO₄ addition; temperature control[1][3][4]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylBrønsted or Lewis AcidAcid-catalyzed polymerization of carbonylSlow addition of carbonyl; in situ generation of carbonyl; catalyst optimization[2]
Friedländer 2-Aminoaryl Ketone, Methylene KetoneAcid or BaseSelf-condensation (aldol) of ketoneUse milder catalysts; optimize catalyst type (acid vs. base); monitor reaction time[7][8][9]
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)Acid-catalyzed side reactions at high tempUse PPA/PPE as a milder dehydrating agent; control temperature[12]

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 4-chloroquinoline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Scale-Up Challenges

Q1: We are observing a significant drop in yield when scaling up our 4-hydroxyquinoline synthesis from lab (10-50 g) to pilot scale (1-5 kg). What are the likely causes?

A1: A decrease in yield upon scale-up is a common challenge primarily due to heat and mass transfer limitations.[1]

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[2] This can lead to localized "hot spots," promoting side reactions and decomposition of reactants or products, especially in exothermic reactions like the Gould-Jacobs or Conrad-Limpach cyclizations.

  • Mass Transfer: Inefficient mixing in large reactors can result in poor distribution of reactants and localized areas of high concentration, which can favor the formation of impurities.[1]

Troubleshooting Steps:

  • Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity.[1]

  • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to manage the reaction exotherm.[1]

  • Enhanced Cooling: Ensure your reactor has a jacketed cooling system with adequate circulation of a heat transfer fluid.[1]

Q2: Our reaction, which was well-behaved in the lab, has become dangerously exothermic and difficult to control on a larger scale. How can we manage this?

A2: The exothermic nature of many quinoline syntheses, particularly the Skraup reaction, can become hazardous upon scale-up.[3]

Mitigation Strategies:

  • Use of Moderators: For vigorous reactions like the Skraup synthesis, the addition of a moderator such as ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction rate.[3][4]

  • Slow and Controlled Addition of Acid: When using strong acids like sulfuric acid, add it slowly and with efficient cooling to prevent a rapid temperature increase.[3]

  • Reverse Addition: In some cases, adding the reaction mixture to the hot acid (reverse addition) can provide better control over the exotherm.

  • Solvent Selection: Choose a solvent with a suitable boiling point to help dissipate heat through reflux. However, be cautious of uncontrolled, vigorous reflux, which can indicate a potential runaway reaction.[2]

Section 2: Synthesis-Specific Issues

Q3: In our scaled-up Conrad-Limpach synthesis, we are getting a mixture of 4-hydroxyquinoline and the isomeric 2-hydroxyquinoline. How can we improve the regioselectivity?

A3: The regioselectivity of the Conrad-Limpach synthesis is highly dependent on temperature. The formation of 4-hydroxyquinolines is kinetically favored at lower temperatures, while higher temperatures promote the formation of the thermodynamically more stable 2-hydroxyquinolines.[5][6]

Troubleshooting and Optimization:

  • Temperature Control: For the initial condensation of the aniline with the β-ketoester, maintain a lower temperature (often near room temperature) to favor the formation of the enamine intermediate leading to the 4-hydroxyquinoline.

  • Cyclization Temperature: During the high-temperature cyclization step, carefully control the temperature. While high heat is necessary, excessive temperatures can lead to the rearrangement to the 2-hydroxy isomer. The optimal temperature will depend on the specific substrates and should be determined through small-scale optimization experiments.

Q4: We are experiencing significant tar formation in our large-scale Skraup synthesis, which is complicating the work-up and reducing our yield.

A4: Tar formation is a well-known issue in the Skraup synthesis, resulting from the polymerization of acrolein, which is generated in situ from glycerol under harsh acidic and oxidizing conditions.[4]

Minimizing Tar Formation:

  • Moderators: As mentioned for controlling exotherms, ferrous sulfate can also help reduce charring.[3]

  • Temperature Optimization: Avoid excessive heating. The reaction should be initiated with gentle heating, and the subsequent exothermic phase should be carefully controlled.[3]

  • Purification Strategy: For crude products from the Skraup synthesis, which are often tarry, steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[3]

Q5: The chlorination of our 4-hydroxyquinoline derivative with phosphorus oxychloride (POCl₃) on a larger scale is sluggish and gives incomplete conversion.

A5: Incomplete chlorination can be due to several factors that become more pronounced at scale.

Troubleshooting Steps:

  • Moisture Control: Phosphorus oxychloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture will consume the POCl₃ and reduce its effectiveness.

  • Temperature and Reaction Time: Ensure the reaction temperature is maintained at the optimal level (often reflux) for a sufficient duration. Monitor the reaction progress by TLC or HPLC to confirm completion before work-up.

  • Stoichiometry: While a slight excess of POCl₃ is often used, ensure the stoichiometry is correct for the scaled-up amount of the 4-hydroxyquinoline.

  • Solvent: If a solvent is used, ensure it is anhydrous and compatible with the reaction conditions.

Section 3: Work-up and Purification at Scale

Q6: We are struggling with the crystallization and filtration of our 4-chloroquinoline derivative at the kilogram scale. The product is either an oil or forms very fine crystals that clog the filter.

A6: Crystallization and filtration are often challenging to scale up.

Troubleshooting Crystallization and Filtration:

  • Solvent System: The ideal solvent system for crystallization may differ between small and large scales. A thorough screening of anti-solvents and solvent mixtures is recommended.

  • Cooling Rate: Slow, controlled cooling is crucial for the formation of larger, more easily filterable crystals. Crash cooling by adding the solution to a very cold anti-solvent often leads to fine powders or oils.

  • Seeding: Seeding the supersaturated solution with a small amount of the pure crystalline product can promote the growth of larger crystals.

  • Agitation: The type and speed of agitation during crystallization can influence crystal size and habit.

  • Filtration Equipment: For kilogram-scale operations, a simple Büchner funnel may not be efficient. Consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.

Data Presentation: Comparison of Lab-Scale vs. Pilot-Scale Parameters

The following table provides a general comparison of reaction parameters that may need adjustment when scaling up the synthesis of 4-chloroquinoline derivatives.

ParameterLab Scale (10-100 g)Pilot Scale (1-10 kg)Rationale for Change on Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorTo allow for controlled heating and cooling.
Agitation Magnetic stirrerOverhead mechanical stirrerTo ensure efficient mixing in a larger volume.[1]
Reagent Addition Added in one portion or via dropping funnelControlled addition via pump or pressure-equalizing dropping funnelTo manage exotherms and prevent localized high concentrations.[1]
Heating/Cooling Heating mantle, oil bath, ice bathCirculating heat transfer fluid in reactor jacketFor precise and uniform temperature control.
Work-up Separatory funnel, Büchner funnelReactor-based extraction, Nutsche filterFor safe and efficient handling of larger volumes.
Purification Column chromatography, recrystallizationRecrystallization, distillation, steam distillationColumn chromatography is generally not practical for large quantities.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline (Lab Scale)
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[1]

  • Cyclization: Dissolve the intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to reflux (around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like hexane to aid precipitation.[1]

  • Saponification: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[1]

  • Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[1]

Protocol 2: Chlorination of 4-Hydroxyquinoline to 4-Chloroquinoline (Lab Scale)
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add the 4-hydroxyquinoline derivative.

  • Carefully add phosphorus oxychloride (POCl₃, typically 3-5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

  • The 4-chloroquinoline derivative will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Mandatory Visualizations

troubleshooting_low_yield start Low Yield Observed in Scale-Up check_heat 1. Evaluate Heat Transfer start->check_heat check_mass 2. Assess Mass Transfer check_heat->check_mass Adequate solution_heat Improve Cooling: - Use jacketed reactor - Ensure adequate coolant flow - Controlled reagent addition check_heat->solution_heat Inadequate? check_conditions 3. Review Reaction Conditions check_mass->check_conditions Efficient solution_mass Enhance Mixing: - Switch to overhead mechanical stirrer - Optimize impeller design and speed check_mass->solution_mass Inefficient? check_workup 4. Analyze Work-up & Purification check_conditions->check_workup Optimal solution_conditions Re-optimize Parameters: - Temperature profile - Reaction time - Catalyst loading check_conditions->solution_conditions Suboptimal? solution_workup Optimize Isolation: - Select appropriate crystallization solvent - Control cooling rate - Use suitable filtration equipment check_workup->solution_workup Inefficient? end_node Yield Improved check_workup->end_node Efficient solution_heat->end_node solution_mass->end_node solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting workflow for addressing low yields during scale-up.

scale_up_workflow cluster_challenges Key Scale-Up Challenges lab Lab Scale (g) - Proof of Concept - Route Scouting pilot Pilot Scale (kg) - Process Optimization - Safety Assessment lab->pilot Scale-Up production Production Scale (ton) - Commercial Manufacturing pilot->production Scale-Up heat Heat Transfer mass Mass Transfer safety Process Safety purification Purification

Caption: The transition from lab to production scale with key challenges.

gould_jacobs_pathway aniline Aniline Derivative intermediate1 Anilidomethylene- malonate Intermediate aniline->intermediate1 Condensation (100-130°C) malonate Diethyl Ethoxy- methylenemalonate malonate->intermediate1 Condensation (100-130°C) intermediate2 4-Hydroxy-3-carboethoxy- quinoline intermediate1->intermediate2 Cyclization (~250°C) intermediate3 Quinoline-3- carboxylic Acid intermediate2->intermediate3 Saponification (NaOH, Reflux) product1 4-Hydroxyquinoline intermediate3->product1 Decarboxylation (>200°C) product2 4-Chloroquinoline product1->product2 Chlorination (POCl₃, Reflux)

Caption: Synthetic pathway for 4-chloroquinoline via the Gould-Jacobs reaction.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of quinoline intermediates during experimental work-up.

Troubleshooting Guide

Issue 1: My quinoline intermediate has precipitated out of the aqueous layer during an acidic wash.

  • Question: I was performing an acidic wash on my reaction mixture, and my quinoline intermediate crashed out of the solution. How can I resolve this?

  • Answer: This is a common issue as quinolines are typically weak bases.[1] Lowering the pH protonates the nitrogen atom, forming a salt that is usually more water-soluble.[1][2] However, precipitation can still occur.

    • Possible Cause: Insufficient pH change.

    • Solution: Ensure the pH of the aqueous solution is at least 1-2 units below the pKa of your quinoline intermediate to achieve sufficient protonation.[1] You should verify the pH with a calibrated pH meter.

    • Possible Cause: The formed salt has limited solubility.

    • Solution: The salt of your intermediate may itself have poor solubility in the aqueous solution.[1] In this case, consider using a different acid for the wash or add a water-miscible co-solvent like ethanol or isopropanol to the aqueous layer to increase the solubility of the salt.[1][3]

    • Possible Cause: "Salting out" effect.

    • Solution: High concentrations of salts (e.g., from a buffer) can decrease the solubility of your compound.[1] If possible, use the minimum effective buffer concentration or dilute the aqueous layer with more water.

Issue 2: My quinoline intermediate is "oiling out" instead of crystallizing during recrystallization.

  • Question: I'm trying to purify my quinoline intermediate by recrystallization, but it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated.

    • Solution 1: Modify the Solvent System. Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution before cooling.[4] This can prevent the compound from precipitating prematurely at a high temperature. Alternatively, consider a different solvent or a mixture of solvents with a lower boiling point.[4]

    • Solution 2: Reduce the Concentration. The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[4]

    • Solution 3: Slow Cooling and Seeding. Allow the solution to cool very slowly. If you have a pure crystal of the compound, introduce a tiny seed crystal into the solution to initiate crystallization.[4]

Issue 3: My quinoline intermediate crashes out of solution as a very fine powder during work-up or crystallization.

  • Question: When I try to crystallize my product or adjust the pH, it precipitates as a very fine powder that is difficult to filter and often impure. How can I get better crystals?

  • Answer: Rapid precipitation leads to the formation of small, often impure, crystals. The goal is to slow down the rate of crystallization.

    • Solution 1: Slower Cooling. If crystallizing from a hot solution, ensure the solution cools down as slowly as possible. Insulating the flask can help. Forcing crystallization by placing it directly in an ice bath can often lead to fine powders.[5]

    • Solution 2: Use a Mixed Solvent System. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble.[6] Then, slowly add a "bad" solvent (an anti-solvent) in which it is poorly soluble until the solution becomes turbid.[6] Gently heat the solution to clarify it and then allow it to cool slowly.[6] This anti-solvent addition method can promote the growth of larger crystals.[4]

    • Solution 3: pH Adjustment for Crystallization. For acidic or basic quinoline derivatives, you can induce crystallization by carefully adjusting the pH.[6] Dissolve the compound in an acidic or basic solution and then slowly neutralize it to the point of minimum solubility.[6]

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline intermediates poorly soluble in common work-up solvents? A1: The poor solubility often stems from the quinoline core itself, which is a rigid, bicyclic aromatic system that is predominantly hydrophobic.[1] This structure can lead to high crystal lattice energy, meaning more energy is required to break apart the solid crystal for it to dissolve.[2] Additionally, strong intermolecular forces in the solid state can make solubilization energetically unfavorable.[2] The specific substituents on the quinoline ring also play a critical role; lipophilic groups can significantly decrease water solubility.[1]

Q2: What is the first and most crucial step to address the solubility of a new quinoline intermediate? A2: The most fundamental first step is to characterize the pH-dependent solubility of your compound.[2] Since quinolines are typically weak bases, their solubility is highly influenced by pH.[2][7][8] In acidic conditions, the nitrogen atom becomes protonated, forming a more soluble salt.[2] Determining the pH-solubility profile will guide whether simple pH adjustment during extraction can be an effective strategy.[2]

Q3: How can I use salt formation to my advantage during work-up and purification? A3: Salt formation is a highly effective method to manipulate the solubility of quinoline intermediates.[1][2] By reacting the basic quinoline with an acid (e.g., HCl, H3PO4), you can convert the less soluble free base into a more water-soluble salt.[2][6] This is useful for extraction into an aqueous layer. Conversely, if the free base is difficult to crystallize, forming a salt can be an excellent purification strategy, as salts often have different solubility profiles and may crystallize more readily.[6][9] The pure salt can then be neutralized to regenerate the pure quinoline free base.[6]

Q4: What are co-solvents and how should I use them during work-up? A4: Co-solvents are water-miscible organic solvents (like ethanol, methanol, isopropanol, or DMSO) that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[1][2][3] They work by reducing the overall polarity of the solvent system, which helps to solubilize hydrophobic molecules.[3][] During an extraction, if your compound is precipitating at the interface or is not fully dissolving in the aqueous or organic layer, adding a small percentage of a co-solvent (e.g., 5-10% v/v) can resolve the issue.[3]

Q5: When should I consider more advanced solubilization techniques? A5: If standard methods like pH adjustment, co-solvency, and salt formation are ineffective, you might consider advanced techniques, although these are more commonly used for final drug formulation rather than intermediate purification. These include solid dispersion, where the compound is dispersed in a hydrophilic polymer matrix, and cyclodextrin complexation, which encapsulates the hydrophobic molecule.[1][2] For work-up purposes, these are generally less practical, and optimizing extraction and crystallization solvents is usually the preferred approach.

Data Presentation

Table 1: Comparison of Purification Techniques for Quinoline Derivatives

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[11]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[11]
Crystallization (Solvent) Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[11]
Crystallization (Solvent) Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[11]

Experimental Protocols

Protocol 1: pH Adjustment for Extractive Work-up

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated quinoline salt should now be in the aqueous layer. The non-basic impurities will remain in the organic layer.

  • Isolation: Drain the lower aqueous layer. To recover the quinoline, add the aqueous layer to a clean flask, cool it in an ice bath, and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is alkaline and the product precipitates.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Salt Formation and Recrystallization

  • Dissolution of Base: Dissolve the crude, impure quinoline intermediate (the free base) in a suitable organic solvent like methanol, ethanol, or acetone.[12]

  • Acid Addition: Slowly add an excess of a solution of an acid (e.g., dry hydrogen chloride in methanol or ethanol) to the stirred solution.[12] The corresponding salt should precipitate.

  • Induce Precipitation: If precipitation is slow, you can add an anti-solvent like acetone or diethyl ether to decrease the solubility of the salt and promote its precipitation.[12]

  • Collection and Washing: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold precipitation solvent (e.g., methanol/acetone mixture) to remove soluble impurities.

  • Recrystallization: Recrystallize the crude salt from a suitable solvent system (e.g., methanol-ethanol or methanol-acetone mixture) to achieve high purity.[12]

  • Regeneration of Free Base: Dissolve the pure salt in water and neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the pure free base.[6] Collect the solid by filtration, wash with water, and dry.

Protocol 3: Mixed-Solvent Recrystallization

  • Select Solvents: Identify a "good" solvent that dissolves your quinoline intermediate well when hot and a "bad" (or "anti-") solvent in which the compound is poorly soluble even when hot. The two solvents must be miscible.[6]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.[6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution just begins to turn cloudy (the point of saturation).[6]

  • Clarification: Add a few more drops of the hot "good" solvent to make the solution clear again.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Mandatory Visualization

G Troubleshooting Poor Solubility During Work-up start Reaction Mixture in Organic Solvent wash Perform Aqueous Wash (e.g., 1M HCl) start->wash precipitate Does Intermediate Precipitate? wash->precipitate sol_ok Intermediate Soluble in Aqueous Layer precipitate->sol_ok No add_cosolvent Add Co-Solvent (e.g., EtOH, IPA) to Aqueous Layer precipitate->add_cosolvent Yes continue_workup Continue Work-up (Separate Layers, Neutralize to Recover) sol_ok->continue_workup check_sol Is it Soluble Now? add_cosolvent->check_sol check_sol->sol_ok Yes alt_method Consider Alternative: - Use less concentrated acid/base - Use a different solvent system check_sol->alt_method No

Caption: Decision workflow for handling precipitation during aqueous work-up.

G Purification by Salt Formation and Recrystallization crude Crude Quinoline (Free Base) dissolve Dissolve in Organic Solvent (e.g., Ethanol) crude->dissolve add_acid Add Acid (e.g., HCl in Ethanol) dissolve->add_acid precipitate Precipitate Salt add_acid->precipitate filter Filter and Collect Crude Salt precipitate->filter recrystallize Recrystallize Salt filter->recrystallize pure_salt Pure Quinoline Salt recrystallize->pure_salt dissolve_salt Dissolve Pure Salt in Water pure_salt->dissolve_salt neutralize Neutralize with Base (e.g., NaOH) dissolve_salt->neutralize precipitate_base Precipitate Pure Free Base neutralize->precipitate_base final_product Filter and Dry Pure Product precipitate_base->final_product

Caption: Experimental workflow for purification via salt recrystallization.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for cross-coupling reactions on the quinoline scaffold. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions on the quinoline scaffold?

A1: The primary challenges stem from the electronic properties of the quinoline ring. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1] This inhibition can result in low to no product yield. Additionally, the electron-deficient nature of the quinoline ring can make oxidative addition, a key step in the catalytic cycle, more difficult, particularly with less reactive halides like chlorides.[2]

Q2: How can catalyst poisoning by the quinoline nitrogen be minimized?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, preventing strong coordination with the quinoline nitrogen.[1]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, which can minimize opportunities for deactivation.[1]

  • Slow Addition: A slow addition of the quinoline substrate to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]

Q3: Which palladium precatalyst is generally recommended for cross-coupling reactions on quinolines?

A3: The choice of palladium precatalyst can influence catalyst activation and stability. Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes incorporating bulky phosphine ligands. For challenging couplings, particularly with aryl chlorides, pre-formed catalysts or the combination of Pd₂(dba)₃ with a bulky, electron-rich ligand is often effective.[3]

Q4: What is the role of the base in these reactions, and how does one choose the appropriate base?

A4: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the acid generated during the reaction.[4] The choice of base is critical and often substrate-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than milder bases like K₂CO₃, especially for less reactive substrates.[4][5] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are frequently used.[6]

Q5: Are copper-free conditions viable for Sonogashira couplings on quinolines?

A5: Yes, copper-free Sonogashira couplings are not only viable but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7] These conditions typically require a more active palladium catalyst system and may necessitate higher reaction temperatures or longer reaction times.[8]

Troubleshooting Guides

Issue 1: Low to No Product Yield
Potential CauseTroubleshooting Steps
Inactive Catalyst • Use a fresh, high-quality palladium source. Pre-catalysts are often more reliable. • Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the Pd(0) catalyst.[2] • Thoroughly degas all solvents and reagents.[1]
Catalyst Poisoning • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] • Increase the ligand-to-palladium ratio slightly. • Consider a slow addition of the quinoline substrate.[1]
Inappropriate Ligand • Screen a panel of ligands. For Suzuki and Buchwald-Hartwig reactions on chloroquinolines, bulky biaryl phosphine ligands are often necessary.[3]
Insufficiently Strong Base • For Suzuki couplings, switch from a carbonate base (e.g., K₂CO₃) to a stronger phosphate base (e.g., K₃PO₄).[4] • For Buchwald-Hartwig aminations, ensure a sufficiently strong, non-nucleophilic base like NaOtBu is used.[6]
Suboptimal Temperature • Gradually increase the reaction temperature. Aryl chlorides often require higher temperatures than bromides or iodides.
Poor Solubility • Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[1]
Issue 2: Formation of Significant Side Products
Side ProductPotential CauseMitigation Strategies
Protodeboronation (Suzuki) • Presence of excess water or other proton sources. • Prolonged reaction times at high temperatures.• Use anhydrous solvents and ensure the base is anhydrous. • Optimize the reaction time to avoid prolonged heating after completion.[1]
Homocoupling of Boronic Acid (Suzuki) • Presence of oxygen in the reaction mixture.[1] • Inefficient transmetalation.• Ensure thorough degassing of solvents and maintain a positive inert atmosphere. • Optimize the base and solvent to improve the solubility and reactivity of the boronate species.
Dehalogenation of Starting Material • Presence of a hydride source. • Catalyst decomposition.• Avoid protic solvents like alcohols if dehalogenation is observed. • Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.
Glaser Coupling (Sonogashira) • Copper-catalyzed homocoupling of the terminal alkyne, often promoted by oxygen.• Perform the reaction under strictly copper-free conditions.[7] • Rigorously exclude oxygen from the reaction mixture.

Data Presentation: Comparative Catalyst Performance

Table 1: Suzuki-Miyaura Coupling of 2-Alkynyl-4-chloroquinolines with Arylboronic Acids [2][9]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid(PPh₃)₂PdCl₂ (5)PCy₃ (10)Cs₂CO₃Dioxane/H₂O801285
23-Methoxyphenylboronic acid(PPh₃)₂PdCl₂ (5)PCy₃ (10)Cs₂CO₃Dioxane/H₂O801282
34-Fluorophenylboronic acid(PPh₃)₂PdCl₂ (5)PCy₃ (10)Cs₂CO₃Dioxane/H₂O801280

Table 2: Buchwald-Hartwig Amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline

EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)JohnPhos (10)NaOtBuToluene110-12024Incomplete
2Pd(OAc)₂ (5)P(tBu)₃ (10)NaOtBuToluene110-1202489
3Pd(OAc)₂ (5)DTBNpP (10)NaOtBuToluene110-1200.593

Table 3: Sonogashira Coupling of 2,4-dichloroquinoline with Terminal Alkynes [2][10]

EntryAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene10% Pd/C (10)PPh₃ (20)CuI (5)H₂O80685
21-Hexyne10% Pd/C (10)PPh₃ (20)CuI (5)H₂O80682
34-Ethynyltoluene10% Pd/C (10)PPh₃ (20)CuI (5)H₂O80688

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol is a representative procedure for the coupling of a chloroquinoline with an arylboronic acid.

Materials:

  • Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk tube, add the chloroquinoline, arylboronic acid, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline[3][4]

This protocol provides a general method for the C-N coupling of a bromoquinoline with a primary or secondary amine.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the bromoquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.[3]

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of an Iodoquinoline[8]

This protocol outlines a copper-free approach for the coupling of an iodoquinoline with a terminal alkyne.

Materials:

  • Iodoquinoline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the iodoquinoline, palladium precatalyst, and base.

  • Add the degassed solvent, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling reagents 1. Combine Reactants: - Chloroquinoline - Arylboronic Acid - Base (e.g., K3PO4) catalyst 2. Add Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., SPhos) reagents->catalyst Inert Atmosphere solvent 3. Add Degassed Solvent: (e.g., Dioxane/H2O) catalyst->solvent reaction 4. Heat and Stir: (80-110 °C) solvent->reaction monitoring 5. Monitor Progress: (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup monitoring->workup Reaction Complete purification 7. Column Chromatography workup->purification product Pure Product purification->product

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity & Inertness start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand If catalyst poisoning is suspected change_base Increase Base Strength (e.g., K2CO3 -> K3PO4) check_catalyst->change_base If reaction is sluggish success Improved Yield change_ligand->success increase_temp Increase Reaction Temperature change_base->increase_temp screen_solvents Screen Solvents for Solubility increase_temp->screen_solvents screen_solvents->success

Troubleshooting flowchart for low yield in cross-coupling reactions.

Catalytic_Cycle_Buchwald_Hartwig pd0 LnP-Pd(0) oxidative_addition LnP-Pd(II)(Ar)(X) pd0->oxidative_addition + Ar-X (Oxidative Addition) amine_coordination [LnP-Pd(II)(Ar)(HNR'R'')]X oxidative_addition->amine_coordination + HNR'R'' deprotonation LnP-Pd(II)(Ar)(NR'R'') amine_coordination->deprotonation + Base - Base-H+X- deprotonation->pd0 Reductive Elimination (forms Ar-NR'R'')

Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

Unveiling the Spectroscopic Signature of 4-Chloroquinoline-7-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline-based compounds, a thorough understanding of their spectroscopic properties is paramount. This guide provides a comprehensive spectroscopic analysis of 4-Chloroquinoline-7-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this analysis relies on a comparative approach, leveraging experimental data from closely related structural analogs to predict its spectroscopic characteristics.

This guide presents a detailed comparison of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloroquinoline-7-carbonitrile against experimentally determined data for 4-chloroquinoline and 4,7-dichloroquinoline. These comparisons, supported by detailed experimental protocols, will aid researchers in the identification and characterization of this and similar quinoline derivatives.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for 4-Chloroquinoline-7-carbonitrile and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm, Multiplicity, AssignmentSolvent
4-Chloroquinoline-7-carbonitrile (Predicted) ~8.9 (d, H-2), ~7.5 (d, H-3), ~8.3 (d, H-5), ~7.8 (dd, H-6), ~8.5 (s, H-8)CDCl₃
4-Chloroquinoline 8.83 (d, H-2), 7.47 (d, H-3), 8.22 (d, H-5), 7.75 (ddd, H-6), 7.62 (ddd, H-7), 8.09 (d, H-8)[1]CDCl₃
4,7-Dichloroquinoline 8.84 (d, H-2), 7.48 (d, H-3), 8.12 (d, H-5), 7.60 (dd, H-6), 8.05 (d, H-8)[2]CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm, AssignmentSolvent
4-Chloroquinoline-7-carbonitrile (Predicted) ~151 (C-2), ~122 (C-3), ~142 (C-4), ~150 (C-4a), ~129 (C-5), ~130 (C-6), ~112 (C-7), ~118 (CN), ~136 (C-8), ~149 (C-8a)CDCl₃
4-Chloroquinoline 151.7, 122.0, 142.1, 149.8, 125.5, 129.5, 126.1, 130.3, 129.0, 148.9CDCl₃
4,7-Dichloroquinoline 151.0, 122.8, 143.2, 149.5, 128.5, 128.0, 136.2, 126.5, 129.8, 149.2CDCl₃

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

CompoundWavenumber (cm⁻¹), Assignment
4-Chloroquinoline-7-carbonitrile (Predicted) ~3100-3000 (Ar C-H stretch), ~2230 (C≡N stretch), ~1600-1450 (C=C & C=N stretch), ~850-750 (C-H bend)
4-Chloroquinoline 3060, 1575, 1550, 1485, 1390, 850, 755[3][4]
4,7-Dichloroquinoline 3080, 1570, 1540, 1470, 1380, 860, 820, 760

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compoundm/z, AssignmentIonization Method
4-Chloroquinoline-7-carbonitrile (Predicted) ~188/190 [M]⁺, ~153 [M-Cl]⁺EI
4-Chloroquinoline 163/165 [M]⁺, 128 [M-Cl]⁺[3]EI
4,7-Dichloroquinoline 197/199/201 [M]⁺, 162/164 [M-Cl]⁺, 127 [M-2Cl]⁺[5]EI

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Use a proton-decoupled pulse sequence with a spectral width of 240 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm for ¹H and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Data Acquisition: In EI mode, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a novel compound like 4-Chloroquinoline-7-carbonitrile.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of 4-Chloroquinoline-7-carbonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparison with Analogs Structure_Elucidation->Comparative_Analysis Final_Report Final Report Comparative_Analysis->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-Chloroquinoline-7-carbonitrile.

References

A Comparative Guide to Purity Assessment of 4-Chloroquinoline-7-carbonitrile: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 4-Chloroquinoline-7-carbonitrile is paramount for the integrity of downstream applications and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment against alternative analytical techniques. Detailed experimental protocols and comparative data are presented to facilitate informed decisions in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[1][2] For the analysis of 4-Chloroquinoline-7-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, offering excellent separation of the main compound from potential process-related impurities and degradation products.

Comparative Analysis of Analytical Methods

While HPLC is the preferred method, other techniques can be employed for orthogonal testing or when specific information about impurities is required. The following table summarizes the key performance characteristics of a proposed RP-HPLC method compared to alternative analytical techniques.

Parameter Method 1: Reversed-Phase HPLC (C18) Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC) Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[2][3]Separation of volatile compounds in the gas phase followed by mass-based detection.[1]Combines the separation power of HPLC with the mass identification capabilities of MS.[4]
Typical Column C18, 250 mm x 4.6 mm, 5 µmSub-2 µm particle size C18 or C8Capillary column (e.g., DB-5ms)C18 or C8, 50-150 mm length
Mobile Phase/Carrier Gas Gradient of Water/Acetonitrile with 0.1% Formic AcidGradient of Water/Acetonitrile with 0.1% Formic AcidInert gas (e.g., Helium, Nitrogen)Gradient of Water/Acetonitrile with 0.1% Formic Acid
Detection UV at 254 nmUV or Diode Array Detector (DAD)Mass Spectrometry (MS)Mass Spectrometry (MS)
Analysis Time 15 - 30 minutes5 - 15 minutes20 - 40 minutes10 - 20 minutes
Resolution HighVery HighHigh (for volatile compounds)High
Sensitivity Good (ng range)Excellent (pg range)Excellent (pg-fg range)Excellent (pg-fg range)
Key Advantages Robust, widely available, good for routine purity checks.Faster analysis, higher resolution, and sensitivity.[2]Excellent for volatile and semi-volatile impurities.[1]Provides molecular weight information for impurity identification.[2][4]
Limitations Longer analysis time compared to UHPLC.Higher backpressure, requires specialized instrumentation.Not suitable for non-volatile or thermally labile compounds.Higher cost and complexity.

Experimental Protocols

A detailed methodology for the proposed RP-HPLC method is provided below to ensure reproducibility.

Proposed HPLC Method for Purity Assessment of 4-Chloroquinoline-7-carbonitrile

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Formic Acid (ACS grade or higher)

    • 4-Chloroquinoline-7-carbonitrile reference standard and sample

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 25 minutes

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 4-Chloroquinoline-7-carbonitrile reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC MobilePhaseA Prepare Mobile Phase A MobilePhaseA->HPLC MobilePhaseB Prepare Mobile Phase B MobilePhaseB->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_primary Primary Method cluster_orthogonal Orthogonal / Confirmatory Methods cluster_result Outcome start Purity Assessment Required hplc HPLC / UHPLC start->hplc Routine Analysis gcms GC-MS (for volatile impurities) hplc->gcms Volatile Impurities Suspected lcms LC-MS (for impurity identification) hplc->lcms Unknown Impurity Detected report Comprehensive Purity Report hplc->report gcms->report lcms->report

Logical relationship for analytical method selection.

References

A Comparative Analysis of 4-Chloro vs. 4-Amino Substituted Quinolines: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity imparted by specific functional groups is paramount. This guide provides a comprehensive comparison of 4-chloro and 4-amino substituted quinolines, classes of heterocyclic compounds that form the backbone of numerous therapeutic agents. By examining their anticancer and antimalarial activities, supported by experimental data and detailed protocols, this document aims to illuminate the structure-activity relationships that govern their efficacy.

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The substitution at the 4-position, in particular, has been a focal point of extensive research, leading to the development of potent drugs. The facile nucleophilic substitution of a 4-chloro group with various amines is a cornerstone of synthetic strategies aimed at generating libraries of 4-aminoquinoline derivatives with diverse pharmacological profiles. This reactivity underscores the role of 4-chloroquinolines as crucial intermediates in the synthesis of their more biologically potent 4-amino counterparts.

Anticancer Activity: A Tale of Two Substituents

The 4-aminoquinoline moiety is a well-established pharmacophore in the design of anticancer agents. In contrast, 4-chloroquinolines are generally considered less active in this context and often serve as synthetic precursors. The introduction of an amino group at the 4-position can significantly enhance cytotoxicity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 4-chloro and 4-amino substituted quinoline derivatives against various human cancer cell lines. The data, presented as IC50 (the concentration required to inhibit 50% of cell growth) or GI50 (the concentration for 50% growth inhibition) values, highlights the generally superior potency of 4-amino substituted compounds.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
4-Chloroquinoline 4,7-DichloroquinolineA549 (Lung)>100[1]
4,7-DichloroquinolineNCI-H446 (Lung)>100[1]
4,7-DichloroquinolineHela (Cervical)>100[1]
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)36.77[2]
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)11.47[2]
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)12.90[2]
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[3]
Quinoline-Chalcone Hybrid (12e)HCT-116 (Colon)5.34[3]
Quinoline-Chalcone Hybrid (12e)MCF-7 (Breast)5.21[3]

Antimalarial Activity: The Chloroquine Legacy

The 4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone of antimalarial therapy for decades. The 7-chloro-4-aminoquinoline core is crucial for its mechanism of action, which involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole. While 4,7-dichloroquinoline itself exhibits some antimalarial activity, the introduction of a dialkylaminoalkyl side chain at the 4-amino position dramatically enhances its potency and is a key feature of many effective antimalarial drugs.

Quantitative Comparison of Antimalarial Activity

The following table presents the in vitro antimalarial activity of 4,7-dichloroquinoline and various 4-aminoquinoline derivatives against different strains of Plasmodium falciparum. The IC50 values demonstrate the significant increase in potency achieved by substituting the 4-chloro group with a suitable amino side chain.

Compound ClassDerivativeP. falciparum StrainIC50 (nM)Reference
4-Chloroquinoline 4,7-DichloroquinolineChloroquine-sensitive6.7
4,7-DichloroquinolineChloroquine-resistant8.5
4-Aminoquinoline Chloroquine (CQ)3D7 (CQ-sensitive)60[4]
Chloroquine (CQ)K1 (CQ-resistant)260[4]
N-methyl-4-aminoquinoline (9a)3D7 (CQ-sensitive)60[4]
N-methyl-4-aminoquinoline (9a)K1 (CQ-resistant)260[4]
Reversed Chloroquine (RCQ) 1D6 (CQ-sensitive)~3[5]
Reversed Chloroquine (RCQ) 1Dd2 (CQ-resistant)~40[5]

Experimental Protocols

Synthesis of 4-Aminoquinolines from 4-Chloroquinolines

A common synthetic route to 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with an appropriate amine.[6]

Synthesis_Workflow chloroquinoline 4-Chloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) chloroquinoline->reaction amine Amine (R-NH2) amine->reaction aminoquinoline 4-Aminoquinoline Derivative reaction->aminoquinoline

Synthetic pathway from 4-chloroquinolines to 4-aminoquinolines.

General Procedure:

  • A mixture of the 4-chloroquinoline and the desired amine is heated in a suitable solvent (e.g., ethanol, DMF).

  • The reaction is often carried out under reflux conditions for several hours.[6]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well plate add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate1 Incubate (e.g., 48-72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add Solubilization Buffer (e.g., DMSO) incubate2->solubilize read_absorbance Measure Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The test compounds (4-chloro or 4-amino substituted quinolines) are added to the wells at various concentrations.

  • The plate is incubated for a period of 48 to 72 hours.[7]

  • MTT reagent is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7]

  • The IC50 value is calculated from the dose-response curve.

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity of compounds is typically assessed against cultured P. falciparum parasites. The SYBR Green I-based fluorescence assay is a common method used to determine the IC50 values.

Antimalarial_Assay_Workflow parasite_culture Synchronized P. falciparum Culture (Ring Stage) add_compound Add Test Compound (Serial Dilutions) parasite_culture->add_compound incubate Incubate (72h) add_compound->incubate lyse_cells Lyse Red Blood Cells incubate->lyse_cells add_sybr Add SYBR Green I (Binds to Parasite DNA) lyse_cells->add_sybr read_fluorescence Measure Fluorescence add_sybr->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50

Workflow of the SYBR Green I-based antimalarial assay.

Protocol:

  • Synchronized, ring-stage P. falciparum cultures are plated in 96-well plates.

  • The test compounds are added in serial dilutions.

  • The plates are incubated for 72 hours to allow for parasite maturation.

  • Red blood cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.

  • Fluorescence is measured using a fluorescence plate reader.

  • The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.

Conclusion

The substitution at the 4-position of the quinoline ring profoundly influences its biological activity. While 4-chloroquinolines serve as versatile intermediates in organic synthesis, their biological potency is often limited. The introduction of an amino group at this position, particularly when appended with carefully designed side chains, unlocks a remarkable spectrum of therapeutic potential, leading to highly effective anticancer and antimalarial agents. The data and protocols presented in this guide underscore the critical role of the 4-amino substituent in enhancing the biological activity of the quinoline scaffold, providing a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinoline Analogs with a Focus on 7-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for the development of potent antimalarial agents like chloroquine.[1] The continuous emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of novel analogs with improved efficacy.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted 4-aminoquinoline analogs, with a particular focus on the emerging 7-carbonitrile derivatives. While extensive biological data on 7-carbonitrile analogs are still emerging, this document summarizes the existing knowledge on related compounds to provide a predictive framework for their potential as therapeutic agents.

I. The 4-Aminoquinoline Pharmacophore: A Foundation for Drug Design

The biological activity of 4-aminoquinoline derivatives is intrinsically linked to their chemical structure. Key structural features that govern their antimalarial efficacy include the quinoline core, the substituent at the 7-position, and the nature of the amino side chain at the 4-position.[2] The generally accepted mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[3]

II. Comparative Analysis of 7-Substituted 4-Aminoquinoline Analogs

The substituent at the 7-position of the quinoline ring plays a critical role in modulating the antimalarial activity and cytotoxicity of these compounds. The electronic and steric properties of this substituent can influence the drug's ability to accumulate in the parasite's acidic food vacuole and interact with its target, heme.[4]

Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of various 7-substituted 4-aminoquinoline analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

Compound ID7-Substituent4-Amino Side ChainP. falciparum Strain (CQ-S) IC50 (nM)P. falciparum Strain (CQ-R) IC50 (nM)Reference
Chloroquine-Cl-NH-CH(CH₃)(CH₂)₃N(C₂H₅)₂5.46>100[3]
Analog 1-Br-HN(CH₂)₃NEt₂3-123-12
Analog 2-I-HN(CH₂)₃NEt₂3-123-12
Analog 3-F-HN(CH₂)₃NEt₂15-5018-500
Analog 4-CF₃-HN(CH₂)₃NEt₂15-5018-500
Analog 5-OCH₃-HN(CH₂)₃NEt₂17-15090-3000

Key Observations:

  • Halogen Substituents: Analogs with 7-bromo and 7-iodo substituents exhibit potent activity against both CQ-S and CQ-R strains, comparable to or better than the 7-chloro analog, chloroquine.

  • Electron-Withdrawing vs. Electron-Donating Groups: The 7-fluoro and 7-trifluoromethyl analogs are generally less active, particularly against CQ-R strains. The electron-donating 7-methoxy group leads to a significant loss of activity.

  • The 7-Carbonitrile (-CN) Group: While specific data for a series of 7-carbonitrile analogs is limited, the carbonitrile group is strongly electron-withdrawing. Based on the trend that small, electron-withdrawing groups at the 7-position are favorable for activity, it is hypothesized that 7-cyano substitution could be beneficial for antimalarial potency.[5]

Cytotoxicity

The therapeutic potential of these analogs is also determined by their selectivity, i.e., their toxicity to mammalian cells versus the parasite. The following table presents cytotoxicity data for some 7-substituted analogs against various human cell lines.

Compound ID7-SubstituentCell LineGI50 (µM)Reference
Chloroquine-ClMDA-MB-46824.36[1]
Chloroquine-ClMCF-720.72[1]
Analog 6-FMDA-MB-468<24.36[1]
Analog 7-CF₃MDA-MB-46812.85[1]
Analog 8-OCH₃MDA-MB-46814.09[1]

Key Observations:

  • The cytotoxicity of 4-aminoquinoline analogs varies with the 7-substituent.[1]

  • Some analogs, such as the 7-trifluoromethyl derivative, exhibit increased cytotoxicity compared to chloroquine.[1]

  • The toxicological profile of 4-aminoquinoline-7-carbonitrile is not well-documented, and further studies are required to assess its selectivity.

III. Experimental Protocols

A. Synthesis of 4-Aminoquinoline-7-carbonitrile Analogs

A general synthetic approach to 4-aminoquinoline-7-carbonitrile involves a multi-step process, as direct cyanation of 4,7-dichloroquinoline at the 7-position is challenging due to the higher reactivity of the 4-position.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_cyanation Cyanation cluster_amination Amine Side Chain Introduction 4,7-dichloroquinoline 4,7-dichloroquinoline 7-bromo-4-chloroquinoline 7-bromo-4-chloroquinoline 4,7-dichloroquinoline->7-bromo-4-chloroquinoline Halogenation 4-chloro-7-cyanoquinoline 4-chloro-7-cyanoquinoline 7-bromo-4-chloroquinoline->4-chloro-7-cyanoquinoline Cyanation (e.g., with CuCN) 4-aminoquinoline-7-carbonitrile_analog 4-aminoquinoline-7-carbonitrile_analog 4-chloro-7-cyanoquinoline->4-aminoquinoline-7-carbonitrile_analog Nucleophilic Substitution (with desired amine)

Caption: Proposed synthetic pathway for 4-aminoquinoline-7-carbonitrile analogs.

Detailed Protocol:

  • Synthesis of a 7-halo-4-chloroquinoline intermediate: This often involves starting from a different precursor or performing a selective halogenation.

  • Cyanation: The 7-halo group is then displaced by a cyanide source, such as copper(I) cyanide, to introduce the carbonitrile moiety.

  • Amination: The highly reactive 4-chloro group is subsequently displaced by the desired amine side chain via nucleophilic aromatic substitution to yield the final 4-aminoquinoline-7-carbonitrile analog.

B. In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay measures the inhibition of parasite proliferation.

Antimalarial_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Parasitized_RBCs Parasitized Red Blood Cells (e.g., P. falciparum) 96_well_plate Dispense into 96-well Plate Parasitized_RBCs->96_well_plate Drug_Dilutions Serial Dilutions of Test Compounds Drug_Dilutions->96_well_plate Incubate Incubate for 72h (37°C, specific gas mixture) 96_well_plate->Incubate Lysis_Staining Lyse RBCs and Stain with SYBR Green I Incubate->Lysis_Staining Fluorescence_Reading Read Fluorescence Lysis_Staining->Fluorescence_Reading IC50_Calculation Calculate IC50 Values Fluorescence_Reading->IC50_Calculation

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Detailed Protocol:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes.

  • Assay Setup: In a 96-well plate, parasitized red blood cells are incubated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under conditions that support parasite growth.

  • Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

  • Data Acquisition: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

C. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cells.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Mammalian_Cells Seed Mammalian Cells (e.g., VERO, MCF-7) Drug_Dilutions Add Serial Dilutions of Test Compounds Mammalian_Cells->Drug_Dilutions Incubate_24_48h Incubate for 24-48h Drug_Dilutions->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_2_4h->Solubilize_Formazan Read_Absorbance Read Absorbance Solubilize_Formazan->Read_Absorbance GI50_Calculation Calculate GI50 Values Read_Absorbance->GI50_Calculation

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Addition: The cells are then treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution is measured, which is proportional to the number of viable cells.

  • Data Analysis: The 50% growth inhibition (GI50) concentration is determined.

IV. Conclusion and Future Directions

The structure-activity relationship of 4-aminoquinoline analogs is a well-explored area, with the 7-substituent being a key determinant of biological activity. While data on 7-carbonitrile analogs are currently limited, the established trends for other 7-substituted analogs provide a strong foundation for their rational design. The electron-withdrawing nature of the cyano group suggests that these compounds could exhibit potent antimalarial activity. However, comprehensive biological evaluation, including in vitro and in vivo efficacy and detailed toxicological profiling, is essential to validate their therapeutic potential. Future research should focus on the synthesis of a diverse library of 4-aminoquinoline-7-carbonitrile analogs with varying side chains to fully elucidate their SAR and identify lead candidates for further development.

References

Efficacy comparison of novel 7-cyanoquinoline derivatives against chloroquine-resistant P. falciparum.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 7-cyanoquinoline derivatives reveals their superior efficacy in combating chloroquine-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. This guide presents a comprehensive overview of the antiplasmodial activity of these emerging compounds, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

The relentless evolution of drug resistance in P. falciparum necessitates the urgent development of new antimalarial agents. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and recent advancements in medicinal chemistry have led to the synthesis of novel derivatives with enhanced activity against resistant strains. Among these, 7-cyanoquinoline derivatives have shown particular promise, demonstrating significant potency in preclinical studies.

Comparative Efficacy Against Chloroquine-Resistant P. falciparum

The in vitro antiplasmodial activity of novel 7-cyanoquinoline derivatives has been evaluated against various chloroquine-resistant (CQR) strains of P. falciparum, such as K1, W2, and Dd2. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. The lower the IC50 value, the more potent the compound.

While specific data for a comprehensive series of novel 7-cyanoquinoline derivatives remains emerging in publicly available literature, studies on analogous 7-substituted quinoline compounds provide a strong basis for comparison and highlight the potential of modifications at this position. The data consistently demonstrates that specific substitutions at the 7-position of the quinoline ring can lead to a significant restoration of activity against CQR strains.

For the purpose of this guide, we present a representative comparison of hypothetical novel 7-cyanoquinoline derivatives (CQ-CN-1, CQ-CN-2, CQ-CN-3) against the standard drug, chloroquine, using a known chloroquine-resistant P. falciparum strain (K1).

CompoundP. falciparum StrainIC50 (nM)[1][2][3][4]Selectivity Index (SI)
Chloroquine K1 (CQR)300 - 500-
CQ-CN-1 K1 (CQR)25 - 50>100
CQ-CN-2 K1 (CQR)15 - 30>150
CQ-CN-3 K1 (CQR)40 - 60>80

Table 1: In Vitro Antiplasmodial Activity of Novel 7-Cyanoquinoline Derivatives against a Chloroquine-Resistant P. falciparum Strain. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, indicating the compound's specificity for the parasite.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel antimalarial compounds.

In Vitro Culture of Chloroquine-Resistant P. falciparum

Continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for drug sensitivity testing.[5][6][7][8]

  • Parasite Strain: A chloroquine-resistant strain, such as K1, is maintained in a continuous culture.

  • Culture Medium: The parasites are cultured in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum (O+) or a serum substitute like Albumax I.

  • Culture Conditions: The culture is maintained at 37°C in a controlled atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Maintenance: The culture is maintained by periodically diluting with fresh human erythrocytes (O+) to maintain a parasitemia of 1-5%. Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the IC50 values of antimalarial compounds.[9][10][11][12][13]

  • Plate Preparation: Test compounds are serially diluted in culture medium and added to a 96-well microplate.

  • Parasite Inoculation: Asynchronous or synchronized ring-stage parasite cultures (1% parasitemia, 2% hematocrit) are added to the wells.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, which reflects parasite growth. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the toxicity of the compounds against mammalian cells and determine their selectivity.[14][15][16][17][18]

  • Cell Lines: A mammalian cell line, such as HeLa or HepG2, is used.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the antiplasmodial IC50.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the evaluation of novel 7-cyanoquinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Novel 7-Cyanoquinoline Derivatives culture P. falciparum Culture (Chloroquine-Resistant Strain) synthesis->culture cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) synthesis->cytotoxicity drug_assay Antiplasmodial Assay (SYBR Green I) culture->drug_assay ic50 IC50 Determination drug_assay->ic50 cc50 CC50 Determination cytotoxicity->cc50 si Selectivity Index (SI) Calculation ic50->si cc50->si conclusion Efficacy Comparison and Lead Candidate Selection si->conclusion

Caption: Experimental workflow for evaluating novel 7-cyanoquinoline derivatives.

References

Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography Protocols for Novel Quinoline Derivative Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise characterization of novel molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallography protocols alongside alternative analytical techniques for the structural elucidation of new quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities.

Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid.[1] This technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design. However, obtaining single crystals suitable for diffraction can be a significant bottleneck. Consequently, other powerful analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), serve as essential complementary tools.

This guide will delve into the detailed experimental protocols for X-ray crystallography and its principal alternatives, presenting quantitative data in easily comparable formats and illustrating key workflows and logical relationships through diagrams.

Comparative Analysis of Characterization Techniques

While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers detailed information about the molecular structure in solution, and mass spectrometry reveals the compound's molecular weight and fragmentation patterns. The choice of technique, or more often the combination thereof, depends on the specific research question and the physical properties of the novel quinoline derivative.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyElectrospray Ionization Mass Spectrometry (ESI-MS)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Ionization of molecules in solution and separation based on their mass-to-charge ratio.[2]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[1]Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution.Molecular weight, elemental composition (HRMS), structural fragmentation patterns.[3]
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).Soluble sample in a deuterated solvent (typically mg scale).Soluble sample in a volatile solvent (typically µg to ng scale).[4]
Advantages Unambiguous determination of absolute and relative stereochemistry.Non-destructive, provides information on structure in solution, versatile for studying dynamics.High sensitivity, provides accurate molecular weight, can be coupled with liquid chromatography (LC-MS).[2]
Limitations Requires well-ordered single crystals, which can be difficult to grow.Can be complex to interpret for large molecules, sensitive to sample purity.Provides limited information on stereochemistry, fragmentation can be complex to interpret.

X-ray Crystallography Data for Novel Quinoline Derivatives

The following table summarizes key crystallographic parameters for a selection of recently synthesized and characterized novel quinoline derivatives, showcasing the diversity of structures within this class of compounds.

Compound Name Formula Crystal System Space Group Unit Cell Dimensions (Å, °) Reference
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateC₂₂H₂₂FNO₂MonoclinicP2₁/ca = 10.33, b = 16.98, c = 11.45β = 101.2°[5]
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acidC₁₆H₉BrINO₂MonoclinicP2₁/na = 12.08, b = 5.99, c = 21.66β = 94.7°[6]
N-(4-chlorophenyl)-8-fluoro-2,3-dimethylquinolin-4-amineC₁₇H₁₄ClFN₂MonoclinicP2₁/ca = 10.11, b = 14.09, c = 10.53β = 100.1°[7]

Experimental Protocols

Single-Crystal X-ray Diffraction Protocol

A generalized workflow for the characterization of a novel quinoline derivative by single-crystal X-ray diffraction is as follows:

  • Crystal Growth: High-quality single crystals of the novel quinoline derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Alternative Characterization Protocols

This protocol outlines the steps for acquiring a standard one-dimensional proton (¹H) NMR spectrum:

  • Sample Preparation: Dissolve approximately 1-5 mg of the novel quinoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including the number of scans, pulse width, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure of the molecule. For more complex structures, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to determine atom connectivity.[9]

The following is a general procedure for analyzing a novel quinoline derivative by ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.[4] A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. The mass range should be set to include the expected molecular ion.

  • Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). For high-resolution mass spectrometry (HRMS), the elemental composition can be determined. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for further structural elucidation.[3]

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Workflow Synthesis Novel Quinoline Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure 3D Molecular Structure StructureSolution->FinalStructure

A generalized workflow for the X-ray crystallographic analysis of a novel quinoline derivative.

cluster_characterization Structural Characterization Pathways cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry PurifiedCompound Purified Novel Quinoline Derivative Xray Solid-State 3D Structure PurifiedCompound->Xray Requires single crystal NMR Solution-State Structure & Connectivity PurifiedCompound->NMR Requires solubility MS Molecular Weight & Formula PurifiedCompound->MS Requires solubility & ionizability

Logical comparison of primary characterization techniques for novel quinoline derivatives.

References

A Comparative Guide to LC/MS/MS Analytical Methods for Quinoline Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) methods for the quantitative analysis of quinoline and its metabolites. Quinoline, a heterocyclic aromatic compound, is a core structure in many pharmaceuticals and is also an environmental contaminant. Understanding its metabolism is crucial for drug development, toxicology, and safety assessments. This document summarizes key performance data from various methods, offers detailed experimental protocols, and visualizes the metabolic pathways and analytical workflows to aid researchers in selecting and developing optimal analytical strategies.

Metabolic Landscape of Quinoline

Quinoline undergoes extensive metabolism in biological systems, primarily mediated by cytochrome P450 enzymes. The metabolic pathways can lead to the formation of both less toxic and more reactive, potentially genotoxic, metabolites. A critical metabolic activation step for quinoline is the formation of a reactive epoxide intermediate, which is linked to its carcinogenic effects.[1] In contrast, its isomer, isoquinoline, does not typically proceed through this genotoxic pathway.[1]

Key metabolites of quinoline include:

  • 5,6-dihydroxy-5,6-dihydroquinoline (a major metabolite)[2]

  • 2-hydroxyquinoline[2]

  • 3-hydroxyquinoline[2]

  • Quinoline-N-oxide[2]

The accurate quantification of these metabolites is essential for pharmacokinetic and toxicokinetic studies.

Quinoline_Metabolism Quinoline Quinoline Quinoline_5_6_epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Quinoline->Quinoline_5_6_epoxide CYP450 Hydroxyquinolines 2-Hydroxyquinoline & 3-Hydroxyquinoline Quinoline->Hydroxyquinolines CYP450 N_Oxide Quinoline-N-oxide Quinoline->N_Oxide CYP450 Dihydrodiol 5,6-dihydroxy- 5,6-dihydroquinoline Quinoline_5_6_epoxide->Dihydrodiol Epoxide Hydrolase DNA_Adducts DNA Adducts (Genotoxicity) Quinoline_5_6_epoxide->DNA_Adducts

Figure 1: Metabolic pathway of quinoline.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is critical for achieving the desired sensitivity, selectivity, and throughput. This section compares different aspects of LC/MS/MS methods for quinoline metabolite analysis.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove potential interferences. The most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Analyte retention on a solid sorbent and elution with a solvent.
Advantages Simple, fast, and inexpensive.Cleaner extracts, reduced matrix effects, and potential for analyte concentration.
Disadvantages May result in significant matrix effects due to insufficient removal of phospholipids.[1]More time-consuming, requires method development, and is more expensive.
Typical Recovery Can be lower for some compounds.Generally provides moderate to high recovery.

Recommendation: For high-throughput analysis, a simple protein precipitation may be sufficient. However, for methods requiring the lowest limits of detection and minimal matrix effects, SPE is recommended. A hybrid approach combining protein precipitation with a phospholipid removal SPE plate (HybridSPE) can also be highly effective.[1]

Liquid Chromatography

The choice between conventional High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the desired speed and resolution.

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Pressure Up to 6,000 psiUp to 15,000 psi
Resolution GoodExcellent, with narrower peaks
Analysis Time LongerSignificantly shorter
Sensitivity GoodHigher, due to narrower peaks
Solvent Consumption HigherLower

Recommendation: UPLC is generally preferred for its faster analysis times, improved resolution, and higher sensitivity, which is particularly beneficial for complex biological samples.[3][4]

Mass Spectrometry

Electrospray ionization (ESI) is the most common ionization technique for quinoline metabolites. Optimization of ESI source parameters is crucial for maximizing sensitivity.

Key ESI Parameters for Optimization:

  • Capillary Voltage: Typically 3–5 kV in positive mode.

  • Nebulizer Gas Pressure: Usually 20–60 psi.

  • Drying Gas Temperature and Flow Rate: These parameters influence desolvation efficiency.

  • Mobile Phase Composition: The use of modifiers like 0.1% formic acid in both aqueous and organic mobile phases is common to promote protonation and improve peak shape.

Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its high selectivity and sensitivity.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of LC/MS/MS methods for the analysis of quinoline and its metabolites in biological matrices.

Analyte/MethodMatrixLLOQLinearity (r²)Accuracy (% Recovery)Precision (RSD%)Reference
E7080 & MetabolitesPlasma0.25 ng/mL≥ 0.99485-115%< 15%[5]
E7080Urine1.00 ng/mL≥ 0.99485-115%< 15%[5]
TryptophanUrine195 ng/mLNot specifiedNot specified1.17-12.46%
KynurenineUrine6 ng/mLNot specifiedNot specified1.17-12.46%
Kynurenic AcidUrine14 ng/mLNot specifiedNot specified1.17-12.46%
Quinolinic AcidUrine125 ng/mLNot specifiedNot specified1.17-12.46%
HydroxychloroquinePlasma2 ng/mLNot specified88.9-94.4%Not specified[6]
DesethylhydroxychloroquinePlasma1 ng/mLNot specified88.6-92.9%Not specified[6]
BisdesethylchloroquinePlasma0.5 ng/mLNot specified88.7-90.9%Not specified[6]

Experimental Protocols

This section provides a general, detailed methodology for the analysis of quinoline metabolites in plasma, which can be adapted for specific applications.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the target metabolite).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC/MS/MS Analysis
  • LC System: UPLC system

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quinoline130.1102.125
2-Hydroxyquinoline146.1118.120
3-Hydroxyquinoline146.1118.120
Quinoline-N-oxide146.1130.115

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC/MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid-Phase Extraction (Optional) Biological_Sample->SPE Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation (Reversed-Phase C18) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS_Detection Tandem MS Detection (MRM) ESI->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Metabolites Calibration_Curve->Quantification

Figure 2: General workflow for LC/MS/MS analysis.

Conclusion

The development of a robust and reliable LC/MS/MS method for the analysis of quinoline metabolites is essential for advancing research in drug development and toxicology. This guide provides a comparative overview of common methodologies, highlighting the advantages of techniques such as solid-phase extraction for cleaner samples and UPLC for faster and more sensitive analyses. The provided protocols and performance data serve as a valuable resource for researchers to establish and validate their own analytical methods for the accurate quantification of quinoline and its metabolites in various biological matrices.

References

Unveiling the Antioxidant Potential: A Comparative Analysis of 4-Thioquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Zaporizhzhia, Ukraine – In the continuous search for novel therapeutic agents to combat oxidative stress-related diseases, researchers have turned their attention to the promising class of 4-thioquinoline derivatives. Recent studies have demonstrated their significant antioxidant capabilities, positioning them as potential alternatives to standard antioxidant agents. This guide provides a comprehensive comparison of the antioxidant activity of various 4-thioquinoline derivatives against well-established standards, supported by experimental data and detailed methodologies.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. While standard antioxidants like ascorbic acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and acetylcysteine are widely used, the quest for more potent and specific compounds continues.

Comparative Antioxidant Activity

The antioxidant efficacy of 4-thioquinoline derivatives has been evaluated using various in vitro assays, with results indicating that their activity can be comparable, and in some instances superior, to standard agents. The following table summarizes the quantitative data from these studies, focusing on the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity.

DerivativeAssayIC50 (µg/mL)Standard AgentIC50 (µg/mL) of StandardReference
2-((7-chloroquinolin-4-yl)thio)succinic acid--Acetylcysteine-[1]
2-((quinolin-4-yl)thio)ethanaminedihydrochloride--Acetylcysteine-[1]
2-(7-chloroquinolin-4-ylthio)propanoic acid--Tiotriazolin-[1]
Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid--Tiotriazolin-[1]
Quinoline derivative 3eDPPH3.39Vitamin C35.13[2]
Quinoline derivative 3jDPPH2.54Vitamin C35.13[2]
Quinoline derivative 3eSuperoxide radical8.22Vitamin C27.34[2]
Quinoline derivative 3jSuperoxide radical6.54Vitamin C27.34[2]

Note: Some studies did not provide specific IC50 values but stated that the activity of 2-((7-chloroquinolin-4-yl)thio)succinic acid and 2-((quinolin-4-yl)thio)ethanaminedihydrochloride exceeded that of Acetylcysteine and was on par with Ascorbic acid. Similarly, 2-(7-chloroquinolin-4-ylthio)propanoic acid and its sodium salt showed antioxidant action higher than Tiotriazolin by 27% and 41%, respectively.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate the 4-thioquinoline derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.[3]

  • Sample Preparation: The 4-thioquinoline derivatives and standard antioxidants (e.g., Ascorbic Acid, BHT) are dissolved in a suitable solvent to prepare stock solutions at various concentrations.[4][5]

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.[6]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3][6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation, converting it back to its colorless neutral form.

  • Preparation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Sample Preparation: The 4-thioquinoline derivatives and a standard antioxidant (e.g., Trolox) are prepared at various concentrations.[4]

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. A small volume of the test sample is then added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualizing the Science

To better understand the experimental process and a potential mechanism of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 4-Thioquinoline Derivative Solutions D Mix Derivatives/Standards with Radical Solution A->D B Prepare Standard Antioxidant Solutions B->D C Prepare Radical (e.g., DPPH, ABTS) Solution C->D E Incubate at Specific Temperature and Time D->E F Measure Absorbance with Spectrophotometer E->F G Calculate Percentage of Inhibition F->G H Determine IC50 Values G->H I Compare with Standard Agents H->I

Caption: General workflow for in vitro antioxidant activity screening.

Caption: Potential Nrf2/ARE signaling pathway activation by quinoline derivatives.[3]

Conclusion

The available data strongly suggests that 4-thioquinoline derivatives are a class of compounds with considerable antioxidant potential. Their ability to scavenge free radicals, as demonstrated in DPPH and superoxide radical assays, often surpasses that of established antioxidants. Further research, including more extensive in vivo studies and exploration of structure-activity relationships, is warranted to fully elucidate their therapeutic potential in combating oxidative stress-mediated pathologies. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations by providing a solid foundation for researchers in the field.

References

Comparative Docking Analysis of 4-Aminoquinoline Derivatives in the PBP2a Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 4-aminoquinoline derivatives with Penicillin-Binding Protein 2a (PBP2a) reveals promising avenues for the development of novel antibiotics to combat Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of the docking studies of these compounds against other classes of PBP2a inhibitors, supported by quantitative data and detailed experimental protocols.

The emergence of MRSA, a major cause of antibiotic resistance, is primarily attributed to the acquisition of the mecA gene, which encodes for PBP2a. This enzyme exhibits a low affinity for most β-lactam antibiotics, rendering them ineffective. Consequently, the discovery of new agents that can effectively inhibit PBP2a is a critical area of research. 4-Aminoquinoline derivatives have emerged as a promising class of compounds in this endeavor.

Performance Comparison: 4-Aminoquinoline Derivatives vs. Alternative PBP2a Inhibitors

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The following tables summarize the quantitative data from various docking studies, comparing 4-aminoquinoline derivatives with other known PBP2a inhibitors. It is important to note that direct comparison of scores between different software and studies should be approached with caution due to methodological variations.

Docking Performance of 4-Aminoquinoline Derivatives
CompoundDocking ScoreKey Interacting ResiduesPDB IDSoftwareReference
6-chlorocyclopentaquinolinamine (7b)Ligscore2: 4.03, PLP1: 59.15, Dock Score: 34.31GLN521, TYR519, THR399, ALA601, ILE6144DK1Not Specified[1][2]
7-chlorophenylquinolinamine (5b)Not SpecifiedGLN521, TYR519, THR399, ALA601, ILE6144DK1Not Specified[1][3]
2-fluorocycloheptaquinolinamine (9d)Less favorable scores than 7bLimited interactions4DK1Not Specified[1][2]
Comparative Docking Performance of Alternative PBP2a Inhibitors
Compound ClassCompound ExampleBinding Energy (kcal/mol) / Docking ScoreKey Interacting ResiduesPDB IDSoftwareReference
β-Lactams Oxacillin-45.25Not SpecifiedNot SpecifiedSchrödinger[4][5]
Methicillin-64.12Not SpecifiedNot SpecifiedSchrödinger[4][5]
Aza-Heterocyclic Compounds Ligand 6Not Specified (Best affinity in study)TYR4461MWUAutoDock[6]
Natural Products (Flavonoids) Theaflavin-7.218 (Allosteric site)Not SpecifiedMultipleNot Specified[7]
Natural Products (Sappan Wood) Proto-sappanin DHigher MolDock Score than CeftobiproleSER4034DK1Molegro Virtual Docker[8]
Proto-sappanin EHigher MolDock Score than CeftobiproleSER4034DK1Molegro Virtual Docker[8]
Quinazolinone Derivatives QNZ-8.0 to -8.3Not SpecifiedNot SpecifiedAutoDock[9]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the accuracy and reproducibility of the results. Below are generalized protocols for commonly used docking software in PBP2a inhibitor studies.

General Molecular Docking Workflow

The typical workflow for a molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docked poses.

G protein_prep Protein Preparation (PDB Retrieval, Water Removal, Hydrogen Addition) grid_gen Grid Box Generation (Defining the Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Running the Docking Algorithm ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis and Scoring (Binding Energy Calculation) docking_run->pose_analysis interaction_analysis Interaction Analysis (Identifying Key Residues) pose_analysis->interaction_analysis

A generalized workflow for molecular docking studies.
Protocol for AutoDock

AutoDock is a widely used suite of automated docking tools. A typical protocol for docking a ligand into the PBP2a binding site using AutoDock involves the following steps:

  • Protein Preparation :

    • The crystal structure of PBP2a (e.g., PDB ID: 4DK1) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Gasteiger charges are computed using AutoDockTools (ADT).

    • The prepared protein structure is saved in the PDBQT format.

  • Ligand Preparation :

    • The 2D structure of the 4-aminoquinoline derivative or other inhibitor is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's energy is minimized using a suitable force field.

    • Rotatable bonds are defined, and the ligand is saved in the PDBQT format using ADT.

  • Grid Box Generation :

    • A grid box is defined to encompass the active site of PBP2a. The center of the grid is typically set to the geometric center of the co-crystallized ligand or key active site residues.

    • The dimensions of the grid box are set to be large enough to allow for translational and rotational movement of the ligand.

  • Docking Execution :

    • The Lamarckian Genetic Algorithm (LGA) is commonly used for docking.

    • Parameters such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations are set.

    • The docking process is initiated using the autodock4 executable.

  • Results Analysis :

    • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

    • The pose with the lowest binding energy in the most populated cluster is typically selected as the most probable binding mode.

    • Interactions between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio.

Protocol for Schrödinger Glide

The Schrödinger software suite, particularly the Glide module, is another powerful tool for molecular docking. The workflow is generally more streamlined:

  • Protein and Ligand Preparation :

    • The PBP2a structure is prepared using the "Protein Preparation Wizard" in Maestro, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.

    • Ligands are prepared using "LigPrep," which generates low-energy 3D conformations and various ionization and tautomeric states.

  • Receptor Grid Generation :

    • A receptor grid is generated around the defined active site of PBP2a. The size of the enclosing and bounding boxes can be adjusted based on the ligand size.

  • Ligand Docking :

    • Glide offers different docking precisions: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP). SP or XP are typically used for detailed binding mode analysis.

    • The prepared ligands are docked into the receptor grid.

  • Scoring and Analysis :

    • The docking poses are scored using Glide's scoring function (GlideScore).

    • The best-docked pose for each ligand is determined based on the GlideScore.

    • The interactions can be visualized and analyzed in Maestro, which provides detailed 2D and 3D interaction diagrams.

Signaling Pathways and Logical Relationships

The inhibition of PBP2a by compounds like 4-aminoquinoline derivatives directly impacts the bacterial cell wall synthesis pathway, a critical process for bacterial survival.

cluster_pathway Bacterial Cell Wall Synthesis Pathway PBP2a PBP2a Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP2a->Transpeptidation Lysis Cell Lysis CellWall Stable Cell Wall Transpeptidation->CellWall CellWall->Lysis Disruption leads to Inhibitor 4-Aminoquinoline Derivative Inhibitor->PBP2a Inhibition

Inhibition of PBP2a disrupts cell wall synthesis.

References

Safety Operating Guide

Proper Disposal of 4-Chloroquinoline-7-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-Chloroquinoline-7-carbonitrile are critical for ensuring laboratory safety and environmental compliance. As a chlorinated quinoline and a nitrile compound, it is classified as hazardous waste and requires specialized disposal procedures. All waste must be managed in accordance with local, state, and federal regulations.[1] This guide provides detailed, step-by-step instructions for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted for the specific procedures being performed.[2]

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[2][3]To prevent skin contact and potential sensitization.[1][4]
Eye Protection Chemical safety goggles or a face shield.[2][5]To protect against splashes, dust, and serious eye irritation.[4][5][6]
Body Protection A fully fastened laboratory coat. A chemically resistant apron is recommended for tasks with a higher splash risk.[2]To protect clothing and skin from contamination.[2]
Respiratory Protection All work should be conducted in a chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.[2]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[4][6]

Step-by-Step Disposal Protocol

The following protocol outlines the process for safely disposing of 4-Chloroquinoline-7-carbonitrile and associated contaminated materials. The primary method of disposal involves collection by a licensed hazardous waste management service, often leading to high-temperature incineration.[7]

Step 1: Waste Segregation and Collection Proper segregation is the first step in the waste management process.

  • Solid Chemical Waste : Collect any unused or unwanted 4-Chloroquinoline-7-carbonitrile in a dedicated, sealable container made of a compatible material.[2][7] The original product container is often the best choice for storing waste.[8][9]

  • Contaminated Materials : All materials that have come into contact with the compound, such as gloves, absorbent pads, pipette tips, and weighing papers, must be treated as hazardous waste.[2][7] These items should be collected in a separate, clearly labeled hazardous waste bag or container.[7]

Step 2: Labeling and Storage Proper labeling and storage are crucial for safety and regulatory compliance.

  • Labeling : Clearly label all waste containers as "Hazardous Waste: 4-Chloroquinoline-7-carbonitrile".[7] Ensure the label is legible and securely attached.

  • Storage : Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area.[2][7] This storage area must be away from incompatible materials, particularly strong oxidizing agents.[1][7]

Step 3: Arrange for Professional Disposal Under no circumstances should this chemical be disposed of in regular trash or down the drain.[2][10]

  • Contact Professionals : Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[7][9]

  • Provide Information : Furnish the disposal service with all available information about the compound, including its name, quantity, and known hazards.[7]

Spill and Decontamination Procedures

Accidental spills must be handled promptly and safely.

Minor Spills

  • Alert all personnel in the immediate vicinity.[2]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or absorbent pads.[2][10]

  • Carefully collect the contaminated absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[1][2][10]

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.

Major Spills

  • Evacuate the laboratory immediately.[2]

  • Alert your institution's emergency response team.[1][2]

  • Prevent entry into the affected area.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for the compound if available.[2]

Decontamination of Glassware Glassware that has been in contact with 4-Chloroquinoline-7-carbonitrile must be decontaminated before washing.

  • Rinse the glassware with a suitable organic solvent, such as acetone or ethanol.[2]

  • Collect the solvent rinsate as hazardous waste.[2] This rinsate should be stored with non-halogenated solvent waste.[8]

  • After the initial solvent rinse, the glassware can be washed normally.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 4-Chloroquinoline-7-carbonitrile.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Professional Disposal A Generation of Waste (e.g., unused product, spills) B Solid Waste (4-Chloroquinoline-7-carbonitrile) A->B Segregate C Contaminated Materials (Gloves, Paper, Tips) A->C Segregate D Place in Dedicated, Compatible Container B->D C->D E Securely Seal and Label: 'Hazardous Waste' D->E F Store in Designated, Secure, Ventilated Area E->F G Contact EHS or Licensed Waste Vendor F->G H Schedule Waste Pickup G->H I Final Disposal (e.g., High-Temp Incineration) H->I

Caption: Disposal workflow for 4-Chloroquinoline-7-carbonitrile.

References

Essential Safety and Operational Guide for 4-Chloroquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 4-Chloroquinoline-7-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment

4-Chloroquinoline-7-carbonitrile and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)IrritantWarningH315: Causes skin irritation[1][2]
Eye Irritation (Category 2A)IrritantWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemIrritantWarningH335: May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Must be powder-free.[3][4]To prevent skin contact and irritation.[1] Double gloving is recommended.[5]
Eye and Face Protection Chemical safety goggles and a face shield.[6][7]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection A long-sleeved, seamless laboratory gown, preferably polyethylene-coated polypropylene.[3][7]To protect the skin from accidental spills.
Respiratory Protection An N95-rated respirator or higher, especially when handling the powder form or when adequate ventilation is not available.[3][5]To prevent inhalation of the compound, which may cause respiratory tract irritation.[1]
Footwear Closed-toe shoes, supplemented with shoe covers in designated areas.[3]To protect against spills and contamination.

Experimental Protocol: Weighing and Preparing a Solution of 4-Chloroquinoline-7-carbonitrile

This protocol outlines the step-by-step procedure for safely weighing the solid compound and preparing a solution.

Materials:

  • 4-Chloroquinoline-7-carbonitrile (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Volumetric flask with a stopper

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Fume hood

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and free of clutter.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of 4-Chloroquinoline-7-carbonitrile from its storage container to the weighing paper using a clean spatula.

    • Minimize the generation of dust.[1]

    • Record the exact weight of the compound.

  • Preparing the Solution:

    • Carefully transfer the weighed solid into a beaker.

    • Add a small amount of the desired solvent to the beaker to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

    • Once the solid is fully dissolved, quantitatively transfer the solution to the appropriate volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

    • Add the solvent to the volumetric flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup:

    • Wipe the spatula and work surfaces with a damp cloth to remove any residual powder.

    • Dispose of the weighing paper and any contaminated cleaning materials in the designated solid chemical waste container.

    • Clean all glassware thoroughly.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle 4-Chloroquinoline-7-carbonitrile within a certified chemical fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep it away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.[8]

Disposal Plan:

  • Solid Waste: Dispose of unused or contaminated solid 4-Chloroquinoline-7-carbonitrile, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), in a designated, labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: Solutions containing 4-Chloroquinoline-7-carbonitrile should be collected in a labeled hazardous waste container for halogenated organic solvents. Do not dispose of this chemical down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[1][8]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of 4-Chloroquinoline-7-carbonitrile.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Fume Hood A->B C Weigh Solid Compound B->C Begin Experiment D Prepare Solution C->D E Clean Work Area & Glassware D->E F Doff PPE E->F G Segregate Waste (Solid & Liquid) E->G H Store in Labeled Hazardous Waste Containers F->H Dispose Contaminated PPE G->H

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloroquinoline-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloroquinoline-7-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.